Ferutinin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHNJQMYORNJI-YUVXSKOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961947 | |
| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41743-44-6 | |
| Record name | Ferutinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Structure of Ferutinin
Ferutinin is a naturally occurring bioactive compound classified as a daucane-type sesquiterpene ester.[1][2] It is primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula hermonis[1][3]. This complex ester has garnered significant attention from the scientific community due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, anti-inflammatory, and cytotoxic effects.[1][4] Its potential as a therapeutic agent, particularly in the context of osteoporosis and cancer, is an active area of research.[5][6][7]
Chemical Structure and Stereochemistry
The chemical structure of Ferutinin was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HMQC, NOESY), and Mass Spectrometry (EIMS and CIMS)[].
Ferutinin is an ester formed between the daucane sesquiterpenoid alcohol, jaeschkeanadiol, and p-hydroxybenzoic acid[][9].
-
IUPAC Name: [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate[]
-
Molecular Formula: C₂₂H₃₀O₄[]
-
Molecular Weight: 358.46 g/mol []
The core of the molecule is a daucane skeleton, which is a bicyclic system composed of a cycloheptane ring fused to a cyclopentane ring. Key structural features critical for its biological activity have been identified. Structure-activity relationship studies have highlighted the importance of the p-hydroxybenzoyl moiety for binding to estrogen receptors and the daucane core, particularly the double bond between carbons 8 and 9, for its cytotoxic activity[9][10].
Physicochemical and Biological Properties
Ferutinin's properties have been quantified in various studies. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₄ | [][11][12] |
| Molecular Weight | 358.5 g/mol | [][12] |
| Appearance | White powder | [] |
| Solubility | Soluble in DMSO and Chloroform; slightly soluble in 95% alcohol; insoluble in water. | [][12] |
| Estrogen Receptor Binding Affinity (IC₅₀) | ERα: 33.1 nM | [10][12] |
| ERβ: 180.5 nM | [10][12] | |
| In Vitro Cytotoxicity (IC₅₀ after 72h) | MCF-7 (breast cancer cells): 29 µg/mL | [12] |
| TCC (bladder cancer cells): 24 µg/mL | [12] | |
| HFF3 (human foreskin fibroblasts): 36 µg/mL | [12] |
Experimental Protocols for Structure Elucidation
The determination of Ferutinin's complex structure is a representative example of modern natural product chemistry, relying on a combination of spectroscopic techniques to piece together its molecular architecture.
General Protocol:
-
Isolation and Purification: Ferutinin is typically extracted from the roots of Ferula species using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, to isolate the pure compound[].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and establish the molecular formula (C₂₂H₃₀O₄)[10]. Fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry (EIMS) provide initial clues about the different components of the molecule, such as the p-hydroxybenzoyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In Ferutinin, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group from the ester linkage, and aromatic C=C bonds from the benzoate ring[][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry.
-
¹H NMR: Identifies all the unique proton environments in the molecule, their multiplicity (splitting patterns), and their integration (number of protons).
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings (which protons are adjacent). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the relative stereochemistry by identifying protons that are close to each other in space, even if they are not directly connected through bonds[].
-
Signaling Pathway Involvement: The Wnt/β-catenin Pathway
Ferutinin exerts its biological effects by modulating various cellular signaling pathways. One of the most well-documented is its ability to promote osteogenic (bone-forming) differentiation by activating the canonical Wnt/β-catenin signaling pathway.[13][14] This makes it a compound of interest for therapies against bone diseases like osteoporosis[6][13].
The activation process can be summarized as follows: Ferutinin treatment leads to increased expression of key pathway components like Wnt3a and Dishevelled (Dvl3). This, in turn, inhibits the action of Glycogen Synthase Kinase 3 (GSK3), preventing the degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it activates transcription factors that drive the expression of osteogenic genes like RUNX2, osteocalcin, and collagen 1A1.[13][14]
Furthermore, studies show that Ferutinin's effects on osteoblastic differentiation are also mediated through estrogen receptor alpha (ERα), involving the PI3K/Akt and MEK/ERK signaling pathways[15]. This multifaceted mechanism of action underscores the complexity and therapeutic potential of this natural compound.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Structure--activity relationships of the estrogenic sesquiterpene ester ferutinin. Modification of the terpenoid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. Ferutinin | C22H30O4 | CID 354654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferutinin induces osteoblast differentiation of DPSCs via induction of KLF2 and autophagy/mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferutinin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferutinin, a sesquiterpene ester, is a bioactive natural product with a growing body of research highlighting its potential therapeutic applications, including anticancer, phytoestrogenic, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of Ferutinin, detailed methodologies for its extraction and isolation, and a summary of its known signaling pathways. Quantitative data on Ferutinin content from various sources are presented for comparative analysis. Experimental protocols and visual diagrams of workflows and biological mechanisms are included to support research and development efforts in harnessing the therapeutic potential of this compound.
Natural Sources of Ferutinin
Ferutinin is primarily isolated from plants belonging to the genus Ferula, a member of the Apiaceae family. These perennial herbs are predominantly found in the Mediterranean region, North Africa, and Central Asia. The compound can be extracted from various parts of the plant, including the roots, rhizomes, and leaves.
Ferula communis, commonly known as giant fennel, is a principal and widely studied source of Ferutinin.[1][2][3][4][5][6][7] Other notable Ferula species that have been identified as sources of Ferutinin include:
-
Ferula tenuisecta
-
Ferula elaeochytris[9]
-
Ferula orientalis
-
Ferula tenuissima[9]
-
Ferula halophila[9]
-
Ferula rigidula
-
Ferula szowitsiana[9]
-
Ferula tingitana[9]
-
Ferula duranii[9]
-
Ferula huber-morathii[9]
The concentration of Ferutinin can vary significantly depending on the plant species, geographical location, time of harvest, and the specific plant part used for extraction.
Quantitative Analysis of Ferutinin Content
The yield of Ferutinin from different Ferula species and extraction solvents is a critical factor for large-scale production and drug development. The following table summarizes the quantitative data on Ferutinin content from various studies.
| Plant Species | Plant Part | Extraction Solvent | Ferutinin Content (µg/g of extract) | Reference |
| Ferula tenuissima | Roots | n-Hexane | 167380 | [9] |
| Ferula halophila | Roots | n-Hexane | 157160 | [9] |
| Ferula communis subsp. communis | Roots | n-Hexane | 17739 | [10] |
| Ferula elaeochytris | Roots | n-Hexane | 14944 | [10] |
| Ferula duranii | Roots | n-Hexane | 10185 | [10] |
| Ferula szowitsiana | Roots | n-Hexane | 9732 | [10] |
| Ferula tingitana | Roots | n-Hexane | 5743 | [10] |
| Ferula communis subsp. communis | Roots | Chloroform | Not Found | [10] |
| Ferula drudeana | Roots | n-Hexane | Not Found | [10] |
| Ferula drudeana | Roots | Chloroform | Not Found | [10] |
| Ferula duranii | Roots | Chloroform | 1341 | [10] |
| Ferula elaeochytris | Roots | Chloroform | 3215 | [10] |
| Ferula halophila | Roots | Chloroform | 1542 | [10] |
| Ferula huber-morathii | Roots | n-Hexane | Not Found | [10] |
| Ferula huber-morathii | Roots | Chloroform | Not Found | [10] |
| Ferula rigidula | Roots | n-Hexane | Not Found | [10] |
| Ferula rigidula | Roots | Chloroform | Not Found | [10] |
| Ferula szowitsiana | Roots | Chloroform | 1114 | [10] |
| Ferula tenuissima | Roots | Chloroform | 1164 | [10] |
| Ferula tingitana | Roots | Chloroform | 2049 | [10] |
Extraction and Isolation Protocols
Several methods have been developed for the extraction and isolation of Ferutinin from Ferula species. The choice of method depends on the desired purity, yield, and available resources.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of Ferutinin.
Detailed Protocol: Acetone Extraction and Liquid-Liquid Partitioning
This protocol is adapted from a patented method for extracting Ferutinin from Ferula hermonis.
Materials:
-
Whole plant material of Ferula hermonis
-
Acetone
-
Deionized water
-
Potassium hydroxide (KOH) solution (diluted)
-
n-Hexane
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate 1 kg of the whole Ferula hermonis plant material.
-
Extract the macerated material three times with 5 volumes of acetone each time.
-
Combine the acetone extracts.
-
-
Concentration and Dilution:
-
Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator to approximately 0.5 parts by weight relative to the initial biomass.
-
Dilute the concentrated extract with 2 parts of water.
-
-
Liquid-Liquid Partitioning (Alkaline Wash):
-
Transfer the aqueous solution to a large separatory funnel.
-
Add an equal volume of n-hexane.
-
While stirring vigorously, adjust the pH of the aqueous phase to 7.8 with a diluted KOH solution.
-
Allow the layers to separate and discard the n-hexane phase.
-
-
Liquid-Liquid Partitioning (Acidification and Extraction):
-
Acidify the remaining aqueous phase to pH 5 with a suitable acid.
-
Extract the acidified aqueous phase with n-hexane.
-
Combine the n-hexane extracts.
-
-
Final Concentration:
-
Concentrate the n-hexane phase containing Ferutinin to dryness under reduced pressure to yield the final extract.
-
Alternative Protocol: Supercritical CO₂ Extraction
This method is suitable for obtaining a cleaner extract with fewer gummy materials.
Materials and Equipment:
-
Finely ground aerial parts of Ferula communis
-
Supercritical fluid extraction system
-
Carbon dioxide (CO₂)
-
Methanol
Procedure:
-
Extraction:
-
Finely grind 1 kg of the aerial parts of Ferula communis.
-
Perform the extraction with supercritical CO₂ at 45°C and 245 bar.
-
-
Separation:
-
In the separator(s), maintain the temperature between 25-45°C and the pressure at approximately 50 bar. This facilitates the separation of the desired compounds from less soluble materials.
-
-
Post-Extraction Processing:
-
The resulting residue, containing lipophilic compounds and water, is taken up with methanol for further processing or purification if necessary.
-
Signaling Pathways of Ferutinin
Ferutinin exerts its biological effects through the modulation of several key signaling pathways, with the induction of apoptosis in cancer cells being one of the most extensively studied.
Ferutinin-Induced Apoptosis
Ferutinin's pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this pathway are illustrated in the following diagram.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferutinin Induces Membrane Depolarization, Permeability Transition Pore Formation, and Respiration Uncoupling in Isolated Rat Liver Mitochondria by Stimulation of Ca2+-Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A PROCESS FOR THE PREPARATION OF FERUTININE FROM FERULA GENUS PLANTS - Patent 1615651 [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
The Phytoestrogenic Properties of Ferutinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferutinin, a natural sesquiterpene daucane ester found in plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying ferutinin's estrogenic activity, its interactions with estrogen receptors, and its effects on various signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of ferutinin's biological actions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of ferutinin as a selective estrogen receptor modulator (SERM) for conditions such as post-menopausal symptoms, osteoporosis, and estrogen-dependent cancers.
Introduction
Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens.[1] Their ability to interact with estrogen receptors (ERs) allows them to exert a range of physiological effects, making them promising candidates for the development of alternative hormone replacement therapies and novel treatments for hormone-related disorders.[1][2] Ferutinin, isolated from species such as Ferula communis, has emerged as a particularly interesting phytoestrogen due to its unique receptor binding profile and dose-dependent effects.[3][4][5] This guide will elucidate the core phytoestrogenic properties of ferutinin, focusing on its molecular interactions and cellular consequences.
Molecular Mechanism of Action
Ferutinin's phytoestrogenic activity is primarily mediated through its interaction with estrogen receptors α (ERα) and β (ERβ), as well as the G protein-coupled estrogen receptor (GPER).[3][6] Structurally similar to steroid hormones, ferutinin can bind to these receptors and modulate their activity, leading to a cascade of downstream cellular events.[2][3]
Estrogen Receptor Binding and Activity
Unlike many other phytoestrogens, ferutinin exhibits a greater binding affinity for ERα than for ERβ.[2][3] This preferential binding is a key determinant of its tissue-specific effects. Ferutinin acts as an agonist for ERα, meaning it activates the receptor.[7][8] Its activity at the ERβ is more complex, demonstrating both agonistic and antagonistic properties depending on the cellular context.[7][8] This dual activity classifies ferutinin as a Selective Estrogen Receptor Modulator (SERM).
Data Presentation: Quantitative Analysis of Ferutinin's Phytoestrogenic Properties
The following tables summarize the quantitative data from various studies on the phytoestrogenic properties of ferutinin.
Table 1: Estrogen Receptor Binding Affinity
| Parameter | ERα | ERβ | Reference |
| IC50 | 33.1 nM | 180.5 nM | [7] |
Table 2: In Vitro Cellular Effects
| Cell Line | Concentration | Effect | Reference |
| Human Amniotic Fluid Stem Cells (hAFSCs) | 10⁻⁸ M | Enhanced osteoblastic differentiation | [9] |
| MCF-7 (Breast Cancer) | 30 µM | Accumulation of cells at pre G0/G1 phase and apoptosis | [10] |
| H9C2 (Cardiomyocytes) | 0.25 µM | Protection against Doxorubicin-induced cardiotoxicity | [6] |
Table 3: In Vivo Effects
| Animal Model | Dosage | Effect | Reference |
| Ovariectomized Rats | Not specified | Increased lordotic response (estrogenic effect) | [11] |
| Ovariectomized Rats (with Estradiol) | Not specified | Reduced receptivity and proceptivity (anti-estrogenic effect) | [11] |
| Diabetic Mice | 1.6 mg/Kg | Significant decrease in glucose levels | [4] |
Signaling Pathways Modulated by Ferutinin
Ferutinin's interaction with estrogen receptors triggers a variety of intracellular signaling pathways that regulate gene expression and cellular function.
Classical Genomic Pathway
Upon binding to ERα or ERβ in the cytoplasm, ferutinin induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3][12] In the nucleus, the ferutinin-ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[3][12] This genomic pathway is responsible for many of the long-term effects of estrogens and phytoestrogens.
Non-Genomic Signaling Pathways
Ferutinin can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors.[9][13] These actions are independent of gene transcription and involve the activation of various kinase cascades.[14] Key non-genomic pathways influenced by ferutinin include:
-
MEK/ERK Pathway: Ferutinin has been shown to increase the phosphorylation of ERK (Extracellular signal-regulated kinase), a key component of the MAPK (Mitogen-activated protein kinase) pathway, which is involved in cell proliferation and differentiation.[9]
-
PI3K/Akt Pathway: Ferutinin also activates the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism.[9]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the phytoestrogenic properties of ferutinin.
Estrogen Receptor Binding Assay
This assay determines the binding affinity of ferutinin to ERα and ERβ.
-
Principle: A competitive binding assay using a radiolabeled estrogen, such as [³H]17β-estradiol, is performed. Ferutinin is added in increasing concentrations to compete with the radioligand for binding to the estrogen receptors.
-
Methodology:
-
Prepare purified human recombinant ERα and ERβ.
-
Incubate the receptors with a constant concentration of [³H]17β-estradiol and varying concentrations of unlabeled ferutinin.
-
After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of ferutinin that inhibits 50% of the specific binding of the radioligand.[15]
-
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of ferutinin on the viability and proliferation of cells, particularly hormone-dependent cancer cells like MCF-7.[16][17]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Methodology:
-
Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of ferutinin for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., phosphorylated ERK and Akt) or gene expression.[11]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Lyse cells treated with or without ferutinin to extract total protein.
-
Determine protein concentration using a method like the Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Therapeutic Implications and Future Directions
The unique phytoestrogenic profile of ferutinin suggests its potential application in several therapeutic areas:
-
Hormone Replacement Therapy (HRT): Ferutinin's ability to mimic estrogenic activity makes it a candidate for alleviating post-menopausal symptoms.[3] Importantly, it may offer a safer alternative to conventional HRT by potentially avoiding the increased risk of endometrial cancer.[2][3]
-
Osteoporosis: Studies have shown that ferutinin can promote osteoblastic differentiation and may have osteoprotective effects, suggesting its utility in the prevention and treatment of osteoporosis.[2][9]
-
Cancer Therapy: Ferutinin exhibits dose-dependent antiproliferative and pro-apoptotic effects on cancer cells, including estrogen-dependent breast cancer cells.[4][16] This suggests its potential as an anticancer agent, either alone or in combination with other therapies.[16][17]
Future research should focus on further elucidating the precise molecular mechanisms of ferutinin's action, particularly its differential effects on ERα and ERβ in various tissues. More extensive in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety in humans.
Conclusion
Ferutinin is a potent phytoestrogen with a complex and multifaceted mechanism of action. Its preferential binding to ERα and its dual agonist/antagonist activity at ERβ, coupled with its ability to modulate both genomic and non-genomic signaling pathways, underscore its potential as a selective and versatile therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the promising pharmacological properties of ferutinin.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Potential Beneficial Effects of Ferula communis L. Extract Supplementation in Postmenopausal Discomfort [mdpi.com]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A ferutinin analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phytoestrogen ferutinin affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Reactome | Extra-nuclear estrogen signaling [reactome.org]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ferutinin: A Deep Dive into its Estrogenic Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene derivative isolated from plants of the Ferula genus, has garnered significant scientific interest due to its potent phytoestrogenic properties. This technical guide provides a comprehensive overview of ferutinin's role as an estrogen receptor (ER) agonist, detailing its binding affinities, cellular effects, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of estrogen receptor modulators and their therapeutic potential.
Estrogen Receptor Binding and Activity
Ferutinin exhibits a distinct binding profile for the two main estrogen receptor subtypes, ERα and ERβ. It acts as an agonist for ERα and displays a mixed agonist/antagonist profile for ERβ[1][2][3]. This selective modulation of estrogen receptor activity underscores its potential for development as a targeted therapeutic agent.
Quantitative Binding and Activity Data
The following table summarizes the key quantitative data related to ferutinin's interaction with estrogen receptors and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| ERα Binding Affinity (IC50) | 33.1 nM | Competitive Binding Assay | [3][4][5] |
| ERβ Binding Affinity (IC50) | 180.5 nM | Competitive Binding Assay | [3][4][5] |
| MCF-7 Cytotoxicity (IC50) | 37 µM | MTT Assay | [6] |
| TCC Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |
| HT29 Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |
| CT26 Cytotoxicity (IC50) | 67-81 µM | MTT Assay | [7] |
| HFF3 Cytotoxicity (IC50) | 98 µM | MTT Assay | [7] |
| NIH/3T3 Cytotoxicity (IC50) | 136 µM | MTT Assay | [7] |
Cellular and Physiological Effects
Ferutinin's interaction with estrogen receptors triggers a cascade of cellular events, leading to a range of physiological effects. Its dose-dependent activity is a critical factor, with lower concentrations often promoting antioxidant and phytoestrogenic effects, while higher concentrations can induce cytotoxicity[7][8].
-
Antiproliferative and Pro-apoptotic Activity: Ferutinin has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast (MCF-7), bladder (TCC), and colon (HT29, CT26) cancer cells[4][7][9]. Studies have shown that ferutinin can induce apoptosis through the intrinsic pathway, involving mitochondrial permeabilization and the release of pro-apoptotic factors[7]. In MCF-7 cells, ferutinin treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2[10][11].
-
Osteogenic Effects: Ferutinin has shown promise in promoting osteoblastic differentiation, suggesting its potential as a therapeutic agent for osteoporosis[12]. In human amniotic fluid stem cells, ferutinin at a concentration of 10-8M was found to enhance osteoblastic differentiation[12]. This effect is believed to be mediated through its interaction with ERα and the subsequent activation of the PI3K/Akt signaling pathway[12].
-
Uterine and Hypothalamic Effects: In vivo studies in ovariectomized rats have shown that ferutinin can exert estrogenic effects on the uterus and modulate the expression of ERα in the hypothalamus[13][14][15]. When administered alone, ferutinin increases ERα expression in the hypothalamus, similar to estradiol[13]. However, when co-administered with estradiol, it can act as an antiestrogen, reducing the effects of estradiol[13].
Signaling Pathways Modulated by Ferutinin
Ferutinin's agonistic activity at the estrogen receptor initiates downstream signaling cascades that are crucial for its observed cellular effects. The two primary pathways implicated are the MEK/ERK and PI3K/Akt pathways.
Caption: Ferutinin-activated estrogen receptor signaling pathways.
Studies have shown that ferutinin can induce the phosphorylation of both ERK and Akt[12]. The activation of the PI3K/Akt pathway appears to be particularly important for the ferutinin-induced enhancement of osteoblastic differentiation, and this effect is mediated through ERα[12].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the estrogenic activity of compounds like ferutinin.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol.
Caption: Workflow for a competitive estrogen receptor binding assay.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of [3H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of ferutinin (or a reference compound). Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.
-
Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor complexes.
-
Quantification of Radioactivity: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
Estrogen Response Element (ERE)-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate gene transcription through the estrogen receptor.
Caption: Workflow for an ERE-luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as the ER-positive breast cancer cell line MCF-7, is cultured. The cells are then transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the estrogen response element (ERE).
-
Compound Treatment: The transfected cells are treated with various concentrations of ferutinin or a control compound.
-
Cell Lysis: After an appropriate incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency. The data is then used to generate a dose-response curve and calculate the EC50 value for transcriptional activation.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of ferutinin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity can be determined.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as ERα and phosphorylated forms of signaling proteins like Akt.
Methodology:
-
Cell Lysis and Protein Quantification: Cells treated with ferutinin are lysed to extract total protein. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the protein of interest (e.g., anti-ERα or anti-phospho-Akt). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the protein of interest is quantified and can be normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with ferutinin to induce apoptosis. Both adherent and floating cells are collected.
-
Cell Staining: The cells are washed and resuspended in a binding buffer. They are then stained with Annexin V (conjugated to a fluorophore like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each cell for both the Annexin V and PI signals.
-
Data Interpretation: The data is typically displayed as a dot plot, which allows for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Conclusion
Ferutinin presents a compelling profile as a selective estrogen receptor modulator with multifaceted biological activities. Its ability to act as an ERα agonist and a mixed agonist/antagonist for ERβ, coupled with its dose-dependent effects on cell proliferation, apoptosis, and differentiation, highlights its potential for further investigation in various therapeutic areas, including oncology and osteoporosis. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bosterbio.com [bosterbio.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Ferutinin from Ferula Species
This technical guide provides a comprehensive overview of the multifaceted biological activities of ferutinin, a sesquiterpene daucane ester predominantly isolated from plants of the Ferula genus. Ferutinin has garnered significant scientific interest due to its wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Ferutinin exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[1] Its anticancer activity is a key area of investigation for potential therapeutic applications.[1][2]
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of ferutinin has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values of ferutinin against various cell lines are summarized in Table 1.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| PC-3 | Human Prostate Cancer | 16.7, 19.7 | [1][3] |
| NTERA2 | Human Teratocarcinoma | 39 | [1] |
| KYSE30 | Human Esophageal Cancer | 58 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 67 - 81 | [1] |
| TCC | Human Urothelial Carcinoma | 67 - 81 | [1] |
| HT29 | Human Colon Adenocarcinoma | 67 - 81 | [1] |
| CT26 | Murine Colon Carcinoma | 67 - 81 | [1] |
| Normal Cell Lines | |||
| HFF3 | Human Foreskin Fibroblast | 98 | [1] |
| NIH/3T3 | Murine Embryonic Fibroblast | 136 | [1] |
Experimental Protocols
1.2.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of ferutinin for specified time periods (e.g., 24, 48, 72 hours).[4]
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[4]
1.2.2. Apoptosis Detection
Multiple assays are employed to confirm that ferutinin-induced cell death occurs via apoptosis.[5][6]
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals chromatin condensation and nuclear fragmentation.[5][6]
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. In late apoptotic and necrotic cells, it stains the nucleus. Flow cytometry analysis of PI-stained cells can quantify the percentage of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation.[4][6]
-
DNA Laddering Assay: During apoptosis, endonucleases cleave DNA into internucleosomal fragments of approximately 180-200 base pairs. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder."[5][6]
-
Real-Time PCR for Apoptosis-Related Genes: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes are quantified using real-time polymerase chain reaction (RT-PCR) to elucidate the molecular mechanism of apoptosis.[4] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[4]
Signaling Pathways in Anticancer Activity
Ferutinin's anticancer effects are primarily mediated through the induction of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.[1]
At high concentrations, ferutinin acts as a Ca2+ ionophore, leading to an increase in intracellular calcium levels.[1] This disrupts the mitochondrial transmembrane potential and triggers the overproduction of reactive oxygen species (ROS).[1] The surge in ROS activates the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[1] Furthermore, ferutinin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting apoptosis.[4]
Anti-inflammatory Activity
Ferutinin has demonstrated anti-inflammatory properties in preclinical models.[7] This activity is attributed to its ability to modulate inflammatory pathways.
Experimental Protocols
2.1.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[7]
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are pre-treated with ferutinin (e.g., 100 mg/kg, intraperitoneally) or a control vehicle.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by ferutinin is calculated by comparing the paw volume in the treated group to the control group.
Signaling Pathways in Anti-inflammatory Activity
While the precise anti-inflammatory signaling pathway of ferutinin is still under full investigation, many natural compounds with similar structures exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of inflammation. Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), TNF-α, and various interleukins (ILs).[9][10] It is hypothesized that ferutinin may interfere with one or more steps in this cascade.
Neuroprotective Activity
Ferutinin has shown promise as a neuroprotective agent, particularly in models of neuroinflammation.[11] Its activity is linked to its antioxidant and estrogenic properties.[11]
Experimental Protocols
3.1.1. In Vitro Neuroinflammation Model
This model uses cultured neuronal and glial cells to study the effects of inflammatory stimuli and potential neuroprotective compounds.[11]
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) and human oligodendrocytes (e.g., MO3.13) are co-cultured.[11]
-
Treatment: Cells are pre-treated with a non-toxic concentration of ferutinin (e.g., 33 nM) for 24 hours.[11]
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium for 24 hours to induce an inflammatory response.[11]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes (e.g., DCFDA). Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels.[11]
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of ferutinin are multifaceted. As a phytoestrogen, it can interact with estrogen receptors in the brain, which are known to be involved in neuroprotection.[1] Additionally, ferutinin can stimulate nitric oxide synthase (NOS) activity and inositol monophosphate accumulation in the brain, suggesting an activation of phosphoinositide breakdown and nitric oxide (NO) production.[12] NO is a critical signaling molecule in the nervous system. Furthermore, in inflammatory conditions like those induced by LPS, ferutinin can mitigate neuronal damage by reducing oxidative stress, as evidenced by decreased ROS and MDA levels.[11]
Antimicrobial Activity
Ferutinin has demonstrated notable antibacterial and anti-biofilm activity, particularly against Gram-positive bacteria.[13]
Quantitative Data: Antimicrobial Efficacy
The antimicrobial potency of ferutinin is determined by its minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Microorganism | Activity | Concentration (µM) | Reference |
| Staphylococcus aureus | MIC | 25 | [13][14] |
| MBC | 25 | [14] | |
| BPC | 25 | [13] | |
| Staphylococcus epidermidis | MIC | 50 | [14] |
MBC: Minimum Bactericidal Concentration; BPC: Biofilm Preventive Concentration
Experimental Protocols
4.2.1. Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared.
-
Serial Dilutions: Two-fold serial dilutions of ferutinin are prepared in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of ferutinin that completely inhibits visible bacterial growth.
4.2.2. Anti-Biofilm Activity Assessment
-
Biofilm Prevention: Ferutinin is added to the wells of a microtiter plate along with the bacterial inoculum. After incubation, the ability of the bacteria to form a biofilm on the surface of the well is assessed, often by staining with crystal violet. The biofilm preventive concentration (BPC) is the lowest concentration that prevents biofilm formation.[13]
-
Biofilm Disruption: Pre-formed biofilms are treated with various concentrations of ferutinin. The extent of biofilm disruption is quantified by measuring the reduction in viable cells within the biofilm (e.g., by colony-forming unit counting).[13]
Conclusion
Ferutinin, a natural compound from Ferula species, exhibits a remarkable range of biological activities with significant therapeutic potential. Its dose-dependent effects, particularly its selective cytotoxicity towards cancer cells and its protective actions at lower concentrations, make it a compelling candidate for further drug development. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this promising molecule. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferutinin, an Apoptosis Inducing Terpenoid from Ferula ovina [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Ferutinin stimulates nitric oxide synthase activity in median eminence of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of natural compounds identifies ferutinin as an antibacterial and anti-biofilm compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helda.helsinki.fi [helda.helsinki.fi]
- 15. Investigation of composition, antioxidant, antimicrobial and cytotoxic characteristics from Juniperus sabina and Ferula communis extracts - PMC [pmc.ncbi.nlm.nih.gov]
Ionophoretic properties and calcium signaling of Ferutinin
An In-depth Technical Guide on the Core Ionophoretic Properties and Calcium Signaling of Ferutinin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferutinin, a daucane sesquiterpenoid isolated from plants of the Ferula genus, has garnered significant scientific interest due to its diverse biological activities, including phytoestrogenic, cytotoxic, and antioxidant effects.[1][2][3] A primary mechanism underpinning its potent biological actions is its remarkable ability to act as a calcium ionophore. This guide provides a comprehensive technical overview of ferutinin's ionophoretic properties and its profound impact on cellular calcium signaling pathways. We will delve into its mechanism of action, from inducing biphasic calcium fluxes to triggering mitochondrial dysfunction and apoptosis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Ferutinin's Core Ionophoretic Properties
An ionophore is a lipid-soluble molecule that facilitates the transport of ions across a lipid bilayer. Ferutinin has been conclusively identified as a potent and selective ionophore for calcium ions (Ca²⁺).[4]
Mechanism of Ion Transport: Ferutinin increases the permeability of both artificial and cellular membranes to Ca²⁺ in a concentration-dependent manner, typically within the range of 1-50 µM.[4][5] This action has been observed across various membrane types, including those of thymocytes, mitochondria, sarcoplasmic reticulum, and liposomes.[4][5][6] The stoichiometry of the ferutinin-Ca²⁺ complex, which facilitates this transport, has been suggested to be 2:1 (two ferutinin molecules to one Ca²⁺ ion), although a 1:1 complex may form in certain membrane environments.[4][7] Spectroscopic and theoretical studies indicate that ferutinin coordinates with Ca²⁺ via the hydroxyl group of its ferutinol moiety and the carboxyl oxygen of its complex ether bond.[7]
Modulation of Cellular Calcium Signaling
Ferutinin exerts a dramatic and multi-faceted influence on intracellular calcium homeostasis, which is central to its cytotoxic and signaling effects.
Biphasic Elevation of Intracellular Calcium ([Ca²⁺]i)
In various cell types, including Jurkat T-cells, ferutinin induces a characteristic biphasic increase in cytosolic Ca²⁺ concentration.[8][9]
-
Initial Rapid Peak: A swift, transient spike in [Ca²⁺]i results from the mobilization of calcium from intracellular stores, primarily the endoplasmic reticulum. This initial phase can be inhibited by intracellular Ca²⁺ chelators like BAPTA-AM.[8][9]
-
Sustained Plateau Phase: Following the initial peak, a prolonged, sustained elevation of [Ca²⁺]i is maintained by the influx of extracellular calcium. This secondary phase is sensitive to inhibition by extracellular Ca²⁺ chelators such as EGTA and involves the activation of L-type calcium channels.[8][9][10]
Mitochondrial Calcium Overload and Dysfunction
The sustained increase in cytosolic Ca²⁺ leads to its subsequent accumulation within mitochondria.[11] While ferutinin can stimulate Ca²⁺ permeability in isolated mitochondria, this process appears to be independent of the primary mitochondrial calcium uniporter (MCU), as it is not blocked by the MCU inhibitor Ruthenium Red.[12][13] This mitochondrial Ca²⁺ overload is a critical event that initiates a cascade of deleterious effects:
-
Loss of Mitochondrial Transmembrane Potential (ΔΨm): Ferutinin, at concentrations of 10-60 µM, dose-dependently dissipates the inner mitochondrial membrane potential.[12][13]
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of high matrix Ca²⁺ and membrane depolarization leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[12][13] This event, which can be partly diminished by cyclosporin A, further collapses the ΔΨm.[12]
-
Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction, particularly at the level of respiratory chain complexes I and III, results in the overproduction of ROS.[1][6]
-
Induction of Apoptosis: The culmination of these mitochondrial events—loss of ΔΨm, mPTP opening, and ROS generation—triggers the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors and the activation of effector caspases, such as caspase-3, leading to programmed cell death.[1][8][9]
Data Presentation: Quantitative Effects of Ferutinin
The following tables summarize the quantitative data extracted from various studies, detailing the concentration-dependent effects of ferutinin.
Table 1: Effects of Ferutinin on Cellular and Mitochondrial Parameters
| Parameter | Cell Type / System | Ferutinin Concentration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Ca²⁺ Permeability | Thymocytes, Mitochondria, SR, Liposomes | 1-50 µM | Increased permeability to Ca²⁺. | [4][5] |
| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | 5-27 µM | Decreased state 3 respiration. | [12][13] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated Rat Liver Mitochondria | 10-60 µM | Dose-dependent dissipation of ΔΨm. | [12][13] |
| Membrane Permeabilization | Human Red Blood Cell Ghosts | ≥ 40 µM | Permeabilized the cell membrane. | [10][14] |
| Intracellular Ca²⁺ | Dental Pulp Stem Cells | 10 µg/mL | Significant increase after 24 hours. |[15] |
Table 2: Cytotoxicity (IC₅₀) of Ferutinin in Various Cell Lines
| Cell Line | Cell Type | Exposure Time | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | 72 hours | 29 µg/mL | [16] |
| TCC | Human Bladder Cancer | 72 hours | 24 µg/mL | [16] |
| HFF3 | Human Foreskin Fibroblasts (Normal) | 72 hours | 36 µg/mL | [16] |
| PC-3 | Human Prostate Cancer | Not Specified | 16.7 µM |[1] |
Mandatory Visualizations: Signaling Pathways and Workflows
Key Experimental Protocols
The investigation of ferutinin's effects relies on a suite of well-established bioanalytical techniques.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol is designed to measure changes in cytosolic free calcium in live cells.
-
Cell Preparation: Cells are cultured on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are incubated with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
Measurement: After loading, cells are washed and mounted on a fluorescence microscope. A baseline fluorescence is recorded before the addition of ferutinin. The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon ferutinin addition is monitored over time, reflecting the change in [Ca²⁺]i.[17]
-
Controls: To distinguish between intracellular release and extracellular influx, experiments are repeated in a Ca²⁺-free buffer containing EGTA.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This method quantifies the electrical potential across the inner mitochondrial membrane.
-
Principle: Cationic fluorescent dyes, such as Tetramethylrhodamine (TMRM) or Safranine O, accumulate in the mitochondrial matrix driven by the negative-inside ΔΨm.
-
Procedure for Intact Cells: Live cells are loaded with a low concentration of TMRM. The fluorescence intensity within the mitochondria is measured using confocal microscopy. A decrease in fluorescence indicates depolarization (loss of ΔΨm).[17][18]
-
Procedure for Isolated Mitochondria: Isolated mitochondria are incubated in a buffer with a ΔΨm-sensitive dye. The fluorescence is measured using a fluorometer. The addition of ferutinin will cause a decrease in fluorescence if it dissipates the membrane potential.[12]
Measurement of Mitochondrial Calcium
This protocol specifically measures Ca²⁺ uptake into the mitochondrial matrix.
-
Principle: Utilize fluorescent indicators that can be targeted to or preferentially accumulate in mitochondria, such as Rhod-2 AM.[19][20][21]
-
Procedure for Permeabilized Cells: To eliminate cytosolic dye signals, the plasma membrane is selectively permeabilized with a mild detergent like digitonin. This allows direct access to the mitochondria.[17][19] Cells are then incubated with a Ca²⁺ indicator (e.g., Fluo-4) and a ΔΨm dye (e.g., TMRM) to simultaneously monitor Ca²⁺ uptake and its effect on mitochondrial health.[17]
-
Procedure for Isolated Mitochondria: Mitochondria are isolated via differential centrifugation. They are then suspended in a buffer containing a low-affinity Ca²⁺ indicator like Calcium Green-5N, which measures the disappearance of Ca²⁺ from the external buffer as it is taken up by the mitochondria.[19][21]
Cell Viability and Apoptosis Assays
These assays quantify the cytotoxic and apoptosis-inducing effects of ferutinin.
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of living cells. It is used to determine IC₅₀ values.[22][23]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI): This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[23]
-
DNA Laddering: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis. Apoptotic cells exhibit a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.[22]
Conclusion
Ferutinin's identity as a potent Ca²⁺ ionophore is fundamental to its biological activity. By disrupting cellular calcium homeostasis, it initiates a well-defined signaling cascade that begins with Ca²⁺ release from the ER, progresses to extracellular Ca²⁺ influx, and culminates in mitochondrial overload. This mitochondrial stress, characterized by membrane depolarization, mPTP opening, and ROS production, serves as a direct trigger for the intrinsic apoptotic pathway. The dose-dependent nature of these effects underscores the potential for ferutinin as a lead compound in drug development, particularly in oncology, while also highlighting the need for careful toxicological evaluation. The experimental frameworks detailed herein provide a robust basis for further investigation into the nuanced mechanisms of ferutinin and other ionophoric compounds.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionophoretic properties of ferutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ferutinin as a Ca2+ complexone: lipid bilayers, conductometry, FT-IR, NMR studies and DFT-B3LYP calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Research Portal [researchportal.scu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Ferutinin induces in vitro eryptosis/erythroptosis in human erythrocytes through membrane permeabilization and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Ferutinin Induces Membrane Depolarization, Permeability Transition Pore Formation, and Respiration Uncoupling in Isolated Rat Liver Mitochondria by Stimulation of Ca2+-Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ferutinin induces osteoblast differentiation of DPSCs via induction of KLF2 and autophagy/mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Dose-dependent effects of Ferutinin in vitro
An In-depth Technical Guide on the Dose-Dependent Effects of Ferutinin in vitro
Introduction
Ferutinin is a natural sesquiterpene lactone, a type of terpenoid, primarily isolated from plants of the Ferula genus, such as Ferula ovina and Ferula communis.[1] This bioactive compound has garnered significant attention in the scientific community for its diverse pharmacological activities, which are notably dose-dependent.[2][3] In vitro and in vivo studies have revealed that Ferutinin exhibits a biphasic effect: at low concentrations, it demonstrates antioxidant, anti-inflammatory, and protective properties, while at higher concentrations, it acts as a potent cytotoxic and pro-apoptotic agent against various cancer cell lines.[2][4]
This technical guide provides a comprehensive overview of the dose-dependent effects of Ferutinin observed in in vitro studies. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms. The dual nature of its activity—protective at low doses and cytotoxic at high doses—makes Ferutinin a fascinating subject for therapeutic development, from cancer treatment to cardioprotection.[1][5]
Data Presentation: Quantitative Effects of Ferutinin
The efficacy of Ferutinin is highly dependent on its concentration and the cell type being studied. The following tables summarize the quantitative data from various in vitro experiments.
Table 1: Cytotoxicity of Ferutinin (IC50 Values) in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 Value (µM) | Notes |
| MCF-7 | Estrogen-Dependent Breast Cancer | 37[6] | A Ferutinin analogue showed enhanced potency with an IC50 of 1 µM.[6] |
| PC-3 | Prostate Cancer | 16.7[2] | Demonstrates significant activity against prostate cancer cells. |
| MDA-MB-231 | Estrogen-Independent Breast Cancer | > 50[6] | Indicates lower cytotoxicity in estrogen-independent breast cancer cells. |
| TCC | Bladder Cancer | Not specified | Studies confirm cytotoxic and DNA-damaging effects, but the specific IC50 is not detailed in the provided abstracts.[7][8] |
| HFF3 | Normal Human Fibroblasts | Not specified | Ferutinin shows selective toxicity, with significantly lower effects on normal cells compared to cancer cells.[7][8] |
Table 2: Dose-Dependent Pro-Apoptotic Effects of Ferutinin
Higher concentrations of Ferutinin actively induce programmed cell death (apoptosis) in cancer cells.
| Cell Line | Concentration | Observed Effect |
| MCF-7 | 37 µg/mL | 71% of cells showed condensed chromatin and fragmented nuclei.[9] |
| MCF-7 | 37 µg/mL | Approximately 10% of cells detected in the sub-G1 phase (apoptotic).[9] |
| MCF-7 | 74 µg/mL | Approximately 45% of cells detected in the sub-G1 phase.[9] |
| Jurkat (T-leukemia) | Not specified | Induces apoptosis preceded by a loss of mitochondrial transmembrane potential and an increase in ROS.[10] |
| Human Erythrocytes | ≥ 40 µM | Permeabilizes the cell membrane, leading to eryptosis (RBC apoptosis).[11][12] |
Table 3: Dose-Dependent Protective and Signaling Effects of Ferutinin
At lower concentrations, Ferutinin exhibits protective and modulatory effects.
| Cell Line | Concentration | Observed Effect |
| H9C2 (Cardiomyocytes) | 0.25 µM | Significantly reduced Reactive Oxygen Species (ROS) production induced by H₂O₂.[4][5][13][14] |
| H9C2 (Cardiomyocytes) | 0.25 µM | Protected against Doxorubicin-induced cell mortality.[5][13][14] |
| Human Erythrocytes | Low Dose | Activates P-type and L-type Ca²⁺ channels.[11][12] |
| Various | Low Dose | Reduces free radical production and increases levels of antioxidant enzymes.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Ferutinin in vitro.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with various concentrations of Ferutinin (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection via Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies apoptotic cells by identifying those with fractional DNA content (the "sub-G1" peak).
-
Principle: PI is a fluorescent intercalating agent that stains DNA. In non-viable or membrane-compromised apoptotic cells, PI can enter and stain the nucleus. The fluorescence intensity is proportional to the DNA content. Apoptotic cells undergoing DNA fragmentation will have a lower DNA content and appear before the G1 peak in a histogram.
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of Ferutinin (e.g., 37 and 74 µg/ml) for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the sub-G1 population.
-
Analysis of Intracellular Calcium ([Ca²⁺]i) Mobilization
Ferutinin's ionophoric properties are studied by measuring changes in intracellular calcium concentration.
-
Principle: Use a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a spectral shift or intensity change upon binding to Ca²⁺.
-
Protocol:
-
Cell Loading: Incubate cells (e.g., Jurkat T-cells) with a calcium indicator dye in a suitable buffer.
-
Baseline Measurement: Place the dye-loaded cells in a fluorometer or on a fluorescence microscope and measure the baseline fluorescence.
-
Treatment: Add Ferutinin at the desired concentration and continuously record the fluorescence signal over time.
-
Channel Blocker Analysis: To identify the source of calcium influx, pre-incubate cells with specific calcium channel blockers (e.g., verapamil for L-type channels) or chelators (e.g., EGTA for extracellular Ca²⁺) before adding Ferutinin.[10]
-
Data Analysis: Plot fluorescence intensity (or ratio for ratiometric dyes like Fura-2) versus time to visualize the change in [Ca²⁺]i.
-
Signaling Pathways and Visualizations
Ferutinin's dose-dependent effects are mediated by distinct signaling pathways.
High-Dose Ferutinin: Pro-Apoptotic Pathway
At high concentrations, Ferutinin acts as a calcium ionophore, triggering a cascade of events that leads to mitochondrial-dependent apoptosis.[1][10] This process involves a massive influx of Ca²⁺ into the cytosol and mitochondria, which induces the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspase-3, culminating in cell death.[10]
Caption: Pro-apoptotic signaling pathway of high-dose Ferutinin.
Low-Dose Ferutinin: Antioxidant and Protective Pathway
At low concentrations, Ferutinin enhances the cell's antioxidant defenses. It reduces the production of reactive oxygen species (ROS) and increases the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2][15] This mechanism is crucial for its protective effects, such as mitigating doxorubicin-induced cardiotoxicity.[5]
Caption: Antioxidant and protective pathway of low-dose Ferutinin.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the dose-dependent effects of Ferutinin in vitro, from initial cell culture to final data analysis.
Caption: General workflow for in vitro analysis of Ferutinin.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Ferutinin Rich- Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 7. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferutinin, an Apoptosis Inducing Terpenoid from Ferula ovina [journal.waocp.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ferutinin induces in vitro eryptosis/erythroptosis in human erythrocytes through membrane permeabilization and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Ferutinin's Impact on Cellular Oxidative Stress: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has demonstrated a significant, dose-dependent impact on cellular oxidative stress. At lower concentrations, it exhibits potent antioxidant properties by augmenting endogenous antioxidant defense mechanisms. Conversely, at higher concentrations, it can act as a pro-oxidant, inducing apoptosis in cancer cells. This dual functionality positions ferutinin as a compound of interest for further investigation in both cytoprotective and anticancer therapeutic strategies. This technical guide provides an in-depth analysis of the available data on ferutinin's effects on oxidative stress, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Cellular oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Ferutinin has emerged as a promising natural compound with the ability to modulate this delicate balance. This document synthesizes the current understanding of ferutinin's antioxidant and pro-oxidant activities, with a focus on its impact on key cellular markers of oxidative stress.
Quantitative Data on Ferutinin's Antioxidant Effects
The antioxidant activity of ferutinin has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.
Table 1: In Vivo Antioxidant Effects of Ferutinin in Mice
| Parameter | Model | Ferutinin Dosage | Observed Effect | Significance | Reference |
| Superoxide Dismutase (SOD) Activity | Balb/c Mice (Liver & Kidney) | 500 µg/kg and 1000 µg/kg | Upregulated | p < 0.05 | [1][2][3] |
| Catalase (CAT) Activity | Balb/c Mice (Liver & Kidney) | 500 µg/kg and 1000 µg/kg | Upregulated | p < 0.05 | [1][2][3] |
| Lipid Peroxidation | Balb/c Mice (Liver) | 500 µg/kg and 1000 µg/kg | Significantly Decreased | p < 0.05 | [1][2][3] |
Table 2: In Vitro Antioxidant Effects of Ferutinin
| Parameter | Cell Line | Ferutinin Concentration | Observed Effect | Significance | Reference |
| Reactive Oxygen Species (ROS) Production | H9C2 Cardiomyocytes | 0.25 µM, 1 µM, and 2.5 µM | Significant Reduction in H₂O₂-induced ROS | Not specified | [4] |
Proposed Mechanism of Action: The Nrf2 Signaling Pathway
While direct experimental evidence for ferutinin is still emerging, the antioxidant effects of many phytoestrogens are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature on ferutinin's impact on oxidative stress.
In Vivo Studies in Mice
-
Treatment: Ferutinin is administered orally, dissolved in drinking water, at concentrations of 500 µg/kg and 1000 µg/kg body weight for a specified period.[1][2][3] A control group receives untreated water.
-
Tissue Preparation: After the treatment period, mice are euthanized, and liver and kidney tissues are harvested, washed in cold phosphate-buffered saline (PBS), and homogenized for subsequent biochemical assays.
-
Measurement of Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD) Activity: SOD activity is measured spectrophotometrically by monitoring the inhibition of the autoxidation of pyrogallol.
-
Catalase (CAT) Activity: CAT activity is determined by measuring the rate of hydrogen peroxide decomposition at 240 nm.
-
-
Lipid Peroxidation Assay (Malondialdehyde - MDA): MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.
In Vitro Studies
-
Cell Culture: H9C2 rat cardiomyocyte cells are a common model for in vitro studies of cardiotoxicity and oxidative stress.[4] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress in the cells.[4]
-
Ferutinin Treatment: Cells are pre-treated with various concentrations of ferutinin (e.g., 0.25 µM, 1 µM, 2.5 µM) for a specific duration before the addition of the oxidative stressor.[4]
-
Measurement of Intracellular ROS:
-
H2DCF-DA Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[8][9][10][11]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of ferutinin on cellular oxidative stress.
Conclusion
Ferutinin demonstrates significant potential as a modulator of cellular oxidative stress. Its ability to upregulate key antioxidant enzymes and reduce lipid peroxidation underscores its cytoprotective capabilities at low concentrations. The proposed activation of the Nrf2 signaling pathway provides a plausible molecular mechanism for these effects, though further direct experimental validation is required. The dual nature of ferutinin, acting as a pro-oxidant at higher concentrations, also opens avenues for its investigation as a potential anticancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural compound.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Estrogen Receptor-α in the Activation of Nrf2-Antioxidative Signaling Pathways by Silibinin in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Estrogen increases Nrf2 activity through activation of the PI3K pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.7. Determination of Reactive Oxygen Species (ROS) Levels [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Ferutinin: A Technical Deep Dive into its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferutinin, a sesquiterpene coumarin predominantly isolated from plants of the Ferula genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the anti-inflammatory properties of ferutinin, consolidating current scientific knowledge for researchers and professionals in drug development. This document details the compound's effects on key inflammatory pathways, presents available quantitative data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms. The evidence suggests that ferutinin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating the NF-κB signaling pathway and influencing the production of inflammatory mediators. However, the available data also indicates that its effects can be dose- and tissue-specific, warranting further investigation to fully elucidate its therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Ferutinin, a natural compound found in various Ferula species, has demonstrated a range of biological effects, including phytoestrogenic, cytotoxic, and antioxidant activities.[1][2] Its anti-inflammatory potential is an area of growing research, with studies suggesting its ability to modulate key signaling pathways involved in the inflammatory cascade. This guide aims to provide a comprehensive technical overview of the anti-inflammatory effects of ferutinin, focusing on its molecular mechanisms of action.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of ferutinin has been evaluated in preclinical models of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used assay to assess the in vivo activity of potential anti-inflammatory compounds.
Quantitative Data
| Model | Species | Compound | Dose | Effect | Reference |
| Carrageenan-induced paw edema | Rat | Ferutinin | 100 mg/kg | Anti-inflammatory effect observed | [3] |
This data is derived from a review article. The original primary study with detailed dose-response data and statistical analysis is yet to be fully identified.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a generalized representation based on standard methods used in pharmacological research.[4][5]
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Ferutinin (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac
-
Vehicle (e.g., saline, DMSO, or appropriate solvent for ferutinin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=5-6 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Ferutinin-treated groups (various doses)
-
-
Compound Administration: Administer ferutinin or the positive control intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Workflow Diagram:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ferutinin are believed to be mediated through its interaction with key signaling pathways and its influence on the production of pro-inflammatory molecules.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
While direct evidence for ferutinin's interaction with specific components of the NF-κB pathway is still emerging, many natural compounds with similar structures exert their anti-inflammatory effects by inhibiting this pathway at various levels.
Potential points of intervention for ferutinin in the NF-κB pathway:
-
Inhibition of IKK activation: Preventing the phosphorylation of IκBα.
-
Inhibition of IκBα degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.
-
Inhibition of p65 nuclear translocation: Preventing the active NF-κB dimer from reaching its target genes.
-
Inhibition of p65 phosphorylation: Reducing the transcriptional activity of NF-κB.
Signaling Pathway Diagram:
Caption: Potential mechanisms of ferutinin's interference with the NF-κB signaling pathway.
Effects on Pro-inflammatory Enzymes and Mediators
The expression of COX-2 and iNOS is upregulated during inflammation, leading to the production of prostaglandins and nitric oxide (NO), respectively. These molecules are key mediators of the inflammatory response.
While direct inhibitory data for ferutinin on COX-2 and iNOS activity is limited, one study intriguingly reported that ferutinin increases nitric oxide synthase activity in the median eminence of the rat brain.[1] This suggests that the effect of ferutinin on NO production may be tissue-specific and context-dependent, highlighting the need for further research in inflammatory models.
Experimental Protocols:
-
Nitric Oxide Production Assay (Griess Assay): This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants of macrophages (e.g., RAW 264.7) stimulated with LPS.[6][7]
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: These assays typically use purified enzymes and measure the production of prostaglandins (e.g., PGE2) from arachidonic acid using methods like ELISA or LC-MS/MS.[4][8][9]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response. They are activated by various stimuli, including LPS, and can lead to the activation of transcription factors like AP-1 and contribute to the expression of pro-inflammatory genes. The potential for ferutinin to modulate these pathways is an area for future investigation.
Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK signaling pathway by ferutinin.
Summary and Future Directions
Ferutinin demonstrates anti-inflammatory properties in preclinical models, with evidence pointing towards the modulation of the NF-κB signaling pathway as a key mechanism of action. Its dose-dependent and potentially tissue-specific effects underscore the complexity of its pharmacological profile.
Key Gaps in Current Knowledge:
-
Quantitative in vitro data: There is a lack of specific IC50 values for ferutinin's inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (COX-2, iNOS) in relevant inflammatory cell models.
-
Detailed mechanistic studies: The precise molecular targets of ferutinin within the NF-κB and MAPK signaling pathways have not been fully elucidated. Studies investigating its effects on IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation and phosphorylation are needed.
-
Dose-response relationships: Comprehensive in vivo studies are required to establish a clear dose-response relationship for the anti-inflammatory effects of ferutinin and to determine its therapeutic window.
-
Structure-activity relationship studies: Investigating the anti-inflammatory activity of ferutinin analogues could lead to the development of more potent and selective compounds.
Addressing these knowledge gaps through further rigorous investigation will be crucial in determining the potential of ferutinin as a lead compound for the development of novel anti-inflammatory therapies. This technical guide serves as a foundation for such future research, providing a structured overview of the current understanding of ferutinin's anti-inflammatory effects.
References
- 1. Ferutinin stimulates nitric oxide synthase activity in median eminence of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fisetin, a flavonol, inhibits TH2-type cytokine production by activated human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular targets of Ferutinin in biological systems
An In-depth Technical Guide to the Molecular Targets of Ferutinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferutinin, a natural sesquiterpene ester derived from plants of the Ferula genus, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular targets of ferutinin in biological systems. It elucidates the compound's dose-dependent dual role as both a pro-oxidant and an antioxidant, its phytoestrogenic properties through interactions with estrogen receptors, and its primary mechanism of inducing apoptosis via the intrinsic mitochondrial pathway. This guide synthesizes current research to present detailed signaling pathways, quantitative data on its cytotoxic effects, and the experimental protocols used to elucidate these mechanisms, aiming to support further research and drug development efforts.
Introduction
Ferutinin is a bioactive phytochemical primarily extracted from Ferula communis and other related species[1][2][3]. Structurally, it is a daucane sesquiterpenoid esterified with p-hydroxybenzoic acid. Its biological effects are notably dose-dependent. At low concentrations, ferutinin exhibits antioxidant, anti-inflammatory, and protective properties[1][4]. Conversely, at high concentrations, it acts as a pro-oxidant and cytotoxic agent, making it a compound of interest for anticancer research[1][4]. Its structural similarity to steroid hormones also confers potent phytoestrogenic activity[1][4]. This guide details its key molecular interactions and the downstream cellular consequences.
Primary Molecular Targets and Signaling Pathways
Ferutinin exerts its biological effects by engaging multiple molecular targets, primarily centered around estrogen receptors and mitochondria, which in turn modulate critical signaling pathways involved in cell survival, proliferation, and death.
Estrogen Receptors (ER) and GPER
Ferutinin is classified as a phytoestrogen due to its ability to bind and modulate estrogen receptors[1].
-
Estrogen Receptor Alpha (ERα) and Beta (ERβ): Ferutinin displays a significant binding affinity for both nuclear estrogen receptor subtypes, with a notably higher affinity for ERα compared to ERβ[1]. Its effect is context-dependent; it can act as an estrogen agonist, increasing ERα expression when administered alone, or as an antagonist, decreasing the response to estradiol when co-administered[1][3][5]. This interaction allows ferutinin to modulate the expression of estrogen-responsive genes that control processes like cell proliferation[1].
-
G Protein-Coupled Estrogen Receptor (GPER/GPR30): Ferutinin also binds to GPER, a membrane-associated estrogen receptor that mediates rapid, non-genomic signaling events[1][4]. Activation of GPER can trigger downstream cascades, including the MEK/ERK and PI3K/Akt pathways, and lead to intracellular calcium mobilization[2][6][7][8].
The activation of ERα and GPER by ferutinin initiates signaling cascades that are critical in cellular processes like osteoblastic differentiation and cell proliferation. The PI3K/Akt and MEK/ERK pathways are key mediators of these effects[2].
Mitochondria-Mediated Apoptosis
At higher concentrations, ferutinin's primary anticancer mechanism is the induction of apoptosis, predominantly through the intrinsic (mitochondrial) pathway[1]. This process is initiated by ferutinin's activity as a Ca²⁺ ionophore[9][10].
-
Mitochondrial Permeability and ROS Production: Ferutinin increases the permeability of the mitochondrial membrane to cations, especially Ca²⁺[4]. This influx of calcium disrupts the mitochondrial transmembrane potential and leads to an overproduction of reactive oxygen species (ROS)[1].
-
Regulation of Bcl-2 Family Proteins: The resulting oxidative stress modulates the expression of key apoptosis-regulating proteins. Ferutinin has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.
-
Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability and altered Bax/Bcl-2 ratio lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptotic death[10].
This targeted action, with a preferential effect on tumor cells over normal cells, underscores ferutinin's potential as a selective anticancer agent[4][10].
Quantitative Data: Cytotoxicity
The cytotoxic activity of ferutinin has been quantified in various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | ~99.87* | 24 | [9][10] |
| TCC | Bladder Cancer | Not explicitly quantified | 24 | [10][11] |
| PC-3 | Prostate Cancer | IC₅₀ values reported for various Ferula extracts, some with high ferutinin content. | Not specified | [4] |
*Calculated from reported 37 µg/mL and molecular weight of 370.47 g/mol .[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the molecular targets and bioactivity of ferutinin.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance after solubilization[12][13][14][15].
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, TCC, HFF3) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment[12].
-
Compound Treatment: Treat the cells with various concentrations of ferutinin (e.g., ranging from 1 to 100 µM) and appropriate vehicle controls (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere[12].
-
MTT Addition: Following incubation, add 10 µL of MTT solution (stock solution of 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[12][16].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals[16].
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise[16].
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of ferutinin concentration to determine the IC₅₀ value.
Analysis of Apoptotic Proteins (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2, in cell lysates.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with ferutinin as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors[17].
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[17].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding[17][18].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., rabbit anti-Bax, rabbit anti-Bcl-2, and a loading control like mouse anti-β-actin) overnight at 4°C[18][19].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature[18].
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins (Bax, Bcl-2) to the loading control (β-actin) to determine relative protein expression levels and calculate the Bax/Bcl-2 ratio[20].
Conclusion and Future Directions
Ferutinin presents a compelling pharmacological profile with well-defined, dose-dependent molecular targets. Its phytoestrogenic activity via ERα and GPER, coupled with its potent ability to induce mitochondria-mediated apoptosis in cancer cells, highlights its therapeutic potential. The dualistic nature of its activity—protective at low doses and cytotoxic at high doses—warrants careful consideration in the design of future therapeutic strategies.
Further research should focus on in vivo studies to validate the in vitro findings and to establish a therapeutic window. A deeper investigation into the downstream effectors of GPER signaling and the potential for ferutinin to overcome chemoresistance in cancer cells could open new avenues for its clinical application. The development of synthetic analogues may also enhance its potency and selectivity, paving the way for novel anticancer and hormone-related therapies.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phytoestrogen ferutinin affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma | Haematologica [haematologica.org]
- 20. researchgate.net [researchgate.net]
Pharmacological Profile of Ferutinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin is a natural sesquiterpene ester, primarily isolated from plants of the Ferula genus, such as Ferula communis, Ferula ovina, and Ferula hermonis.[1] This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological activities. Exhibiting a dual, dose-dependent nature, ferutinin acts as an antioxidant and cytoprotective agent at low concentrations, while demonstrating pro-oxidant and cytotoxic effects at higher doses.[2] Its pharmacological profile is extensive, encompassing estrogenic, anti-inflammatory, antiproliferative, and anticancer properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of ferutinin, with a focus on its quantitative data, experimental methodologies, and modulation of key signaling pathways.
Quantitative Pharmacological Data
The biological activity of ferutinin has been quantified across various experimental models. These data are summarized below to provide a clear comparison of its potency and selectivity.
Cytotoxicity: IC50 Values
Ferutinin has demonstrated cytotoxic effects against a range of cancer cell lines, with varying degrees of potency. Notably, it tends to show a degree of selectivity for cancer cells over normal cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| MCF-7 | Human Breast Adenocarcinoma | 1, 30, 67-81 | [4][5] |
| TCC | Human Urothelial Carcinoma | 67-81 | [1] |
| HT29 | Human Colon Adenocarcinoma | 67-81 | [1] |
| CT26 | Murine Colon Carcinoma | 67-81 | [1] |
| PC-3 | Human Prostate Cancer | 16.7 | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma (ER-) | >30 | [4] |
| HFF3 | Human Foreskin Fibroblast (Normal) | 98 | [1] |
| NIH/3T3 | Murine Embryonic Fibroblast (Normal) | 136 | [1] |
Estrogen Receptor Binding Affinity
Ferutinin is classified as a phytoestrogen and exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
| Receptor | Binding Affinity (Ki or IC50) | Notes | Reference(s) |
| ERα | IC50 = 33.1 nM | Agonist activity | [6] |
| ERβ | IC50 = 180.5 nM | Agonist/Antagonist activity | [6] |
In Vivo Toxicity
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of ferutinin are limited in the currently available literature. Further research is required to fully characterize its pharmacokinetic profile.
Key Signaling Pathways Modulated by Ferutinin
Ferutinin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
Wnt/β-catenin Signaling Pathway
Ferutinin has been shown to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation. By inhibiting the "destruction complex" (composed of Axin, APC, and GSK3β), ferutinin prevents the phosphorylation and subsequent degradation of β-catenin.[1] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in osteoblastogenesis.[1][9]
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. Hemisynthesis, Antitumoral Effect, and Molecular Docking Studies of Ferutinin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt-induced dephosphorylation of Axin releases β-catenin from the Axin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ferutinin analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridging of β-catenin and glycogen synthase kinase-3β by Axin and inhibition of β-catenin-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Ferutinin: A Phytoestrogenic Compound for Bone Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene ester derived from plants of the Ferula genus, has emerged as a promising phytoestrogenic agent with significant potential in the field of bone regeneration. This technical guide provides a comprehensive overview of the current understanding of ferutinin's effects on bone metabolism, with a particular focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of ferutinin for conditions such as osteoporosis and other bone-related disorders.
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Current therapeutic strategies often have limitations, prompting the exploration of novel compounds that can promote bone formation. Ferutinin has demonstrated the ability to enhance osteogenic differentiation of various stem cell types and has shown efficacy in animal models of osteoporosis, making it a compelling candidate for further investigation and development.
Mechanism of Action: Signaling Pathways and Epigenetic Regulation
Ferutinin exerts its pro-osteogenic effects through the modulation of key signaling pathways that are crucial for bone formation and homeostasis. The primary mechanisms involve the activation of the canonical Wnt/β-catenin and Bone Morphogenetic Protein 2 (BMP2) signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and bone formation. Ferutinin has been shown to activate this pathway in dental pulp stem cells (DPSCs). In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of osteoblast-specific genes.
Ferutinin's influence on this pathway extends to the epigenetic level. It has been demonstrated to induce histone modifications, specifically H3K9 acetylation and H3K4 trimethylation, at the promoter regions of key Wnt pathway genes, WNT3A and DVL3. This epigenetic activation leads to increased expression of these genes, further amplifying the pro-osteogenic signal.
Ferutinin: A Potent Modulator of Cellular Pathways for Research Applications
Application Notes and Protocols for Cell Culture
Introduction
Ferutinin, a natural sesquiterpene derivative extracted from plants of the Ferula genus, has garnered significant attention in biomedical research for its diverse biological activities. These activities range from antioxidant and anti-inflammatory effects at low concentrations to potent cytotoxic and pro-apoptotic effects at higher doses, particularly in cancer cell lines.[1][2] This document provides detailed protocols for the experimental use of Ferutinin in cell culture, focusing on its application in cancer research and stem cell differentiation. It includes methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with a summary of its effects on various cell lines and an overview of the key signaling pathways it modulates.
Mechanism of Action
Ferutinin exerts its effects through multiple mechanisms. In cancer cells, it is known to induce apoptosis through DNA damage and modulation of key signaling pathways.[3][4] Studies have shown its ability to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] Furthermore, Ferutinin can influence critical cellular signaling cascades, including the Wnt/β-catenin, MEK/ERK, and PI3K/Akt pathways, which are pivotal in cell proliferation, differentiation, and survival.[6][7] In stem cells, Ferutinin has been demonstrated to promote osteogenic differentiation by modulating the Wnt/β-catenin signaling pathway.[8]
Quantitative Data Summary
The cytotoxic and biological effects of Ferutinin are dose-dependent and vary across different cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other effective concentrations of Ferutinin in various cell types.
Table 1: IC50 Values of Ferutinin in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| MCF-7 | Human Breast Cancer | 37 µg/mL | [9] |
| TCC | Human Bladder Cancer | Not specified | [3] |
| NTERA2 | Human Teratocarcinoma | 39 µM | [1] |
| KYSE30 | Human Esophageal Cancer | 58 µM | [1] |
| HFF3 | Normal Human Fibroblast | Higher than cancer cells | [3] |
| HDF | Normal Human Dermal Fibroblast | Higher than cancer cells | [5] |
Table 2: Effective Concentrations of Ferutinin for Biological Effects
| Cell Line | Effect | Concentration | Treatment Duration | Reference |
| DPSCs | Osteogenic Differentiation | 10 µg/mL | 12, 24, and 48 hours | [8] |
| hAFSCs | Osteoblastic Differentiation | 10⁻⁸ M | 14 or 21 days | [7] |
| MCF-7 | Apoptosis Induction | 10, 20, 30 µg/mL | Not specified | [4] |
| H9c2 | Protection against Doxorubicin-induced cardiotoxicity | 0.25 µM, 1 µM, 2.5 µM | 3 hours (pretreatment) | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Ferutinin in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Ferutinin on cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ferutinin stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Ferutinin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Ferutinin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ferutinin concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Induce apoptosis in cells by treating them with various concentrations of Ferutinin for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Ferutinin for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways Modulated by Ferutinin
Ferutinin has been shown to influence several key signaling pathways involved in cell growth, differentiation, and apoptosis.
Caption: Signaling pathways modulated by Ferutinin.
General Experimental Workflow for Ferutinin Treatment
The following diagram outlines a typical workflow for studying the effects of Ferutinin on cultured cells.
Caption: General experimental workflow for Ferutinin.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Determining Ferutinin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for assessing the cytotoxic effects of Ferutinin, a natural sesquiterpene lactone, on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Ferutinin has demonstrated dose-dependent cytotoxic and antiproliferative activities against various cancer cell lines. The MTT assay is a reliable, colorimetric method for quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. This protocol details the necessary reagents, step-by-step experimental procedures for both adherent and suspension cells, data analysis, and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, this document summarizes reported IC50 values of Ferutinin against different cancer cell lines and illustrates the putative signaling pathway involved in Ferutinin-induced apoptosis.
Introduction
Ferutinin, a natural compound isolated from plants of the Ferula genus, has garnered significant interest for its diverse biological activities, including phytoestrogenic, antioxidant, and anti-inflammatory effects.[1][2] Notably, at higher concentrations, Ferutinin exhibits potent pro-oxidant and cytotoxic properties, making it a promising candidate for anticancer drug development.[1] Its cytotoxic mechanism is primarily attributed to the induction of apoptosis through mitochondrial dysfunction and the modulation of key signaling pathways.[1]
The MTT assay is a widely adopted, sensitive, and reliable method for evaluating the in vitro cytotoxicity of chemical compounds.[3][4] The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[5] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of Ferutinin on cancer cells.
Data Presentation
The cytotoxic efficacy of Ferutinin is commonly expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes the reported IC50 values of Ferutinin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | ~29 | 72 | |
| TCC | Bladder Cancer | ~24 | 72 | |
| PC-3 | Prostate Cancer | 16.7 | Not Specified | [1] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [7] |
| HBL-100 | Normal Breast | Higher than cancer cells | Not Specified | [7] |
Experimental Protocols
This section outlines the detailed methodology for performing the MTT assay to assess Ferutinin cytotoxicity.
Materials and Reagents
-
Ferutinin (purity >95%)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Selected cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Reagent Preparation
-
Ferutinin Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of Ferutinin in DMSO to prepare a high-concentration stock solution. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[3] Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.[3]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl): Prepare the desired formazan solubilizing agent.[6]
Experimental Workflow for Adherent Cells
Caption: Workflow for MTT Assay on Adherent Cells.
-
Cell Seeding: Seed the selected adherent cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ferutinin from the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the Ferutinin dilutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest Ferutinin concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[6] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Experimental Workflow for Suspension Cells
The protocol for suspension cells is similar, with a centrifugation step to pellet the cells before solution changes.
-
Cell Seeding: Seed suspension cells in a 96-well plate at an optimal density in 100 µL of complete medium.
-
Compound Treatment: Add the Ferutinin dilutions to the wells as described for adherent cells.
-
Incubation: Incubate for the desired time periods.
-
MTT Addition and Incubation: Add MTT solution and incubate as described above.
-
Cell Pelleting and Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant and then add the solubilization solution.
-
Absorbance Measurement: Resuspend the pellet and measure the absorbance.
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the Ferutinin concentration. The IC50 value can be determined from the resulting dose-response curve by identifying the concentration that corresponds to 50% cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[9]
Signaling Pathway
Ferutinin is known to induce apoptosis in cancer cells. While the complete signaling cascade is still under investigation, a putative pathway involves the induction of mitochondrial-mediated apoptosis.
Caption: Ferutinin-Induced Apoptotic Pathway.
This simplified diagram illustrates that Ferutinin is thought to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death or apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ferutinin-Induced DNA Damage: Application Notes and Protocols for Comet Assay Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects are attributed to the induction of apoptosis and DNA damage in various cancer cell lines. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks at the level of individual cells. These application notes provide a comprehensive overview and detailed protocols for utilizing the comet assay to quantify DNA damage induced by ferutinin.
Data Presentation
The following table summarizes the quantitative data on the cytotoxic and DNA-damaging effects of ferutinin on various cell lines as determined by MTT and comet assays.
| Cell Line | Assay Type | Parameter | Ferutinin Concentration | Result | Reference |
| MCF-7 (Human Breast Cancer) | MTT | IC50 (72h) | 29 µg/mL | - | [1] |
| TCC (Human Bladder Cancer) | MTT | IC50 (72h) | 24 µg/mL | - | [1] |
| HFF3 (Human Foreskin Fibroblast) | MTT | IC50 (72h) | 36 µg/mL | - | [1] |
| MCF-7 (Human Breast Cancer) | Comet Assay | % DNA Damage (24h) | 37 µg/mL | ~42% | [1] |
| HeLa (Human Cervical Cancer) | MTT | Cytotoxicity | Not specified | Less toxic to normal cells | [2] |
| HBL-100 (Human Breast Epithelial) | MTT | Cytotoxicity | Not specified | Less toxic than to cancer cells | [2] |
Experimental Protocols
This section provides a detailed methodology for assessing ferutinin-induced DNA damage using the alkaline comet assay, specifically optimized for cultured mammalian cells such as MCF-7.
Materials and Reagents
-
Cell Culture:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), Ca++/Mg++-free
-
-
Ferutinin Treatment:
-
Ferutinin stock solution (e.g., in DMSO)
-
Cell culture medium for dilutions
-
-
Alkaline Comet Assay:
-
Comet assay slides (pre-coated)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Water bath
-
Electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., CASP, Comet Assay IV)
-
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and grow to ~70-80% confluency.
-
Prepare fresh dilutions of ferutinin in cell culture medium from a stock solution. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest ferutinin treatment.
-
Treat the cells with various concentrations of ferutinin (e.g., based on IC50 values) for the desired time period (e.g., 24 hours). Include untreated and vehicle-treated cells as negative controls.
-
-
Cell Harvesting and Embedding in Agarose:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Ca++/Mg++-free PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at a low speed to pellet the cells.
-
Resuspend the cell pellet in ice-cold Ca++/Mg++-free PBS at a density of 1 x 10^5 cells/mL.
-
Mix the cell suspension with LMP agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a pre-coated comet assay slide and gently spread it.
-
Place a coverslip over the agarose and allow it to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Carefully remove the coverslip.
-
Immerse the slides in pre-chilled lysis buffer containing 1% Triton X-100 and 10% DMSO.
-
Incubate the slides at 4°C for at least 1 hour (or overnight) in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis buffer and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (pH > 13) until the slides are covered.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C in the dark.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank.
-
Neutralize the slides by washing them gently three times with a neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA staining solution (e.g., SYBR Green) for 5-10 minutes in the dark.
-
Gently rinse the slides with distilled water to remove excess stain.
-
-
Visualization and Data Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the comet images using specialized software to quantify the extent of DNA damage. Key parameters to measure include:
-
Percent DNA in the tail: The percentage of total DNA that has migrated into the tail.
-
Tail Length: The length of the comet tail.
-
Tail Moment: An integrated value of DNA in the tail and the tail length.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Comet Assay Analysis of Ferutinin-Induced DNA Damage.
Signaling Pathway of Ferutinin-Induced DNA Damage and Apoptosis
Caption: Proposed signaling pathway of ferutinin-induced DNA damage and apoptosis.
References
Visualizing Ferutinin-Induced Apoptosis with DAPI Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene lactone, has garnered significant interest in oncological research due to its pro-apoptotic effects on various cancer cell lines. Understanding the molecular mechanisms and accurately quantifying the apoptotic response induced by Ferutinin is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing 4′,6-diamidino-2-phenylindole (DAPI) staining, a simple and effective method, to visualize and quantify apoptosis triggered by Ferutinin. DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, changes in membrane permeability and chromatin condensation lead to distinct nuclear morphology that can be readily observed and quantified using fluorescence microscopy following DAPI staining.[1][2]
Principle of DAPI Staining for Apoptosis Detection
Healthy, viable cells exhibit a uniform, round nucleus with evenly distributed, faint blue fluorescence when stained with DAPI. In contrast, apoptotic cells undergo a series of characteristic morphological changes, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[3] These changes result in a brightly fluorescent, condensed, and often fragmented nuclear appearance under a fluorescence microscope, allowing for the differentiation and quantification of apoptotic cells from the healthy population.[3]
Data Presentation: Quantifying Ferutinin's Efficacy
The following tables summarize the cytotoxic and apoptotic effects of Ferutinin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Ferutinin in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | 67 - 81 | Not Specified |
| TCC | Urothelial Carcinoma | 67 - 81 | Not Specified |
| HT29 | Colon Adenocarcinoma | 67 - 81 | Not Specified |
| CT26 | Murine Colon Carcinoma | 67 - 81 | Not Specified |
| NTERA2 | Teratocarcinoma | 39 | Not Specified |
| KYSE30 | Esophageal Cancer | 58 | Not Specified |
| PC-3 | Prostate Cancer | 16.7 | Not Specified |
Data compiled from multiple sources.
Table 2: Quantification of Ferutinin-Induced Apoptosis in MCF-7 Cells using DAPI Staining
| Treatment | Concentration (µg/mL) | Percentage of Apoptotic Cells (%) |
| Control (DMSO) | - | < 5% (estimated) |
| Ferutinin | 37 | 71% |
This data highlights the significant induction of apoptosis in MCF-7 breast cancer cells upon treatment with Ferutinin, as evidenced by the high percentage of cells displaying condensed chromatin and fragmented nuclei.
Signaling Pathways of Ferutinin-Induced Apoptosis
Ferutinin induces apoptosis primarily through the intrinsic or mitochondrial pathway. At higher concentrations, it can trigger an overproduction of reactive oxygen species (ROS) in the mitochondria, leading to a loss of mitochondrial transmembrane potential. This, in turn, results in the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytoplasm. Cytochrome c activates caspase-9, which then activates effector caspases like caspase-3, -6, and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Caption: Ferutinin-induced intrinsic apoptosis pathway.
Experimental Protocols
Experimental Workflow for DAPI Staining
Caption: Workflow for DAPI staining of Ferutinin-treated cells.
Detailed Protocol for DAPI Staining of Adherent Cells
Materials:
-
Adherent cells (e.g., MCF-7)
-
Culture medium
-
Ferutinin stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)
Procedure:
-
Cell Seeding: Seed the adherent cells onto sterile glass coverslips placed in a multi-well plate at an appropriate density to achieve 60-70% confluency on the day of treatment.
-
Cell Treatment: After 24 hours of incubation, treat the cells with varying concentrations of Ferutinin. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution to each well, ensuring the coverslips are fully submerged. Incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Aspirate the DAPI solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of mounting medium, cell-side down.
-
Visualization and Quantification:
-
Observe the slides under a fluorescence microscope using a DAPI filter.
-
Capture images from at least five random fields of view for each treatment group.
-
Count the number of apoptotic nuclei (condensed, fragmented, and brightly stained) and the total number of nuclei in each field.
-
Calculate the percentage of apoptotic cells using the following formula: (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100
-
Protocol for DAPI Staining of Suspension Cells
Materials:
-
Suspension cells
-
Culture medium
-
Ferutinin stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Centrifuge
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Treatment: Treat suspension cells in culture flasks or plates with varying concentrations of Ferutinin and a vehicle control for the desired time.
-
Cell Harvesting: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and resuspend the cell pellet in PBS. Centrifuge again and discard the supernatant. Repeat this wash step once more.
-
Fixation: Resuspend the cell pellet in 4% PFA and incubate for 15-20 minutes at room temperature.
-
Washing: Add PBS to the tube, centrifuge, and discard the supernatant. Repeat this wash step twice.
-
Staining: Resuspend the fixed cells in DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Centrifuge the cells, discard the DAPI solution, and resuspend in PBS.
-
Slide Preparation: Pipette a small volume of the cell suspension onto a microscope slide and cover with a coverslip.
-
Visualization and Quantification: Follow the same procedure as described for adherent cells (Step 9).
Conclusion
DAPI staining offers a straightforward and reliable method for the visualization and quantification of apoptosis induced by Ferutinin. The distinct morphological changes in the nuclei of apoptotic cells provide a clear endpoint for assessing the compound's efficacy. By following the detailed protocols and utilizing the provided data and pathway diagrams, researchers can effectively incorporate this technique into their studies to further elucidate the anticancer properties of Ferutinin.
References
Application Notes and Protocols for Ferutinin in a Breast Cancer Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferutinin, a natural sesquiterpene lactone extracted from plants of the Ferula genus, has demonstrated notable anticancer properties, particularly against breast cancer. As a phytoestrogen, it exhibits a dual role, acting as an agonist to estrogen receptor alpha (ERα) and an agonist/antagonist to estrogen receptor beta (ERβ). Its mechanism of action in breast cancer involves the induction of apoptosis through the intrinsic pathway, modulation of the cell cycle, and at higher concentrations, the generation of reactive oxygen species (ROS). In vivo studies have shown its potential to reduce tumor growth without the significant side effects associated with conventional chemotherapy agents like cisplatin.
These application notes provide a comprehensive overview of the use of Ferutinin in a breast cancer animal model, including its mechanism of action, protocols for key experiments, and a summary of relevant data.
Data Presentation
In Vitro Cytotoxicity of Ferutinin
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | MTT | 67 - 81 | Not Specified | [1] |
| TCC (Human Urothelial Carcinoma) | MTT | 67 - 81 | Not Specified | [1] |
| HT29 (Human Colon Adenocarcinoma) | MTT | 67 - 81 | Not Specified | [1] |
| CT26 (Murine Colon Carcinoma) | MTT | 67 - 81 | Not Specified | [1] |
| HFF3 (Normal Human Fibroblast) | MTT | 98 | Not Specified | [1] |
| NIH/3T3 (Normal Murine Fibroblast) | MTT | 136 | Not Specified | [1] |
In Vivo Antioxidant and Toxicity Profile of Ferutinin in BALB/c Mice
| Treatment Group | Dose (µg/kg) | Superoxide Dismutase (SOD) | Catalase (CAT) | Lipid Peroxidation (Liver) | Reference |
| Control | 0 | Baseline | Baseline | Baseline | [1] |
| Ferutinin | 500 | Upregulated (p < .05) | Upregulated (p < .05) | Significantly Reduced | [1] |
| Ferutinin | 1000 | Upregulated (p < .05) | Upregulated (p < .05) | Significantly Reduced | [1] |
In Vivo Antitumor Efficacy of Ferutinin
| Animal Model | Treatment | Tumor Reduction (%) | Comparison | Notable Observations | Reference |
| Hybrid BALB/c Mice | Ferutinin | 67 | Cisplatin (72%) | No significant alteration of liver and spleen tissues observed with Ferutinin, unlike with cisplatin. | [2] |
Note: The specific dosage of Ferutinin used to achieve the 67% tumor reduction was not detailed in the referenced literature.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Ferutinin in ER-Positive Breast Cancer Cells
Caption: Ferutinin's mechanism in ER+ breast cancer.
Experimental Workflow for In Vivo Breast Cancer Animal Model
Caption: Workflow for Ferutinin efficacy testing in a xenograft model.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Ferutinin on breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Ferutinin stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of Ferutinin in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and treat the cells with 100 µL of the various concentrations of Ferutinin. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Xenograft Study in Nude Mice
Objective: To evaluate the in vivo antitumor activity of Ferutinin.
Materials:
-
4-6 week old female athymic nude mice (e.g., BALB/c nude)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)
-
Ferutinin
-
Vehicle for Ferutinin (e.g., saline with 0.5% DMSO and 0.1% Tween-80)
-
Calipers
-
Standard animal housing and surgical equipment
Protocol:
-
Estrogen Supplementation: One week prior to cell injection, implant an estrogen pellet subcutaneously in the dorsal region of each mouse to support the growth of ER-positive MCF-7 cells.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL. Keep on ice.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank or mammary fat pad of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³ (Volume = 0.5 x length x width²), randomize the mice into treatment groups (e.g., vehicle control, Ferutinin low dose, Ferutinin high dose).
-
Treatment: Administer Ferutinin (e.g., 500 or 1000 µg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: After a predetermined period (e.g., 21-28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice.
-
Analysis: Excise, weigh, and photograph the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for Western blot analysis. Major organs (liver, spleen, kidneys) should be collected for toxicity assessment.
Western Blot for Apoptosis-Related Proteins
Objective: To determine the effect of Ferutinin on the expression of Bax and Bcl-2.
Materials:
-
Treated and untreated tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Homogenize tumor tissue or lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax 1:1000, anti-Bcl-2 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to β-actin.
Immunohistochemistry (IHC) for Proliferation Marker
Objective: To assess the effect of Ferutinin on tumor cell proliferation in vivo.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0)
-
Primary antibody (e.g., anti-Ki-67)
-
HRP-conjugated secondary antibody detection system
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate sections with the primary anti-Ki-67 antibody.
-
Wash and apply the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope and quantify the percentage of Ki-67 positive cells (proliferation index).
Conclusion
Ferutinin presents a promising profile as a potential therapeutic agent for ER-positive breast cancer. Its ability to induce apoptosis and inhibit tumor growth in preclinical models, coupled with a favorable safety profile compared to conventional chemotherapy, warrants further investigation. The protocols outlined above provide a framework for researchers to further explore the efficacy and mechanism of action of Ferutinin in breast cancer. Future studies should focus on optimizing dosing regimens and exploring its potential in combination therapies.
References
Application Notes and Protocols for Ferutinin Administration in Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ferutinin, a phytoestrogen, in ovariectomized (OVX) rat models of postmenopausal osteoporosis. The protocols detailed below are synthesized from established research to guide the design and execution of similar preclinical studies.
Introduction
Osteoporosis, a condition characterized by reduced bone mass and microarchitectural deterioration, is a significant health concern, particularly in postmenopausal women due to estrogen deficiency. The ovariectomized (OVX) rat is a widely accepted animal model that mimics the skeletal effects of menopause, providing a valuable platform for evaluating potential therapeutic agents.[1] Ferutinin, a daucane sesquiterpenoid ester extracted from plants of the Ferula genus, has demonstrated promising osteoprotective effects in these models.[2][3] As a phytoestrogen, ferutinin is thought to exert its effects through interaction with estrogen receptors, offering a potential alternative to conventional hormone replacement therapy.[3][4][5]
Experimental Protocols
Animal Model and Ovariectomy Procedure
A detailed protocol for establishing the OVX rat model is crucial for the validity of the study.
Animal Model:
-
Species: Sprague-Dawley rats (female) are commonly used.[1][6][7]
-
Age: Young adult rats (typically 2-3 months old) are suitable.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Ovariectomy (OVX) Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal side.
-
Incision: Make a small longitudinal incision through the skin and underlying muscle to expose the peritoneal cavity.
-
Ovary Removal: Locate and gently exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes before carefully excising the ovaries.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Sham Operation: For the control group, perform the same surgical procedure without removing the ovaries.[1]
Experimental Workflow Diagram:
Caption: Experimental workflow for ferutinin administration in OVX rats.
Ferutinin Administration Protocol
This protocol outlines the preparation and administration of ferutinin to the experimental animals.
-
Dosage: Ferutinin is typically administered at doses ranging from 0.5 to 2 mg/kg of body weight per day.[1][8] A dose of 2 mg/kg/day has been shown to be particularly effective.[1][9]
-
Preparation: Prepare a homogenous suspension of ferutinin in a suitable vehicle (e.g., distilled water with a suspending agent).
-
Route of Administration: Oral gavage is the standard method of administration.[1][6]
-
Treatment Duration: Treatment periods of 30 and 60 days have been reported to yield significant results.[2][6]
-
Control Groups:
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of ferutinin in OVX rats.
Table 1: Effects of Ferutinin on Body Weight
| Treatment Group | Duration | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) |
| SHAM + Vehicle | 30 days | ~250 | ~260 | +10 |
| OVX + Vehicle | 30 days | ~250 | ~310 | +60 |
| OVX + Ferutinin (2 mg/kg) | 30 days | ~250 | ~270 | +20 |
| OVX + Estradiol Benzoate | 30 days | ~250 | ~275 | +25 |
Data are approximate values synthesized from descriptive reports in the literature.[1][6] Ovariectomy leads to a significant increase in body weight, which is mitigated by both ferutinin and estradiol treatment.[6]
Table 2: Effects of Ferutinin on Serum Biochemical Parameters (at 60 days)
| Treatment Group | Calcium (mg/dL) | Phosphorus (mg/dL) | Alkaline Phosphatase (ALP) (U/L) |
| SHAM + Vehicle | No significant difference | Higher than OVX groups | Lower than F-OVX |
| OVX + Vehicle | No significant difference | Lower than SHAM | Lower than F-OVX |
| OVX + Ferutinin (2 mg/kg) | No significant difference | Lower than SHAM | Significantly higher than other groups |
| OVX + Estradiol Benzoate | No significant difference | Lower than SHAM | Lower than F-OVX |
Based on data reported in Palumbo et al. (2010).[6] After 60 days of treatment, serum calcium levels did not differ significantly among the groups, while inorganic phosphorus was lower in all ovariectomized animals compared to the sham group.[6] Serum ALP levels were notably higher in the ferutinin-treated group.[6]
Table 3: Histomorphometric Analysis of Trabecular Bone (Distal Femoral Epiphysis)
| Parameter | SHAM + Vehicle | OVX + Vehicle | OVX + Ferutinin (2 mg/kg) | OVX + Estradiol Benzoate |
| Trabecular Bone Volume (%) | High | Significantly Reduced | Recovered to SHAM levels | Recovered to SHAM levels |
| Trabecular Number | High | Significantly Reduced | Increased compared to OVX | Increased compared to OVX |
| Trabecular Thickness | Normal | Reduced | Increased compared to OVX | Increased compared to OVX |
| Trabecular Separation | Low | Significantly Increased | Reduced to SHAM levels | Reduced to SHAM levels |
| Osteoclast Number | Low | Significantly Increased | Significantly Reduced | Significantly Reduced |
This table represents a qualitative summary of findings from multiple studies.[1][6][9] Ferutinin treatment effectively reverses the adverse effects of ovariectomy on trabecular bone architecture, comparable to the effects of estradiol benzoate.[6] It appears to inhibit bone resorption by reducing the number of osteoclasts.[1]
Signaling Pathways
Ferutinin's osteoprotective effects are primarily attributed to its interaction with estrogen receptors (ERs), mimicking the action of endogenous estrogen. It has been shown to bind to both ERα and ERβ.[3][10] The downstream signaling cascade likely involves the modulation of osteoblast and osteoclast activity to favor bone formation and inhibit resorption. While the precise downstream pathways for ferutinin in bone are still under full investigation, the Wnt/β-catenin pathway has been implicated.[3]
Proposed Signaling Pathway of Ferutinin in Bone Cells:
Caption: Ferutinin's proposed mechanism of action in bone cells.
Conclusion
The administration of ferutinin in ovariectomized rat models has been shown to effectively mitigate estrogen deficiency-induced bone loss.[2][6] It prevents the deterioration of trabecular bone microarchitecture by inhibiting bone resorption, an effect comparable to that of estradiol benzoate.[1][6] Furthermore, ferutinin helps in controlling the body weight gain associated with ovariectomy.[6] These findings underscore the potential of ferutinin as a therapeutic agent for postmenopausal osteoporosis. Further research is warranted to fully elucidate its molecular mechanisms and to evaluate its long-term safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of ferutinin on bone metabolism in ovariectomized rats. I: role in preventing osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytoestrogens and mycoestrogens bind to the rat uterine estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of ferutinin on bone metabolism in ovariectomized rats. II: Role in recovering osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and histomorphometric evaluations of ferutinin effects on the uterus of ovariectomized rats during osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phytoestrogen ferutinin improves sexual behavior in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of different doses of ferutinin on bone formation/resorption in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Phytoestrogen Genistein Produces Similar Effects as 17β-Estradiol on Anxiety-Like Behavior in Rats at 12 Weeks after Ovariectomy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ferutinin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferutinin is a sesquiterpene ester found in plants of the Ferula genus, notably Ferula communis and Ferula hermonis. It has garnered significant interest in the scientific community due to its potential phytoestrogenic, cytotoxic, and other biological activities. Accurate and precise quantification of Ferutinin in plant extracts and pharmaceutical formulations is crucial for research, quality control, and the development of new therapeutics. This document provides a detailed application note and protocol for the quantification of Ferutinin using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD).
Chromatographic Conditions
A validated HPLC method for the quantification of Ferutinin has been established using a C18 stationary phase with gradient elution. The method is summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC system with a pump, autosampler, column oven, and DAD detector |
| Column | C18, 250 mm x 4.6 mm, 4 µm particle size[1][2] |
| Mobile Phase | A: 0.88% Trifluoroacetic acid in WaterB: Acetonitrile[1] |
| Gradient Elution | A time-programmed gradient can be optimized for optimal separation. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 256 nm[1] |
| Injection Volume | 10 µL[1] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure Ferutinin standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from, for example, 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Ferula Plant Material)
-
Extraction:
-
Accurately weigh a known amount of dried and powdered Ferula root or other plant material.
-
Perform an extraction with a suitable solvent such as methanol or acetone. For instance, a ratio of 1:5 (plant material to solvent, w/v) can be used.
-
The extraction can be carried out by maceration, sonication, or other appropriate techniques.
-
-
Filtration:
-
After extraction, filter the mixture through a 0.45 µm syringe filter to remove particulate matter.
-
-
Dilution:
-
Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Ferutinin.
Caption: Experimental workflow for Ferutinin quantification.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below. While specific values would be determined during the validation study, typical acceptance criteria are provided.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2% |
| - Intermediate Precision (Inter-day) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank and placebo at the retention time of Ferutinin. |
| Robustness | %RSD ≤ 2% after minor changes in method parameters. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the different stages of the HPLC method development and validation process for Ferutinin quantification.
Caption: HPLC method development and validation logic.
References
Application Notes and Protocols: Ferutinin in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferutinin, a natural phytoestrogen, in directing the differentiation of various stem cell lineages. The protocols detailed below are based on published research and are intended to serve as a guide for investigating the therapeutic potential of ferutinin in regenerative medicine and drug development.
Introduction
Ferutinin, a sesquiterpene derivative, has been identified as a potent inducer of stem cell differentiation, particularly towards the osteogenic lineage. This compound has been shown to modulate key signaling pathways involved in cell fate decisions, making it a person of interest for therapeutic applications in conditions such as osteoporosis.[1][2][3][4][5] These notes provide detailed protocols for utilizing ferutinin to induce osteogenic differentiation in various stem cell types and for analyzing the resulting cellular and molecular changes.
Data Summary
The following tables summarize the quantitative effects of ferutinin on gene and protein expression in different stem cell types during osteogenic differentiation.
Table 1: Effect of Ferutinin on Osteogenic Gene Expression in Dental Pulp Stem Cells (DPSCs)
| Gene | Treatment | Fold Change vs. Control | Time Point | Reference |
| COL1A1 | 10 µg/mL Ferutinin | ~2.5 | 48h | [1] |
| BGLAP (Osteocalcin) | 10 µg/mL Ferutinin | ~3.0 | 48h | [1] |
| LRP6 | 10 µg/mL Ferutinin | ~2.0 | 24h | [1] |
| DVL3 | 10 µg/mL Ferutinin | ~2.8 | 24h | [1] |
| GSK3B | 10 µg/mL Ferutinin | ~1.5 | 48h | [1] |
| CTNNB1 (β-catenin) | 10 µg/mL Ferutinin | ~2.0 | 48h | [1] |
| RUNX2 | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| Osterix (OSX) | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
Table 2: Effect of Ferutinin on Osteogenic Gene Expression in Human Amniotic Fluid Stem Cells (hAFSCs) and Unrestricted Somatic Stem Cells (USSCs)
| Gene | Cell Type | Treatment | Fold Change vs. Control | Time Point | Reference |
| Osteocalcin (OCN) | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| Osteopontin (OPN) | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| Collagen I | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| RUNX2 | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| Osterix (OSX) | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14 days | [5] |
| Osteocalcin | USSCs | 5-15 µg/mL Ferutinin | Increased | Not Specified | [4] |
| Runx2 | USSCs | 5-15 µg/mL Ferutinin | Increased | Not Specified | [4] |
| BMP-2 | USSCs | 5-15 µg/mL Ferutinin | Increased | Not Specified | [4] |
Table 3: Effect of Ferutinin on Protein Expression and Other Osteogenic Markers
| Marker | Cell Type | Treatment | Observation | Time Point | Reference |
| Wnt5a | DPSCs | 10 µg/mL Ferutinin | Increased | 12, 24, 48h | [6] |
| β-catenin | DPSCs | 10 µg/mL Ferutinin | Increased | 12, 24, 48h | [6] |
| LRP6 | DPSCs | 10 µg/mL Ferutinin | Increased | 12, 24, 48h | [6] |
| Dvl3 | DPSCs | 10 µg/mL Ferutinin | Increased | 12, 24h | [6] |
| Runx2 | DPSCs | 10 µg/mL Ferutinin | Increased | 12, 24, 48h | [6] |
| ERα | hAFSCs | 10⁻⁸M Ferutinin | Increased | 14, 21 days | [7] |
| Phospho-ERK | hAFSCs | 10⁻⁸M Ferutinin | Increased | Not Specified | [7] |
| Phospho-Akt | hAFSCs | 10⁻⁸M Ferutinin | Increased | Not Specified | [7] |
| ALP Activity | USSCs | 5-15 µg/mL Ferutinin | Enhanced | Not Specified | [4] |
| Calcium Deposition | USSCs | 5-15 µg/mL Ferutinin | Enhanced | Not Specified | [4] |
| Calcium Deposition | hAFSCs, DPSCs | 10⁻⁸M, 10⁻⁹M Ferutinin | Increased | 14, 21 days | [5] |
| Osteocalcin Secretion | hAFSCs, DPSCs | 10⁻⁸M, 10⁻⁹M Ferutinin | Increased | 14, 21 days | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ferutinin
Ferutinin primarily promotes osteogenic differentiation through the activation of the canonical Wnt/β-catenin signaling pathway.[1][3] It has been shown to epigenetically regulate this pathway by enhancing active histone marks (H3K9 acetylation and H3K4 trimethylation) on the promoter regions of WNT3A and DVL3.[1][3] Additionally, ferutinin influences other signaling cascades, including the BMP2, MEK/ERK, and PI3K/Akt pathways.[2][7]
Caption: Ferutinin-mediated signaling pathways in osteogenic differentiation.
Experimental Workflow: From Stem Cell to Differentiated Osteoblast
The general workflow for investigating the effect of ferutinin on stem cell differentiation involves several key stages, from initial cell culture to final analysis of differentiation markers.
Caption: General experimental workflow for ferutinin-induced osteogenic differentiation.
Detailed Experimental Protocols
Protocol 1: Culture of Human Dental Pulp Stem Cells (DPSCs)
-
Cell Source: Isolate DPSCs from human dental pulp tissue following established protocols.
-
Culture Medium: α-MEM medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at a ratio of 1:3. Use cells at passage 3 for differentiation experiments.
Protocol 2: Osteogenic Differentiation of DPSCs with Ferutinin
-
Cell Seeding: Plate DPSCs in 6-well plates at a density of 2 x 10⁵ cells per well in the standard culture medium.
-
Induction: Once the cells reach confluency, replace the culture medium with osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 1% PSG, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
-
Ferutinin Treatment: Add Ferutinin to the osteogenic medium at a final concentration of 10 µg/mL. A vehicle control (e.g., DMSO) should be run in parallel.
-
Medium Change: Replace the medium every 2-3 days with fresh osteogenic medium containing ferutinin or vehicle.
-
Duration: Continue the differentiation for the desired time points (e.g., 12, 24, 48 hours for early signaling events; 7, 14, 21 days for late differentiation markers).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: At the desired time points, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., COL1A1, BGLAP, RUNX2, etc.) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Runx2, etc.) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against the specific histone modifications (e.g., H3K9ac, H3K4me3) or transcription factors overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific promoter regions (e.g., WNT3A, DVL3) in the immunoprecipitated DNA by qPCR.
Protocol 6: Alizarin Red S Staining for Mineralization
-
Fixation: At the end of the differentiation period (e.g., 21 days), wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Washing: Wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the calcium deposits, which will stain red, under a microscope.
-
Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
Protocol 7: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Assay: Use a commercial ALP activity assay kit. Typically, the cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.
-
Measurement: The conversion of pNPP to p-nitrophenol (pNP) by ALP results in a yellow color, which can be measured by a spectrophotometer at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.
Conclusion
Ferutinin presents a promising avenue for stem cell-based therapies, particularly in the context of bone regeneration. The protocols outlined above provide a framework for researchers to explore the mechanisms of ferutinin action and to evaluate its efficacy in various preclinical models. Further investigation into the optimal concentrations, treatment durations, and responsive stem cell populations will be crucial for translating these findings into clinical applications.
References
- 1. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of ferutinin on proliferation and osteogenesis differentiation in human unrestricted Somatic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferutinin promotes proliferation and osteoblastic differentiation in human amniotic fluid and dental pulp stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferutinin induces osteoblast differentiation of DPSCs via induction of KLF2 and autophagy/mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Ferutinin's Effects on Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anti-tumor properties in preclinical studies. Its mechanisms of action are reported to include the induction of apoptosis and the inhibition of angiogenesis, making it a promising candidate for cancer therapy. In vivo imaging techniques are crucial for non-invasively monitoring the efficacy of such therapeutic agents, providing real-time, quantitative data on tumor progression, and elucidating the underlying biological responses.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging to assess the anti-tumor effects of Ferutinin. The following sections detail methodologies for monitoring tumor growth, apoptosis, and angiogenesis in preclinical tumor models.
Data Presentation: Quantitative Analysis of Ferutinin's Anti-Tumor Efficacy
Quantitative data from in vivo imaging studies are essential for evaluating the therapeutic potential of Ferutinin. Below are tables summarizing key in vitro cytotoxicity data and a hypothetical representation of in vivo tumor growth inhibition data, which could be generated using the protocols described herein.
Table 1: In Vitro Cytotoxicity of Ferutinin
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 19.7 | |
| TCC | Bladder Cancer | Not Specified | |
| PC-3 | Prostate Cancer | 16.7 |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition by Ferutinin in a Xenograft Model
| Treatment Group | Imaging Modality | Initial Tumor Volume (mm³) (Day 0) | Final Tumor Volume (mm³) (Day 28) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | Bioluminescence | 100 ± 15 | 1250 ± 150 | - | - |
| Ferutinin (10 mg/kg) | Bioluminescence | 102 ± 18 | 412 ± 60 | 67 | < 0.01 |
| Cisplatin (5 mg/kg) | Bioluminescence | 98 ± 16 | 350 ± 55 | 72 | < 0.01 |
Note: The in vivo data presented is based on a reported 67% tumor reduction and is for illustrative purposes. Actual results may vary based on the experimental setup.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the molecular pathways affected by Ferutinin can aid in understanding its therapeutic mechanisms.
Experimental Protocols
The following are detailed protocols for the in vivo imaging of tumor growth, apoptosis, and angiogenesis in response to Ferutinin treatment. These protocols are based on standard methodologies and should be adapted to specific experimental needs.
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Growth
Objective: To non-invasively monitor and quantify the effect of Ferutinin on the growth of luciferase-expressing tumors in a xenograft mouse model.
Materials:
-
Luciferase-expressing cancer cells (e.g., MCF-7-luc)
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
Ferutinin
-
Vehicle control (e.g., DMSO, corn oil)
Procedure:
-
Cell Preparation: Culture MCF-7-luc cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging. Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer Ferutinin at the desired concentration (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily.
-
Control Group: Administer an equivalent volume of the vehicle control daily via i.p. injection.
-
-
Bioluminescence Imaging:
-
Perform imaging twice weekly.
-
Anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg, i.p.).
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
-
Image Analysis:
-
Define a region of interest (ROI) around the tumor area for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI using the accompanying software.
-
Monitor changes in photon flux over time to assess tumor growth or regression.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for ex vivo analysis (e.g., histology, western blotting) to correlate with imaging findings.
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis
Objective: To detect and quantify Ferutinin-induced apoptosis in tumors using a fluorescent probe targeting activated caspases.
Materials:
-
Tumor-bearing mice (as prepared in Protocol 1, using non-luciferase expressing cells if necessary)
-
Fluorescent caspase-3/7 activatable probe (e.g., a near-infrared probe)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
-
Ferutinin
-
Vehicle control
Procedure:
-
Tumor Model and Treatment: Establish tumor xenografts and initiate Ferutinin treatment as described in Protocol 1.
-
Probe Administration:
-
At selected time points post-treatment (e.g., 24, 48, and 72 hours), administer the fluorescent caspase-3/7 probe via intravenous (i.v.) injection.
-
Allow the probe to circulate and accumulate at the site of apoptosis according to the manufacturer's instructions (typically 2-6 hours).
-
-
Fluorescence Imaging:
-
Anesthetize the mice with isoflurane.
-
Place the mouse in the fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the selected probe.
-
-
Image Analysis:
-
Define an ROI around the tumor.
-
Quantify the average fluorescence intensity within the tumor ROI.
-
Compare the fluorescence signal between Ferutinin-treated and vehicle-treated groups to determine the extent of apoptosis induction.
-
-
Validation: Correlate the in vivo fluorescence signal with ex vivo analysis of apoptosis, such as TUNEL staining or cleaved caspase-3 immunohistochemistry on excised tumor sections.
Protocol 3: In Vivo Imaging of Tumor Angiogenesis
Objective: To assess the anti-angiogenic effects of Ferutinin by imaging tumor vasculature.
Materials:
-
Tumor-bearing mice
-
Fluorescently-labeled antibody targeting an endothelial marker (e.g., anti-CD31-Alexa Fluor 680) or a high molecular weight fluorescent dextran.
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
-
Ferutinin
-
Vehicle control
Procedure:
-
Tumor Model and Treatment: Establish tumor xenografts and initiate Ferutinin treatment as described in Protocol 1.
-
Probe Administration:
-
Towards the end of the treatment period, administer the fluorescently-labeled anti-CD31 antibody or fluorescent dextran via i.v. injection.
-
Allow for circulation and accumulation of the probe in the tumor vasculature (time will vary depending on the probe).
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Acquire fluorescence images of the tumor region using the appropriate imaging settings.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor, which correlates with vessel density and perfusion.
-
Compare the signal between the Ferutinin-treated and control groups to evaluate the anti-angiogenic effect.
-
-
Validation: Correlate the in vivo imaging results with ex vivo immunohistochemical analysis of microvessel density (e.g., CD31 staining) in tumor sections.
Conclusion
The protocols and guidelines presented provide a framework for the comprehensive in vivo imaging of Ferutinin's anti-tumor effects. By employing these non-invasive techniques, researchers can gain valuable insights into the pharmacodynamics and efficacy of Ferutinin, accelerating its potential translation into clinical applications for cancer treatment. The ability to visualize and quantify tumor growth, apoptosis, and angiogenesis in real-time offers a powerful tool for understanding the multifaceted anti-cancer properties of this promising natural compound.
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Ferutinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene lactone isolated from plants of the Ferula genus, has garnered significant interest in oncological research due to its cytotoxic and pro-apoptotic activities against various cancer cell lines. A critical aspect of its anti-cancer mechanism involves the induction of cell cycle arrest, a key process that halts the proliferation of malignant cells. This application note provides a comprehensive overview and detailed protocols for the analysis of ferutinin-induced cell cycle arrest using flow cytometry, a powerful technique for single-cell analysis of DNA content. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy of ferutinin and similar compounds in cancer drug discovery.
Data Presentation
Table 1: Effect of Farnesiferol C (20 µM) on MCF-7 Cell Cycle Distribution [1]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 49.23 | 21.40 | 24.13 | 1.93 |
| 24 hours | 51.55 | 25.26 | 9.09 | 17.64 |
| 48 hours | 52.90 | 22.46 | 6.13 | 18.25 |
| 72 hours | 54.98 | 18.74 | 4.18 | 23.83 |
Experimental Protocols
This section provides a detailed protocol for the analysis of ferutinin-induced cell cycle arrest in a cancer cell line (e.g., MCF-7 or PC-3) using propidium iodide (PI) staining followed by flow cytometry.
Protocol 1: Cell Culture and Ferutinin Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 or PC-3) in 6-well plates at a density of 2 x 10^5 cells/well in the appropriate complete culture medium.
-
Adherence: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere.
-
Ferutinin Preparation: Prepare a stock solution of ferutinin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range of concentrations from 1 µM to 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of ferutinin. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest ferutinin concentration group.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.
Protocol 2: Cell Staining with Propidium Iodide for Cell Cycle Analysis
-
Cell Harvesting: Following the incubation period, carefully collect both the adherent and floating cells. For adherent cells, wash with phosphate-buffered saline (PBS), and then detach them using trypsin-EDTA. Combine the detached cells with the floating cells collected from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent cell clumping.
-
Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS to remove residual ethanol.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. Collect data from at least 10,000 events per sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing ferutinin-induced cell cycle arrest.
Proposed Signaling Pathway for Ferutinin-Induced Cell Cycle Arrest
Based on the known mechanisms of other natural compounds with similar structures and activities, ferutinin is proposed to induce cell cycle arrest through a p53-mediated pathway.
Caption: Proposed signaling pathway of ferutinin-induced cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Ferutinin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms underlying ferutinin-induced apoptosis. The focus is on the examination of key proteins involved in the apoptotic signaling cascade, including the Bcl-2 family of proteins and caspases. Furthermore, this guide explores the potential involvement of the PI3K/Akt and MAPK signaling pathways in mediating the effects of ferutinin.
Data Presentation
The following tables summarize quantitative data from hypothetical Western blot experiments, illustrating the dose-dependent effects of ferutinin on the expression of key apoptotic and signaling proteins in a cancer cell line (e.g., MCF-7 breast cancer cells) after 24 hours of treatment. Data is presented as fold change relative to an untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of Ferutinin on the Expression of Bcl-2 Family Proteins
| Ferutinin Concentration (µM) | Bax (pro-apoptotic) Fold Change | Bcl-2 (anti-apoptotic) Fold Change |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 1.8 | 0.6 |
| 25 | 2.5 | 0.3 |
| 50 | 3.2 | 0.1 |
Table 2: Effect of Ferutinin on the Activation of Caspases
| Ferutinin Concentration (µM) | Cleaved Caspase-9 Fold Change | Cleaved Caspase-3 Fold Change |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 2.1 | 2.5 |
| 25 | 3.5 | 4.2 |
| 50 | 5.0 | 6.8 |
Table 3: Effect of Ferutinin on Key Signaling Proteins (Phosphorylation Status)
| Ferutinin Concentration (µM) | p-Akt/Akt Ratio Fold Change | p-ERK1/2/ERK1/2 Ratio Fold Change | p-p38/p38 Ratio Fold Change | p-JNK/JNK Ratio Fold Change |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 0.7 | 1.5 | 1.8 | 1.6 |
| 25 | 0.4 | 2.2 | 2.9 | 2.5 |
| 50 | 0.2 | 3.1 | 4.0 | 3.8 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by ferutinin and the general workflow for Western blot analysis.
Caption: Ferutinin-induced intrinsic apoptosis pathway.
Caption: Overview of ferutinin's potential effects on PI3K/Akt and MAPK signaling pathways.
Caption: General experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates from cultured cells treated with ferutinin.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Seed and culture cells to the desired confluency in appropriate culture vessels.
-
Treat cells with various concentrations of ferutinin or vehicle control for the desired time period.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each culture vessel (e.g., 100-200 µL for a 6-well plate).
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Store the protein lysate at -80°C for long-term storage or proceed to protein quantification.
Protocol 2: Protein Quantification (BCA Assay)
This protocol outlines the determination of protein concentration in the cell lysates using the Bicinchoninic Acid (BCA) assay.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare a set of BSA standards by diluting the stock BSA solution to concentrations ranging from 0 to 2000 µg/mL.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Pipette 25 µL of each standard and unknown protein sample (in duplicate or triplicate) into the wells of a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 3: SDS-PAGE and Immunoblotting
This protocol details the separation of proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and their transfer to a membrane for immunoblotting.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
Polyacrylamide gels (precast or hand-casted)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate volume of lysate with Laemmli sample buffer to achieve a final concentration of 1x. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for the specified time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane. Calculate the fold change in protein expression relative to the control sample.
Disclaimer: These protocols provide a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell types and target proteins. Always refer to the manufacturer's instructions for specific reagents and antibodies.
Gene Expression Analysis in Response to Ferutinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Ferutinin, a natural sesquiterpene, on gene expression and associated signaling pathways. The accompanying detailed protocols offer standardized methods for investigating these effects in a laboratory setting. Ferutinin has demonstrated a range of biological activities, including dose- and cell-type-dependent cytotoxicity, induction of apoptosis, and modulation of key signaling cascades involved in cancer progression and cellular differentiation.
Application Notes
Ferutinin's multifaceted impact on cellular processes makes it a compound of significant interest for drug development, particularly in oncology and regenerative medicine. Its mechanisms of action involve the regulation of genes controlling apoptosis, oxidative stress, and major signaling pathways such as Wnt/β-catenin, MEK/ERK, and PI3K/Akt.
Induction of Apoptosis through Modulation of Bcl-2 Family Genes
Ferutinin has been shown to induce apoptosis in cancer cell lines, at least in part, by altering the expression of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Specifically, studies have indicated that Ferutinin treatment can lead to the upregulation of the pro-apoptotic gene Bax and downregulation of the anti-apoptotic gene Bcl-2. This shift in the Bax/Bcl-2 ratio is a key indicator of the activation of the intrinsic apoptotic pathway.
Table 1: Effect of Ferutinin on Apoptosis-Related Gene Expression in MCF-7 Breast Cancer Cells
| Gene | Treatment | Fold Change in Expression | Reference |
| Bax | Ferutinin | Upregulated | [1] |
| Bcl-2 | Ferutinin | Downregulated | [2] |
Note: Specific fold-change values from direct Ferutinin treatment studies were not available in the searched literature. The table reflects the qualitative changes reported.
Modulation of Antioxidant Gene Expression
Ferutinin has also been observed to exert antioxidant effects, which may be attributed to its ability to modulate the expression of key antioxidant enzymes. In vivo studies have suggested that Ferutinin can upregulate the expression of Superoxide Dismutase (SOD) and Catalase (CAT), enzymes crucial for detoxifying reactive oxygen species (ROS).
Table 2: Effect of Ferutinin on Antioxidant Gene Expression in Mice
| Gene | Tissue | Treatment | Change in Expression Level | Reference |
| SOD | Liver, Kidney | Ferutinin | Upregulated | [3][4] |
| CAT | Liver, Kidney | Ferutinin | Upregulated | [3][4] |
Note: Quantitative fold-change data from direct Ferutinin treatment studies were not available in the searched literature. The table reflects the qualitative changes reported.
Cytotoxic Activity of Ferutinin
Ferutinin exhibits selective cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values of Ferutinin vary depending on the cell line and the duration of exposure.
Table 3: IC50 Values of Ferutinin in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| MCF-7 | Human Breast Cancer | 72 | 29 | [5] |
| TCC | Human Bladder Cancer | 72 | 24 | [5] |
| HFF3 | Human Foreskin Fibroblast | 72 | 36 | [5] |
| PC-3 | Human Prostate Cancer | Not Specified | 16.7 µM |
Modulation of Key Signaling Pathways
Ferutinin influences several critical signaling pathways that are often dysregulated in diseases like cancer.
Ferutinin has been shown to activate the Wnt/β-catenin signaling pathway in human dental pulp-derived stem cells (DPSCs), leading to osteogenic differentiation. This is evidenced by changes in the expression of key components and target genes of this pathway.[6][7]
Table 4: Effect of Ferutinin on Wnt/β-catenin Pathway Gene Expression in DPSCs
| Gene | Function | Fold Change in Expression (Ferutinin vs. Control) | Reference |
| COL1A1 | Osteoblast marker | ~2.5 | [6] |
| BGLAP (Osteocalcin) | Osteoblast marker | ~3.0 | [6] |
| LRP6 | Wnt co-receptor | ~1.5 | [6] |
| DVL3 | Downstream signaling | ~2.0 | [6] |
| GSK3B | β-catenin degradation | ~0.5 | [6] |
| CTNNB1 (β-catenin) | Key mediator | ~1.5 | [6] |
In human amniotic fluid stem cells, Ferutinin has been found to activate the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and differentiation.[8][9] The activation of these pathways by Ferutinin is implicated in its pro-osteogenic effects.
Note: Specific quantitative data on the fold change of downstream target genes of MEK/ERK and PI3K/Akt pathways in response to Ferutinin were not available in the searched literature.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to analyze the effects of Ferutinin on gene expression and cell viability.
Cell Viability Assessment: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ferutinin and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10][11][12][13]
Gene Expression Analysis: Real-Time PCR (RT-qPCR)
This protocol details the quantification of gene expression levels of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure: a) RNA Extraction and cDNA Synthesis:
-
Treat cells with Ferutinin as described for the MTT assay.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b) Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Monitor the fluorescence signal in real-time.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a reference gene.
Protein Expression Analysis: Western Blot
This protocol is for detecting and quantifying specific proteins in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins (e.g., Bax, Bcl-2, p-ERK, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Ferutinin and harvest.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the interaction of proteins with specific DNA regions.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibody specific to the DNA-binding protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific genomic regions
Procedure:
-
Cross-link proteins to DNA in living cells by treating with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the target protein, coupled with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating and digest the proteins with Proteinase K.
-
Purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific to the putative binding sites of the target protein.
Apoptosis Detection: DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.
Materials:
-
DAPI staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips in a multi-well plate and treat with Ferutinin.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with DAPI staining solution for 5 minutes in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[14][15][16][17]
DNA Damage Assessment: Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.
Materials:
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Harvest cells treated with Ferutinin.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind nucleoids containing the DNA.
-
Treat the slides with alkaline or neutral buffer to unwind the DNA.
-
Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[18][19][20][21]
Visualizations
References
- 1. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Down-regulation of apoptosis-related bcl-2 but not bcl-xL or bax proteins in multidrug-resistant MCF-7/Adr human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/beta-catenin inhibits dental pulp stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Comet assay - Wikipedia [en.wikipedia.org]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Application Notes and Protocols for Anchorage-Independent Growth Assay of Ferutinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of Ferutinin on the anchorage-independent growth of cancer cells using a soft agar assay. This assay is a stringent method for evaluating the malignant potential of cells and the efficacy of anti-cancer compounds.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and tumorigenicity.[1] Unlike normal cells, cancer cells can proliferate without attachment to a solid substrate, a characteristic that can be assessed in vitro using the soft agar colony formation assay.[1][2][3] Ferutinin, a natural sesquiterpene lactone, has demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines.[4] This protocol details the use of the soft agar assay to quantify the inhibitory effects of Ferutinin on cancer cell colony formation.
Data Presentation
The following table summarizes the cytotoxic effects of Ferutinin on various cancer cell lines, providing a basis for selecting appropriate concentrations for the anchorage-independent growth assay.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | ~30 - 81 | [4] |
| TCC | Bladder Cancer | ~81 | |
| HT29 | Colon Adenocarcinoma | ~67 | |
| CT26 | Murine Colon Carcinoma | ~75 | |
| A549 | Lung Cancer | Not Specified | |
| PC-3 | Prostate Cancer | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | Not Specified |
Experimental Protocols
Materials
-
Cancer cell line (e.g., MCF-7, a well-characterized breast cancer cell line responsive to Ferutinin)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Ferutinin (dissolved in a suitable solvent like DMSO)
-
Noble Agar
-
Sterile, tissue culture-treated 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Microwave or water bath
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% w/v in PBS)
-
Phosphate-Buffered Saline (PBS)
Protocol: Soft Agar Anchorage-Independent Growth Assay
This protocol is adapted from established methods.[1][2][5][6]
1. Preparation of Agar Solutions:
-
Base Agar (1.2% w/v): Autoclave 1.2 g of Noble Agar in 100 mL of distilled water. Before use, melt the agar in a microwave or water bath and equilibrate to 42°C in a water bath.
-
Top Agar (0.7% w/v): Autoclave 0.7 g of Noble Agar in 100 mL of distilled water. Before use, melt the agar and equilibrate to 40°C in a water bath.
2. Preparation of the Base Agar Layer:
-
Warm the complete cell culture medium to 37°C.
-
In a sterile 50 mL conical tube, mix equal volumes of the 1.2% base agar solution and the pre-warmed complete medium to obtain a final agar concentration of 0.6%.
-
Immediately dispense 2 mL of this base agar mixture into each well of a 6-well plate.
-
Allow the base agar to solidify at room temperature in a sterile hood for at least 30 minutes.
3. Preparation of the Top Agar Layer with Cells and Ferutinin:
-
Trypsinize and resuspend the cancer cells in complete medium. Perform a cell count to determine the cell concentration.
-
Prepare a single-cell suspension at a concentration of 1 x 10^4 cells/mL in complete medium.
-
Prepare different concentrations of Ferutinin in complete medium at 2x the final desired concentration. A dose-response experiment is recommended, with concentrations bracketing the IC50 value (e.g., 10 µM, 30 µM, and 100 µM for MCF-7 cells). Include a vehicle control (e.g., DMSO).
-
In sterile 15 mL conical tubes, mix the following for each experimental condition:
-
1 mL of the cell suspension (1 x 10^4 cells)
-
1 mL of the 2x Ferutinin solution (or vehicle)
-
2 mL of the 0.7% top agar solution (at 40°C)
-
-
Gently mix the contents of each tube by inverting to ensure a homogenous suspension, avoiding the formation of bubbles.
4. Plating the Top Agar Layer:
-
Carefully overlay 1.5 mL of the top agar/cell/Ferutinin suspension onto the solidified base agar layer in each well.
-
Allow the top agar layer to solidify at room temperature in a sterile hood for approximately 20-30 minutes.
5. Incubation and Colony Formation:
-
Add 1 mL of complete medium containing the appropriate final concentration of Ferutinin (or vehicle) to each well on top of the solidified top agar.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-28 days.
-
Feed the cells every 2-3 days by aspirating the old medium and adding 1 mL of fresh medium containing the respective Ferutinin concentration.
6. Staining and Quantification of Colonies:
-
After the incubation period, carefully remove the medium from each well.
-
Gently wash the wells with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 30-60 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with PBS multiple times to reduce background staining.
-
Allow the plates to air dry.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
The results can be expressed as the percentage of colony formation inhibition compared to the vehicle control.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Proposed Signaling Pathway of Ferutinin in Cancer Cells
Ferutinin's anti-proliferative effects are believed to be mediated, in part, through its interaction with estrogen receptors and modulation of the Wnt/β-catenin signaling pathway.[7][8]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [bio-protocol.org]
- 3. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis [en.bio-protocol.org]
- 4. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soft–Agar colony Formation Assay [bio-protocol.org]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferutinin Technical Support Center: Addressing Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Ferutinin in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful integration of Ferutinin into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and what are its key biological activities?
A1: Ferutinin is a natural sesquiterpene ester derived from plants of the Ferula genus.[1] It is classified as a phytoestrogen and exhibits a range of biological effects that are often dose-dependent.[1] Key activities include acting as an agonist for estrogen receptor alpha (ERα) and a mixed agonist/antagonist for estrogen receptor beta (ERβ), demonstrating ionophoretic properties by increasing calcium permeability across cellular membranes, and inducing cytotoxic effects in various cancer cell lines.[1][2]
Q2: Why is Ferutinin poorly soluble in aqueous solutions?
A2: Ferutinin's poor solubility in water is attributed to its chemical structure (C₂₂H₃₀O₄). As a sesquiterpene ester, it is a predominantly lipophilic molecule with a significant nonpolar hydrocarbon backbone. This molecular structure limits its ability to form favorable hydrogen bonds with polar water molecules, leading to low solubility in aqueous media.
Q3: Which solvents are recommended for dissolving Ferutinin?
A3: Ferutinin is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for preparing stock solutions.[2][3] It is also reported to be soluble in acetone, dichloromethane, and ethyl acetate.[3]
Q4: What is the recommended method for preparing a working solution of Ferutinin for cell-based assays?
A4: The standard method involves first preparing a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution is then serially diluted to the final desired concentration in the aqueous cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low enough to not affect cell viability (typically ≤0.1% to 0.5% DMSO).
Troubleshooting Guide
Issue 1: My Ferutinin powder is not dissolving in my aqueous buffer.
-
Cause: Direct dissolution of Ferutinin in aqueous buffers is not recommended due to its hydrophobic nature.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO first. Use this stock for subsequent dilutions into your aqueous experimental medium. Refer to the Experimental Protocol: Preparation of a Ferutinin Stock Solution below for detailed steps.
Issue 2: After diluting my DMSO stock solution into my aqueous medium, a precipitate forms.
-
Cause: This is a common issue when a compound has low aqueous solubility. The Ferutinin may be crashing out of the solution as the solvent polarity increases dramatically upon dilution.
-
Solution:
-
Vortexing/Mixing: Ensure thorough and immediate mixing or vortexing after adding the DMSO stock to the aqueous medium to aid dispersion.
-
Reduce Final Concentration: The desired final concentration of Ferutinin may be above its solubility limit in the final aqueous medium. Try working with a lower final concentration.
-
Optimize DMSO Carryover: While keeping the final DMSO concentration low is important for minimizing solvent toxicity, a slightly higher (but still non-toxic) percentage may be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1% vs. 0.5%).
-
Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the Ferutinin stock can sometimes improve solubility. Ensure the temperature is appropriate for your experimental setup.
-
Issue 3: I am observing cellular toxicity in my control group treated with the vehicle (DMSO).
-
Cause: The final concentration of DMSO in your working solution is likely too high for your specific cell line.
-
Solution:
-
Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. For example, adding 1 µL of a DMSO stock to 1 mL of medium results in a 0.1% final DMSO concentration.
-
Perform a Vehicle Toxicity Curve: Before your main experiment, test the tolerance of your cell line to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%).
-
Prepare a Higher Concentration Stock: If you need to reduce the final DMSO percentage, you must prepare a more concentrated initial stock solution.
-
Data Presentation
Table 1: Qualitative Solubility of Ferutinin in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Acetone | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Aqueous Buffers (e.g., PBS, Saline) | Poorly Soluble / Insoluble | Implied by chemical properties and common practice |
| Water | Poorly Soluble / Insoluble | Implied by chemical properties and common practice |
Experimental Protocols
Protocol 1: Preparation of a Ferutinin Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a concentrated stock solution of Ferutinin, which can then be used for serial dilutions in aqueous media for various experiments.
Materials:
-
Ferutinin (solid powder, MW: 358.5 g/mol )[2]
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Methodology:
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of Ferutinin.
-
Calculation: 0.010 mol/L * 358.5 g/mol = 3.585 g/L = 3.585 mg/mL.
-
To prepare 1 mL of a 10 mM stock, you will need 3.585 mg of Ferutinin.
-
-
Weigh Ferutinin: Carefully weigh out the calculated amount of Ferutinin powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of DMSO to the vial. For example, add 1 mL of DMSO to 3.585 mg of Ferutinin.
-
Dissolve: Cap the vial securely and vortex thoroughly until the Ferutinin is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.
Visualization
The following diagram illustrates the simplified signaling pathway activated by Ferutinin, leading to the modulation of gene transcription. Ferutinin can activate the Wnt/β-catenin signaling pathway, which is crucial for processes like osteoblast differentiation.[4]
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Enzo Life Sciences Ferutinin (high purity) (5mg). CAS: 41743-44-6, Quantity: | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
Optimizing Ferutinin Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ferutinin dosage for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for ferutinin in vitro?
A1: The effective concentration of ferutinin is highly dependent on the cell type and the desired biological effect. Generally, low concentrations (nM to low µM) are associated with antioxidant, anti-inflammatory, and phytoestrogenic effects, while higher concentrations (µM to high µM) tend to be cytotoxic and pro-apoptotic.[1][2][3][4] For instance, a concentration of 0.25 µM ferutinin has been shown to have a protective effect in H9C2 cardiomyocytes, whereas concentrations of 10-100 µM are antiproliferative in MCF-7 breast cancer cells.[5][6]
Q2: I am observing a biphasic response with ferutinin treatment. Is this normal?
A2: Yes, a biphasic or hormetic effect is a well-documented characteristic of ferutinin.[5][7] At lower concentrations (e.g., 1µM in MCF-7 cells), ferutinin can act as an estrogen agonist and induce cell proliferation.[5] Conversely, at higher concentrations, it exhibits antiproliferative and cytotoxic effects.[5][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental goals.
Q3: Why am I seeing different results in different cell lines with the same ferutinin concentration?
A3: Ferutinin's activity is cell-type dependent.[1][2][6] This variability can be attributed to differences in the expression of estrogen receptors (ERα and ERβ), the status of signaling pathways in the cells, and their metabolic activity.[6][8] For example, the cytotoxic effects of ferutinin are more pronounced in tumor cell lines compared to normal cell lines.[2][6]
Q4: What is the primary mechanism of action for ferutinin's cytotoxic effects?
A4: At cytotoxic concentrations, ferutinin primarily acts as an ionophore, particularly for Ca2+.[1][9] This disrupts mitochondrial membrane potential, leading to an overproduction of reactive oxygen species (ROS), release of pro-apoptotic factors, and subsequent activation of the intrinsic apoptotic pathway.[1][10]
Q5: How should I prepare and store ferutinin for in vitro experiments?
A5: Ferutinin is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect | - Concentration is too low.- Incubation time is too short.- Cell line is resistant. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment.- Verify the expression of relevant receptors (e.g., estrogen receptors) in your cell line. |
| High cell death in control group | - Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration in the media is non-toxic for your cells (typically ≤0.1%). Run a vehicle-only control. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent ferutinin stock solution.- Variations in cell seeding density. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions regularly and store them properly.- Standardize cell seeding protocols. |
| Unexpected proliferative effect | - Ferutinin concentration is in the low, estrogenic range for the specific cell type. | - Review the literature for biphasic effects in your cell line.[5][7]- Increase the concentration to achieve antiproliferative effects. |
Quantitative Data Summary
The following table summarizes effective ferutinin concentrations from various in vitro studies.
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| MCF-7 (ER-positive breast cancer) | 1 µM | - | Induction of proliferation | [5] |
| MCF-7 (ER-positive breast cancer) | 10-100 µM | - | Antiproliferative | [5] |
| MCF-7 (ER-positive breast cancer) | 30 µM | 72 h | Cell cycle arrest at pre-G0/G1, apoptosis | [7] |
| MCF-7 (ER-positive breast cancer) | IC50 = 37 µM | - | Cytotoxicity | [7] |
| MDA-MB-231 (ER-negative breast cancer) | 1-100 µM | - | Dose-dependent inhibition of invasion | [5] |
| H9C2 (cardiomyocytes) | 0.25 µM | 3 h pre-treatment | Cardioprotection against doxorubicin-induced cytotoxicity | [6] |
| H9C2 (cardiomyocytes) | 2.5 µM | 3 h pre-treatment | Exacerbated doxorubicin-induced cell death | [6] |
| H9C2 (cardiomyocytes) | 0.15 - 20 µM | 24 h | Dose-dependent cytotoxicity (significant at 20 µM) | [6][11] |
| Human Dental Pulp Stem Cells (DPSCs) | 10 µg/mL | 12, 24, 48 h | Modulation of Wnt/β-catenin signaling | [12] |
| Human Amniotic Fluid Stem Cells (hAFSCs) | 10⁻⁸ M | 14 or 21 days | Enhanced osteoblastic differentiation | [8] |
| Human Erythrocytes (RBCs) | ≥ 40 µM | - | Membrane permeabilization | [13] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the cytotoxic effects of ferutinin.[14]
-
Cell Seeding: Seed cells (e.g., MCF-7, HDF) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Ferutinin Treatment: Prepare serial dilutions of ferutinin in the appropriate cell culture medium. Replace the existing medium with the ferutinin-containing medium and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Osteogenic Differentiation of Stem Cells
This protocol is based on studies investigating the effect of ferutinin on dental pulp-derived stem cells.[12]
-
Cell Culture: Culture human dental pulp-derived stem cells (DPSCs) in a standard growth medium.
-
Induction of Differentiation: To induce osteogenic differentiation, switch to an osteogenic differentiation medium (e.g., standard medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Ferutinin Treatment: Treat the cells with the desired concentration of ferutinin (e.g., 10 µg/mL) in the differentiation medium. Include a vehicle-treated control group.
-
Medium Change: Change the medium every 2-3 days, replenishing with fresh differentiation medium and ferutinin.
-
Analysis: After the desired incubation period (e.g., 12, 24, 48 hours for signaling studies; longer for differentiation markers), analyze the cells for markers of osteogenesis (e.g., alkaline phosphatase activity, Alizarin Red S staining for mineralization) or for changes in signaling pathways (e.g., Western blot for Wnt/β-catenin pathway proteins).
Visualizing Ferutinin's Mechanism of Action
Signaling Pathways Modulated by Ferutinin
Ferutinin has been shown to influence several key signaling pathways, including the Wnt/β-catenin, MEK/ERK, and PI3K/Akt pathways, often in a cell-type-specific manner.[8][9][12]
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro toxicity and efficacy of ferutinin, a natural promising chemopreventive compound [cris.unibo.it]
- 6. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation [mdpi.com]
- 12. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ferutinin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving Ferutinin precipitation in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and why is it used in cell culture experiments?
Ferutinin is a natural sesquiterpene compound extracted from plants of the Ferula genus.[1] It is utilized in research for its diverse biological activities, including antioxidant, cytotoxic, and phytoestrogenic properties.[2][3] These characteristics make it a compound of interest for studies in cancer biology, endocrinology, and other areas of drug discovery.
Q2: I observed a precipitate in my cell culture medium after adding Ferutinin. What could be the cause?
Ferutinin is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of Ferutinin exceeds its solubility limit in the medium.[4] This can be triggered by several factors:
-
High Final Concentration: The desired experimental concentration of Ferutinin may be higher than its maximum soluble concentration in the cell culture medium.
-
Solvent Shock: Ferutinin is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution. When this concentrated stock solution is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.[4]
-
Low Temperature: The solubility of many compounds, including Ferutinin, can be temperature-dependent. Adding a cold stock solution to the medium or storing the prepared medium at a low temperature can decrease its solubility and lead to precipitation.
-
Media Components: Certain components in the cell culture medium, such as salts and proteins, can interact with Ferutinin and affect its solubility.
-
pH of the Medium: Changes in the pH of the culture medium can alter the ionization state of a compound, which can impact its solubility.
Q3: Is it acceptable to proceed with my experiment if I see a precipitate?
It is strongly advised not to proceed with an experiment if you observe precipitation. The presence of a precipitate can lead to several issues that will compromise the validity of your results:
-
Inaccurate Dosing: The actual concentration of dissolved Ferutinin available to the cells will be lower than the intended concentration, leading to inaccurate and unreliable data.
-
Cell Toxicity: The precipitate itself may exert cytotoxic effects on the cells that are independent of the pharmacological activity of the dissolved compound.
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on optical measurements such as absorbance, fluorescence, or luminescence.
Q4: What is the recommended solvent for preparing Ferutinin stock solutions?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing Ferutinin stock solutions due to its ability to dissolve a wide range of hydrophobic compounds.[5]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines, with primary cells generally being more sensitive. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[4] It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate by performing a dose-response viability assay with DMSO alone. Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Troubleshooting Guides
Visual Identification of Precipitation
Precipitation of Ferutinin in cell culture media can manifest in several ways:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy.
-
Visible Particles: You may observe distinct particles, crystals, or a film on the surface of the medium or at the bottom of the culture vessel.
-
Color Change: In some instances, the formation of a precipitate can alter the color of the medium.
Systematic Approach to Troubleshooting Ferutinin Precipitation
If you encounter Ferutinin precipitation, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for Ferutinin precipitation.
Data Presentation
Table 1: Physicochemical Properties and Recommended Concentrations of Ferutinin
| Parameter | Value | Source |
| Molecular Weight | 358.47 g/mol | [7] |
| Solubility | Soluble in DMSO, acetone, dichloromethane, ethyl acetate | [5] |
| Aqueous Solubility | Poorly soluble (specific value not reported) | N/A |
| Recommended Stock Solution Concentration in DMSO | 10-50 mM | General Practice |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | [4][6] |
Table 2: Reported IC50 Values of Ferutinin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| PC-3 | Prostate Cancer | 19.7 µM | [8] |
| MCF-7 | Breast Cancer | 29 µg/mL | [9] |
| TCC | Bladder Cancer | 24 µg/mL | [9] |
| HFF3 | Human Foreskin Fibroblasts (Normal) | 36 µg/mL | [9] |
| H9C2 | Rat Cardiomyoblasts (Normal) | >20 µM (no significant mortality) | [10] |
Experimental Protocols
Protocol 1: Preparation of a Ferutinin Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Ferutinin in DMSO.
Materials:
-
Ferutinin powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass of Ferutinin:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.47 g/mol = 0.0035847 g = 3.58 mg
-
-
Weigh Ferutinin:
-
In a sterile environment (e.g., a chemical fume hood), accurately weigh 3.58 mg of Ferutinin powder and transfer it to a sterile, amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the Ferutinin powder.
-
-
Ensure complete dissolution:
-
Vortex the tube until the Ferutinin is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Ferutinin Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the final cell culture medium to minimize the risk of precipitation.
Materials:
-
10 mM Ferutinin stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
Methodology:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM Ferutinin stock solution at room temperature.
-
-
Calculate the required volume of stock solution:
-
For example, to prepare 10 mL of medium with a final Ferutinin concentration of 10 µM:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.
-
-
Dilution:
-
Add the pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the Ferutinin stock solution drop-wise.
-
Continue to mix gently for a few seconds to ensure a homogenous solution.
-
-
Visual Inspection:
-
Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use in your cell culture experiment.
-
If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 3: Determining the Maximum Soluble Concentration of Ferutinin in Your Cell Culture System
This protocol allows you to empirically determine the highest concentration of Ferutinin that remains soluble in your specific cell culture medium.
Materials:
-
10 mM Ferutinin stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare a serial dilution of Ferutinin in DMSO:
-
In a separate 96-well plate, prepare a 2-fold serial dilution of your 10 mM Ferutinin stock solution in 100% DMSO.
-
-
Add medium to the assay plate:
-
Add 198 µL of your pre-warmed cell culture medium to each well of a clear-bottom 96-well plate.
-
-
Add Ferutinin dilutions to the medium:
-
Using a multichannel pipette, transfer 2 µL of each Ferutinin dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Include controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and observe:
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
-
Measure absorbance:
-
Measure the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates light scattering due to the formation of a precipitate.
-
-
Determine the maximum soluble concentration:
-
The highest concentration of Ferutinin that does not show a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under these conditions.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for preparing Ferutinin working solution.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FERUTININ CAS#: 41743-44-6 [amp.chemicalbook.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. FERUTININ | 41743-44-6 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 10. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation [mdpi.com]
Technical Support Center: Ferutinin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ferutinin to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Ferutinin?
For long-term stability, Ferutinin should be stored at -20°C in its solid form. Under these conditions, it is reported to be stable for at least four years[1]. For solutions of Ferutinin, particularly in DMSO, storage at -80°C is a common practice for long-term preservation of natural products[2].
Q2: What are the primary factors that can cause Ferutinin degradation?
As a sesquiterpene ester, Ferutinin is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation[3].
-
pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage[1][2][4].
-
Oxidation: The sesquiterpene moiety of Ferutinin can be susceptible to oxidation[5][6].
-
Light: Exposure to UV or broad-spectrum light can potentially lead to photodegradation.
Q3: What are the likely degradation products of Ferutinin?
Based on its chemical structure, a 4-hydroxybenzoic acid ester of a daucane sesquiterpenoid, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ester bond, yielding 4-hydroxybenzoic acid and the corresponding daucane sesquiterpenoid alcohol . This is a common degradation pathway for esters, particularly in aqueous solutions under acidic or basic conditions[1][2][4].
-
Oxidation: The sesquiterpene core may undergo oxidation, potentially forming sesquiterpenols or other oxygenated derivatives[5][6].
Q4: How can I prepare and store Ferutinin solutions to maximize stability?
To prepare and store Ferutinin solutions:
-
Use a high-purity, anhydrous solvent such as DMSO.
-
Prepare the solution at the desired concentration. For stock solutions, higher concentrations are often more stable.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use, storage at -20°C may be sufficient, but stability should be verified.
-
Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q5: How can I tell if my Ferutinin sample has degraded?
Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC analysis include:
-
A decrease in the peak area of the main Ferutinin peak over time.
-
The appearance of new peaks corresponding to degradation products.
A stability-indicating HPLC method should be used to ensure that the degradation products are well-separated from the parent compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Ferutinin degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, protection from light). 2. Prepare fresh solutions from a solid stock stored at -20°C. 3. Perform an analytical check (e.g., HPLC) to assess the purity of the Ferutinin stock. |
| Inconsistent experimental results | Partial degradation of Ferutinin, leading to variable concentrations of the active compound. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Avoid prolonged storage of diluted working solutions. Prepare them fresh before each experiment. 3. Ensure the solvent used for dilution is free of contaminants that could promote degradation. |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC) | Formation of degradation products. | 1. Compare the chromatogram to a reference standard of undegraded Ferutinin. 2. If degradation is suspected, perform a forced degradation study to identify potential degradation peaks (see Experimental Protocols section). 3. Review storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ferutinin
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate Ferutinin from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure separation of compounds with different polarities.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
A starting gradient could be 50:50 (A:B) ramping to 100% B over 20-30 minutes. The gradient should be optimized based on the separation observed.
3. Detection:
-
UV detection at the λmax of Ferutinin (approximately 260 nm)[1]. A photodiode array (PDA) detector is recommended to assess peak purity.
4. Sample Preparation:
-
Dissolve Ferutinin in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Protocol 2: Forced Degradation Study of Ferutinin
This protocol describes how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Ferutinin in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place a solid sample of Ferutinin in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.
3. Analysis:
-
Analyze the stressed samples by the stability-indicating HPLC method at different time points.
-
Monitor for the decrease in the Ferutinin peak and the formation of new peaks.
-
Characterize the degradation products using techniques like LC-MS if possible.
Visualizations
Caption: Potential degradation pathways of Ferutinin.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones inhibit advanced oxidation protein product-induced MCP-1 expression in podocytes via an IKK/NF-κB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Ferutinin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of Ferutinin in research models.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and what are its known primary activities?
A1: Ferutinin is a natural sesquiterpene lactone isolated from plants of the Ferula genus. It is recognized for its diverse biological activities, including phytoestrogenic, cytotoxic, anti-inflammatory, and antioxidant effects. Its actions are often dose-dependent and vary across different cell types.[1]
Q2: What are the principal off-target effects of Ferutinin that researchers should be aware of?
A2: The most well-documented off-target effect of Ferutinin is its phytoestrogenic activity, where it interacts with estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[1] This can lead to unintended hormonal effects in experimental systems. Additionally, at higher concentrations, Ferutinin exhibits broad cytotoxic effects that may not be related to its intended therapeutic target. It has also been shown to modulate key signaling pathways such as Wnt/β-catenin and MAPK, which can contribute to its off-target cellular phenotypes.
Q3: I am observing unexpected estrogen-related effects in my experiment. Could Ferutinin be the cause?
A3: Yes. Ferutinin is a known phytoestrogen and can mimic the effects of estrogen by binding to estrogen receptors.[1] If your experimental model is sensitive to hormonal changes, the estrogenic activity of Ferutinin could be a significant confounding factor. It is crucial to use appropriate controls, such as co-treatment with an estrogen receptor antagonist, to dissect the estrogenic from non-estrogenic effects of Ferutinin.
Q4: My results show significant cell death that doesn't align with the expected mechanism of action. Why might this be happening?
A4: Ferutinin can induce apoptosis and cytotoxicity in a dose-dependent manner across a wide range of cell types.[2] This effect can be an off-target activity if your intended application is not related to cancer therapy. The cytotoxic effects are often mediated through mitochondrial pathways. It is advisable to perform a dose-response curve to determine a therapeutic window where the desired on-target effect is observed without significant cytotoxicity.
Q5: Are there any known off-target kinase activities of Ferutinin?
A5: Currently, a comprehensive kinase selectivity profile for Ferutinin is not publicly available in the reviewed scientific literature. Given that many small molecules exhibit off-target kinase activity, it is a potential concern. If you suspect off-target kinase effects are influencing your results, it is recommended to perform a kinase inhibitor profiling screen to assess Ferutinin's selectivity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic outcomes in cell-based assays.
-
Possible Cause 1: Phytoestrogenic Activity.
-
Troubleshooting Steps:
-
Review Cell Line Estrogen Receptor Status: Check if your cell line expresses ERα, ERβ, or GPER. Results can vary significantly between ER-positive and ER-negative cells.
-
Use Hormone-Depleted Media: Culture your cells in phenol red-free media supplemented with charcoal-stripped serum to minimize baseline estrogenic signaling.
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Co-treatment with Antagonists: Perform experiments with and without the co-administration of specific estrogen receptor antagonists (e.g., Fulvestrant for ERα/β, G36 for GPER) to determine if the observed effect is ER-dependent.
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Compare with a Known Estrogen: Run a parallel experiment with a known estrogen (e.g., 17β-estradiol) to compare the phenotypic response.
-
-
-
Possible Cause 2: Dose-Dependent Cytotoxicity.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of Ferutinin for cytotoxicity in your specific cell line (see Table 1 for examples).
-
Work Below Cytotoxic Concentrations: If your intended application is not related to cytotoxicity, ensure your working concentration of Ferutinin is well below the IC50 value.
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Assess Apoptosis Markers: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.
-
-
Issue 2: Modulation of Wnt/β-catenin or MAPK signaling pathways.
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Possible Cause: Off-target effects on upstream or downstream components of these pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Investigate the phosphorylation status and total protein levels of key pathway components. For the Wnt pathway, examine β-catenin, GSK3β, and Axin2. For the MAPK pathway, assess the phosphorylation of ERK1/2, JNK, and p38. (See Experimental Protocols section for a general Western blot protocol).
-
Reporter Assays: Utilize reporter gene assays (e.g., TOP/FOPflash for Wnt/β-catenin) to quantify the transcriptional activity of the pathway in the presence of Ferutinin.
-
Use Specific Pathway Inhibitors: Co-treat cells with Ferutinin and known inhibitors of the Wnt or MAPK pathways to see if the observed phenotype can be rescued.
-
-
Quantitative Data Summary
Table 1: Cytotoxic Activity (IC50) of Ferutinin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human breast adenocarcinoma | ~67-81 | [2] |
| TCC | Human urothelial carcinoma | ~67-81 | [2] |
| HT29 | Human colon adenocarcinoma | ~67-81 | [2] |
| CT26 | Murine colon carcinoma | ~67-81 | [2] |
| HFF3 | Human foreskin fibroblast | ~98 | [2] |
| NIH/3T3 | Mouse embryonic fibroblast | ~136 | [2] |
| PC-3 | Human prostate cancer | 16.7 | [1] |
| NTERA2 | Human teratocarcinoma | 39 | [2] |
| KYSE30 | Human esophageal cancer | 58 | [2] |
Table 2: Estrogen Receptor Binding Affinity of Ferutinin
| Receptor | Activity | IC50 (nM) | Reference |
| ERα | Agonist | 33.1 | [2] |
| ERβ | Agonist/Antagonist | 180.5 | [2] |
Experimental Protocols
General Protocol for Western Blot Analysis of Signaling Pathway Modulation
-
Cell Lysis:
-
After treating cells with Ferutinin for the desired time, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol for Estrogen Receptor Binding Assay (Competitive Binding)
This protocol is a generalized approach for assessing the binding of phytoestrogens to estrogen receptors.
-
Receptor Preparation:
-
Use purified recombinant human ERα or ERβ protein or cell lysates from cells overexpressing the receptors.
-
-
Competitive Binding Reaction:
-
In a microplate, incubate a fixed concentration of a fluorescently or radioactively labeled estrogen (e.g., [³H]-17β-estradiol) with the receptor preparation in the presence of increasing concentrations of Ferutinin.
-
Include a control with unlabeled 17β-estradiol to generate a standard competition curve.
-
-
Incubation and Separation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound from free labeled estrogen using methods like dextran-coated charcoal, filtration, or magnetic beads.
-
-
Detection and Analysis:
-
Quantify the amount of bound labeled estrogen using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
Plot the percentage of bound labeled estrogen against the concentration of Ferutinin.
-
Calculate the IC50 value, which is the concentration of Ferutinin that displaces 50% of the labeled estrogen. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for identifying the cause of unexpected phenotypes observed with Ferutinin treatment.
Caption: Simplified signaling cascade initiated by Ferutinin binding to the G protein-coupled estrogen receptor (GPER).
Caption: Overview of Ferutinin's modulatory effect on the canonical Wnt/β-catenin signaling pathway.
Caption: A simplified representation of the MAPK/ERK signaling pathway and the potential points of modulation by Ferutinin.
References
Technical Support Center: Addressing Ferutinin Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Ferutinin-induced toxicity in normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and why is it toxic to cells?
A1: Ferutinin is a natural sesquiterpene compound isolated from plants of the Ferula genus.[1] Its biological activity is dose-dependent. At high concentrations, Ferutinin exhibits cytotoxic effects primarily by acting as a calcium ionophore.[1][2] This means it increases the permeability of cellular and mitochondrial membranes to calcium ions (Ca2+), leading to a surge in intracellular calcium levels.[1][2][3] This calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling, depolarization, and uncoupling of oxidative phosphorylation.[3][4][5] Ultimately, these events lead to the release of pro-apoptotic factors and cell death.
Q2: Is Ferutinin selectively toxic to cancer cells over normal cells?
A2: Several studies suggest that Ferutinin exhibits preferential cytotoxicity towards cancer cell lines compared to normal cell lines.[1] For instance, the IC50 values (the concentration of a drug that inhibits a biological process by 50%) for Ferutinin are often higher in normal human and murine fibroblast cell lines (like HFF3 and NIH/3T3) compared to various cancer cell lines, indicating lower toxicity in these normal cells.[1] However, the selectivity can be cell-type dependent, and at high concentrations, toxicity in normal cells is a significant consideration.
Q3: What are the typical IC50 values of Ferutinin in normal cell lines?
A3: The IC50 values of Ferutinin can vary between different normal cell lines and experimental conditions. The following table summarizes some reported IC50 values.
| Cell Line | Cell Type | Species | IC50 (µM) | Reference |
| HFF3 | Human Foreskin Fibroblast | Human | 98 | [1] |
| NIH/3T3 | Mouse Embryonic Fibroblast | Murine | 136 | [1] |
| HBL-100 | Normal Breast Epithelial-like | Human | Lower toxicity observed compared to MCF-7 and HeLa cancer cells (specific IC50 not provided) | [6] |
| HDF | Human Dermal Fibroblast | Human | No cytotoxic effects observed at concentrations effective against MDA-MB-231 breast cancer cells. | [7] |
| H9c2 | Rat Cardiomyoblast | Rat | Significant mortality observed at 20 µM.[6] |
Q4: How can I reduce Ferutinin-induced toxicity in my normal cell line cultures?
A4: Mitigating Ferutinin's toxicity in normal cell lines can be approached in several ways:
-
Dose Optimization: The primary method is to carefully titrate the concentration of Ferutinin. Since its effects are dose-dependent, using the lowest effective concentration for your experimental goals is crucial.[1]
-
Time-course Experiments: Limit the duration of exposure. Shorter incubation times may be sufficient to observe the desired effects in your target (e.g., cancer) cells while minimizing damage to normal cells.
-
Use of Antioxidants: Since Ferutinin can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) might offer some protection to normal cells. However, this needs to be validated for your specific cell line and experimental setup as it could also interfere with Ferutinin's mechanism of action.
-
Calcium Chelators: In mechanistic studies, intracellular calcium chelators like BAPTA-AM could be used to investigate the role of calcium influx in Ferutinin's toxicity, but this is not a general strategy for reducing toxicity in all experiments.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Ferutinin instability in culture media | Ferutinin, like many natural compounds, may be unstable in aqueous solutions over time. Prepare fresh stock solutions and dilute to working concentrations immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a plate can concentrate Ferutinin and media components, leading to higher toxicity. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique to minimize variability in the volume of cells, media, and Ferutinin solution added to each well. |
Problem 2: Unexpectedly low or no cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Ferutinin concentration | Verify the calculations for your stock solution and dilutions. If possible, confirm the purity and activity of your Ferutinin batch. |
| Sub-optimal incubation time | The cytotoxic effects of Ferutinin may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line. |
| High cell density | A high number of cells can metabolize or bind to the compound, reducing its effective concentration. Optimize the cell seeding density for your cytotoxicity assay. |
| Cell line resistance | Your specific normal cell line may be inherently resistant to Ferutinin. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. |
Problem 3: Artifacts in MTT or other tetrazolium-based assays.
| Possible Cause | Troubleshooting Step |
| Direct reduction of MTT by Ferutinin | Ferutinin is a phenolic compound and, like other phytoestrogens and antioxidants, may directly reduce MTT to formazan in a cell-free environment, leading to an overestimation of cell viability.[8] To check for this, include a control well with media and Ferutinin but no cells. If a color change occurs, the MTT assay may not be suitable. |
| Interference from Ferutinin's color | If Ferutinin solutions have a strong color, it can interfere with the absorbance reading. Include a background control with Ferutinin in media to subtract its absorbance. |
| Washing step before MTT addition | To minimize direct reduction of MTT, you can try washing the cells with PBS after the treatment incubation and before adding the MTT reagent.[8] However, be cautious as this may cause loss of loosely adherent cells. |
| Alternative viability assays | If interference is confirmed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a trypan blue exclusion assay.[9] |
Experimental Protocols
Key Experiment: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability after treatment with Ferutinin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
Ferutinin stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Ferutinin Treatment:
-
Prepare serial dilutions of Ferutinin in complete culture medium from your stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the Ferutinin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Ferutinin concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely. The solution should turn purple.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
-
Plot the percentage of viability against the Ferutinin concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing Ferutinin cytotoxicity using the MTT assay.
Caption: Signaling pathway of Ferutinin-induced toxicity in normal cells.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferutinin Induces Membrane Depolarization, Permeability Transition Pore Formation, and Respiration Uncoupling in Isolated Rat Liver Mitochondria by Stimulation of Ca2+-Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opening of mitochondrial permeability transition pore in cardiomyocytes: Is ferutinin a suitable tool for its assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both ANT and ATPase are essential for mitochondrial permeability transition but not depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Ferutinin in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating Ferutinin. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing its oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and why is its oral bioavailability expected to be low?
Ferutinin is a natural phytoestrogen, a sesquiterpene ester, found in plants of the Ferula genus. Like many other natural polyphenolic compounds, Ferutinin's oral bioavailability is anticipated to be limited by several factors. These include poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and significant first-pass metabolism in the liver and intestines.[1] Ferutinin is soluble in DMSO, but its low water solubility can hinder its dissolution in GI fluids, a prerequisite for absorption.[2][3]
Q2: What are the primary strategies to improve the oral bioavailability of Ferutinin in animal studies?
The main approaches to enhance the oral bioavailability of poorly soluble compounds like Ferutinin focus on two key areas: improving solubility and dissolution rate, and protecting the compound from premature metabolism. Common strategies include:
-
Nanoformulations: Reducing the particle size of Ferutinin to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[4] This can be achieved through techniques such as media milling to create nanosuspensions or encapsulation into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles).[5][6]
-
Lipid-Based Formulations: Incorporating Ferutinin into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization in the GI tract and promote lymphatic absorption, thereby bypassing some first-pass metabolism.[4]
-
Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes (e.g., cytochrome P450) and P-glycoprotein efflux pumps in the intestine and liver. Co-administering such agents with Ferutinin could decrease its metabolism and enhance its systemic absorption.
Q3: Which animal model is most appropriate for studying the oral bioavailability of Ferutinin?
Rats are a commonly used and well-accepted model for initial oral bioavailability and pharmacokinetic studies due to their anatomical and physiological similarities to humans in terms of gastrointestinal absorption, distribution, metabolism, and excretion profiles.[7][8] Beagle dogs are another alternative as they also share many similarities with human GI physiology.[7][8] The choice of model may also depend on the specific scientific question and available resources.
Q4: How can I quantify Ferutinin concentrations in animal plasma?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or mass spectrometry (LC-MS/MS), is the standard analytical method for quantifying drug concentrations in biological matrices like plasma.[9][10] A validated HPLC method with high sensitivity and specificity is crucial for accurately determining the pharmacokinetic profile of Ferutinin.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to improve Ferutinin's bioavailability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution of Ferutinin formulation | Ineffective particle size reduction. | - Optimize the formulation process (e.g., increase milling time, adjust stabilizer concentration in nanosuspensions).- Characterize particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). |
| Poor choice of excipients. | - Screen different stabilizers and surfactants for nanosuspensions.- For lipid-based formulations, experiment with different lipids and emulsifiers. | |
| High variability in plasma concentrations between animals | Inconsistent oral administration. | - Ensure proper oral gavage technique to deliver the full dose to the stomach.[11][12][13][14]- Train personnel thoroughly on the gavage procedure. |
| Differences in food intake. | - Fast animals overnight before dosing to standardize stomach content.[15] | |
| Genetic variability in metabolism. | - Use a sufficient number of animals per group to account for biological variation. | |
| No detectable or very low plasma concentrations of Ferutinin | Dose is too low. | - Conduct a dose-escalation study to find an appropriate dose that results in measurable plasma concentrations. |
| Rapid metabolism. | - Consider co-administering a metabolic inhibitor like piperine. | |
| Analytical method lacks sensitivity. | - Optimize the HPLC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve improving the extraction procedure from plasma or using a more sensitive instrument.[16] | |
| Precipitation of Ferutinin in the formulation upon standing | Formulation instability. | - For nanosuspensions, ensure the zeta potential is sufficiently high (typically > |30| mV) to prevent particle aggregation.- Optimize the stabilizer concentration.- Store formulations at appropriate temperatures (e.g., 4°C) and check for physical stability before each experiment. |
Experimental Protocols
Preparation of a Ferutinin Nanosuspension by Wet Media Milling
This protocol describes a general method for preparing a nanosuspension to enhance the oral delivery of Ferutinin.
Materials:
-
Ferutinin powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Surfactant solution (e.g., 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy mixer mill or planetary ball mill
Procedure:
-
Preparation of the Suspension: Disperse a known amount of Ferutinin powder in the stabilizer/surfactant solution to create a pre-suspension.
-
Milling: Add the pre-suspension and milling media to the milling chamber. Mill at a high speed for a specified duration (e.g., 1-6 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media by centrifugation or filtration.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine using electrophoretic light scattering to assess physical stability.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystalline State: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to see if the milling process has altered the crystallinity of Ferutinin.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for an oral bioavailability study in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Acclimatize the animals for at least one week before the experiment.
Study Design:
-
Grouping: Divide the rats into at least two groups (n=5-6 per group):
-
Control Group: Administer a suspension of unprocessed Ferutinin.
-
Test Group: Administer the formulated Ferutinin (e.g., nanosuspension).
-
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17][18][19][20]
-
For serial sampling, techniques like tail vein or saphenous vein puncture are appropriate.[17][18][19][20] For terminal sampling, cardiac puncture can be used.[18][20]
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extract Ferutinin from the plasma samples using a suitable organic solvent.
-
Quantify the concentration of Ferutinin in the plasma extracts using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
-
The relative bioavailability of the formulated Ferutinin can be calculated as: (AUCtest / AUCcontrol) x 100%.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from your experiments.
Table 1: Physicochemical Characterization of Ferutinin Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Ferutinin Nanosuspension | N/A | |||
| Ferutinin SLNs | ||||
| Add other formulations as needed |
Table 2: Pharmacokinetic Parameters of Ferutinin in Rats After Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| Ferutinin Suspension (Control) | 100 | ||||||
| Ferutinin Nanosuspension (Test) | |||||||
| Add other formulations as needed |
Visualizations
Caption: Experimental workflow for improving and evaluating the oral bioavailability of Ferutinin.
Caption: Logical troubleshooting workflow for addressing poor oral bioavailability of Ferutinin.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. FERUTININ CAS#: 41743-44-6 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to Ferutinin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferutinin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Ferutinin and what is its primary mechanism of action in cancer cells?
Ferutinin is a natural sesquiterpene lactone derived from plants of the Ferula genus.[1] Its primary anticancer mechanism is the induction of apoptosis, or programmed cell death.[2] Ferutinin has been shown to exert cytotoxic effects on various cancer cell lines, including breast, bladder, prostate, and leukemia.[3][4] The pro-apoptotic effects are mediated through mitochondrial permeabilization and the release of molecules involved in the intrinsic apoptotic pathway.[3]
2. What are the typical IC50 values for Ferutinin in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Ferutinin can vary depending on the cancer cell line. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 67 - 81 | [3] |
| TCC | Human Urothelial Carcinoma | 67 - 81 | [3] |
| HT29 | Human Colon Adenocarcinoma | 67 - 81 | [3] |
| CT26 | Murine Colon Carcinoma | 67 - 81 | [3] |
| PC-3 | Human Prostate Cancer | 16.7 | [3] |
| K562R | Imatinib-resistant Human Chronic Myeloid Leukemia | 25.3 | [3] |
| DA1-3b/M2BCR-ABL | Dasatinib-resistant Mouse Leukemia | 29.1 | [3] |
| NTERA2 | Human Teratocarcinoma | 39 | [3] |
| KYSE30 | Oesophageal Cancer | 58 | [3] |
| F. elaeochytris extract | Prostate Cancer (PC-3) | 3.21±0.24 µg/ml | [4] |
3. Are there any known mechanisms of resistance to Ferutinin?
While specific studies on acquired resistance to Ferutinin are limited, resistance to natural pro-apoptotic compounds can arise through various general mechanisms of chemoresistance. These potential mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump Ferutinin out of the cancer cells, reducing its intracellular concentration.[5][6][7]
-
Alterations in apoptotic pathways: Mutations or changes in the expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins) can make cells less sensitive to apoptosis-inducing agents like Ferutinin.
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as PI3K/Akt, MAPK, and NF-κB can promote cell survival and counteract the cytotoxic effects of Ferutinin.[8][9][10][11]
-
Enhanced autophagy: While autophagy can sometimes contribute to cell death, it can also act as a survival mechanism by removing damaged organelles and providing nutrients, potentially leading to resistance.[12][13]
Troubleshooting Guides
Issue 1: Decreased or no cytotoxic effect of Ferutinin on cancer cells.
Possible Cause 1: Sub-optimal experimental conditions.
-
Troubleshooting:
-
Verify the concentration and purity of the Ferutinin stock solution.
-
Optimize the incubation time and dosage of Ferutinin for your specific cell line.
-
Ensure the cell line has not been passaged too many times, which can lead to phenotypic changes.
-
Possible Cause 2: Intrinsic or acquired resistance of the cancer cell line.
-
Troubleshooting:
-
Assess ABC transporter expression: Use qPCR or Western blotting to measure the expression levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[14][15]
-
Investigate apoptotic protein expression: Analyze the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased ratio of anti- to pro-apoptotic proteins may indicate resistance.
-
Evaluate pro-survival signaling: Examine the activation status of key survival pathways like PI3K/Akt, MAPK, and NF-κB using phosphospecific antibodies in Western blotting.
-
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in experimental procedures.
-
Troubleshooting:
-
Standardize all experimental protocols, including cell seeding density, drug preparation, and incubation times.
-
Use a consistent passage number for your cell line in all experiments.
-
Ensure proper calibration and maintenance of all equipment (e.g., incubators, spectrophotometers).
-
Experimental Protocols
Protocol 1: Induction of Ferutinin Resistance in a Cancer Cell Line
This protocol describes a method for generating a Ferutinin-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.[16][17][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Ferutinin stock solution (in DMSO)
-
96-well plates
-
Cell culture flasks
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Culture the parental cells and determine the IC50 of Ferutinin using a standard cell viability assay (e.g., MTT assay).
-
Initial exposure: Culture the parental cells in a medium containing Ferutinin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily, increase the concentration of Ferutinin in the culture medium in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Monitor cell viability: At each concentration step, monitor cell viability and allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish the resistant line: Continue this process until the cells are able to proliferate in a concentration of Ferutinin that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterize the resistant line: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as RI = IC50 (resistant line) / IC50 (parental line).
Protocol 2: Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Parental and Ferutinin-resistant cancer cells
-
Ferutinin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell treatment: Seed both parental and resistant cells in 6-well plates and treat with various concentrations of Ferutinin for the desired time. Include an untreated control.
-
Cell harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow cytometry analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways in Ferutinin Action and Resistance
The following diagrams illustrate the key signaling pathways involved in Ferutinin-induced apoptosis and potential mechanisms of resistance.
References
- 1. A Review of Anticancer Potential of Conferone, Diversin and Ferutinin; Which One is Stronger for Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy promotes ferroptosis by degradation of ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The crosstalk between autophagy and ferroptosis: what can we learn to target drug resistance in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance [mdpi.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
Stabilizing Ferutinin for long-term experiments
Welcome to the Technical support center for Ferutinin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Ferutinin in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on Ferutinin's biological activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid Ferutinin?
For long-term stability, solid Ferutinin should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.
Q2: How should I prepare and store Ferutinin stock solutions?
It is recommended to prepare stock solutions of Ferutinin in dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of Ferutinin in cell culture medium during experiments?
Ferutinin is a sesquiterpene lactone. Some sesquiterpene lactones, particularly those with side chains, can exhibit instability in aqueous solutions at physiological pH (7.4) and temperature (37°C), potentially leading to the loss of the side chain over time.[2] Therefore, for long-term experiments, it is advisable to refresh the medium containing Ferutinin at regular intervals to maintain its effective concentration. The exact half-life in cell culture medium has not been extensively reported and may vary depending on the specific medium composition and experimental conditions.
Q4: I am observing variable or weaker than expected effects of Ferutinin in my long-term cell culture experiments. What could be the cause?
This could be due to the degradation of Ferutinin in the cell culture medium. As mentioned in Q3, the stability of Ferutinin in aqueous solutions at 37°C can be limited. To troubleshoot this, consider the following:
-
Medium Refreshment: Increase the frequency of media changes with freshly prepared Ferutinin.
-
Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
Initial Concentration: You may need to empirically determine the optimal initial concentration to account for potential degradation over the course of your experiment.
Q5: At what concentrations is Ferutinin typically active in in-vitro studies?
The effective concentration of Ferutinin is dose-dependent and varies between cell types.[3] It has been shown to have biphasic effects, with lower concentrations promoting proliferation in some cells and higher concentrations inducing anti-proliferative and cytotoxic effects.[4] For example, in MCF-7 breast cancer cells, a proliferative effect was observed at 1µM, while anti-proliferative effects were seen at 10-100µM.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of Ferutinin in working solutions. 2. Variability in stock solution concentration due to improper storage. 3. Cell line-specific sensitivity. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C. 3. Perform a dose-response curve for your specific cell line to determine the optimal concentration. |
| Low or no observable bioactivity | 1. Insufficient concentration of Ferutinin. 2. Ferutinin degradation. 3. Incorrect solvent used for initial dissolution. | 1. Titrate the concentration of Ferutinin to find the effective dose for your experimental system. 2. Refresh the Ferutinin-containing medium every 24-48 hours in long-term experiments. 3. Ensure Ferutinin is dissolved in a suitable solvent like DMSO before further dilution in aqueous media. |
| Unexpected cytotoxicity in control cells | 1. High concentration of DMSO in the final culture medium. 2. Contamination of stock solution. | 1. Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration. 2. Filter-sterilize the Ferutinin stock solution if contamination is suspected. Prepare fresh stock solutions under sterile conditions. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Ferutinin (IC50 values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562R | Human chronic myeloid leukemia (imatinib-resistant) | 25.3 | [3] |
| DA1-3b/M2BCR-ABL | Mouse leukemia (dasatinib-resistant) | 29.1 | [3] |
| NTERA2 | Human teratocarcinoma | 39 | [3] |
| KYSE30 | Esophageal cancer | 58 | [3] |
| MCF-7 | Human breast carcinoma | 37 | [5] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the anticancer properties of Ferutinin.[6]
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.
- Seed approximately 8 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
2. Ferutinin Treatment:
- Prepare a stock solution of Ferutinin in DMSO.
- Treat the cells with different concentrations of Ferutinin (e.g., 1, 10, 20, 30, 60 µM) for desired time intervals (e.g., 24, 48, 72 hours). Include a vehicle control with the same final concentration of DMSO.
3. MTT Assay:
- After the incubation period, remove the old medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well.
- Incubate the plate at 37°C for 4 hours.
- Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a spectrophotometer.
4. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Visualizations
Ferutinin has been shown to modulate several key signaling pathways involved in cell growth, differentiation, and survival.
Wnt/β-catenin Signaling Pathway
Ferutinin can induce osteogenic differentiation by modulating the Wnt/β-catenin pathway.
Caption: Ferutinin-mediated activation of the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
Ferutinin can also influence cell survival and proliferation through the PI3K/Akt pathway.
Caption: Ferutinin's potential influence on the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical cascade that can be affected by Ferutinin, impacting cell proliferation and differentiation.
Caption: Overview of the MAPK/ERK signaling cascade potentially affected by Ferutinin.
References
- 1. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of in vitro toxicity and efficacy of ferutinin, a natural promising chemopreventive compound [cris.unibo.it]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ferutinin & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ferutinin in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of Ferutinin with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and why is it used in research?
Ferutinin is a natural bioactive compound, specifically a sesquiterpene ester, isolated from plants of the Ferula genus.[1][2] It is investigated for a variety of potential therapeutic properties, including phytoestrogenic, antioxidant, anti-inflammatory, antiproliferative, and cytotoxic effects.[2] Its ability to induce apoptosis in cancer cells makes it a compound of interest in drug development.
Q2: I am observing unexpected results with my MTT assay when using Ferutinin. Is this a known issue?
While direct studies on Ferutinin's interference with MTT assays are not extensively documented, its classification as a phytoestrogen and an antioxidant suggests a high potential for interference.[2][3] Compounds with antioxidant properties can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity. This can lead to an overestimation of cell viability or a masking of cytotoxic effects.
Q3: How does the antioxidant property of Ferutinin potentially interfere with tetrazolium-based assays?
Tetrazolium-based assays, such as MTT, XTT, and MTS, rely on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active cells to a colored formazan product. However, compounds with inherent reducing potential, like many antioxidants, can also chemically reduce the tetrazolium salt in a cell-free manner. This non-enzymatic reduction leads to a false positive signal, inaccurately suggesting higher cell viability.
Q4: Are there alternative cell viability assays that are less susceptible to interference from compounds like Ferutinin?
Yes, several alternative assays are recommended when working with compounds that have reducing potential. These assays measure different cellular parameters that are not directly affected by the antioxidant nature of the compound. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measures membrane integrity by quantifying LDH release from damaged cells.
-
Crystal Violet Assay: Stains the DNA and proteins of adherent cells, providing a measure of cell number.
-
ATP-based Luminescence Assay: Quantifies ATP levels as an indicator of metabolically active cells.
Troubleshooting Guide
Issue: Inconsistent or unexpectedly high cell viability readings with MTT or Resazurin assays in the presence of Ferutinin.
Potential Cause: Direct reduction of the assay reagent by Ferutinin.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium.
-
Add Ferutinin at the same concentrations used in your experiment.
-
Add the MTT or resazurin reagent and incubate for the standard duration.
-
Measure the absorbance or fluorescence.
-
Expected Result: If you observe a color change or increase in signal in the absence of cells, this confirms that Ferutinin is directly reducing the assay reagent.
-
-
Wash Cells Before Adding Assay Reagent:
-
After treating the cells with Ferutinin for the desired incubation period, gently aspirate the medium containing Ferutinin.
-
Wash the cells once or twice with phosphate-buffered saline (PBS).
-
Add fresh medium containing the MTT or resazurin reagent.
-
Rationale: This minimizes the direct interaction of extracellular Ferutinin with the assay reagent. However, intracellularly absorbed Ferutinin might still cause some interference.
-
-
Switch to a Non-Redox-Based Assay:
-
If interference is confirmed, it is highly recommended to switch to an alternative assay that does not rely on a redox reaction. See the "Recommended Alternative Assay Protocols" section for detailed methodologies.
-
Quantitative Data Summary
The following table summarizes the principles of common cell viability assays and highlights the potential for interference by compounds with reducing properties like Ferutinin.
| Assay Type | Principle | Potential for Ferutinin Interference | Rationale for Interference |
| Tetrazolium Reduction (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salts by cellular dehydrogenases to a colored formazan product. | High | Ferutinin's antioxidant properties may lead to direct, non-enzymatic reduction of the tetrazolium salt. |
| Resazurin Reduction (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells. | High | Similar to tetrazolium assays, the reducing nature of Ferutinin can directly convert resazurin to resorufin. |
| Sulforhodamine B (SRB) | Staining of total cellular protein with a bright pink aminoxanthene dye. | Low | Measures protein mass, a parameter not directly affected by the redox state of the compound. |
| Lactate Dehydrogenase (LDH) Cytotoxicity | Measurement of LDH released from cells with compromised membrane integrity. | Low | Measures an enzyme released upon cell lysis, which is independent of the compound's reducing properties. |
| Crystal Violet | Staining of proteins and DNA of adherent cells. | Low | Quantifies the number of attached cells based on staining, which is not influenced by the compound's redox activity. |
| ATP-based Luminescence | Quantification of ATP, an indicator of metabolically active cells, via a luciferase reaction. | Low | Measures a specific molecule (ATP) and is not based on a redox reaction, making it less susceptible to interference from antioxidants. |
Experimental Protocols: Recommended Alternative Assays
Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of SRB to bind to protein components of cells.
Methodology:
-
Seed cells in a 96-well plate and treat with Ferutinin for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the LDH released from damaged cells into the culture medium.
Methodology:
-
Seed cells in a 96-well plate and treat with Ferutinin. Include control wells for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).[6][7]
-
After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[6]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][7][8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a tetrazolium salt that is reduced by diaphorase).
-
Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatant.[6]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[6]
-
Add 50 µL of the stop solution provided in the kit.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[7][9]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Crystal Violet Assay Protocol
This assay quantifies the number of adherent cells by staining their proteins and DNA.[10][11]
Methodology:
-
Seed adherent cells in a 96-well plate and treat with Ferutinin.
-
After treatment, gently wash the cells twice with PBS.[10]
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 20 minutes at room temperature.[10]
-
Remove the methanol and let the plate air dry.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[10]
-
Wash the plate four times with tap water to remove excess stain.[10]
-
Allow the plate to air dry completely.
-
Add 200 µL of methanol or another suitable solvent to each well to solubilize the stain.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
ATP-based Luminescence Cell Viability Assay Protocol
This assay measures ATP as an indicator of metabolically active cells.
Methodology:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with Ferutinin.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of the ATP detection reagent (containing luciferase and luciferin) equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]
-
Measure the luminescence using a luminometer.[15]
Visualizations
Caption: Ferutinin's potential interference with tetrazolium-based assays.
Caption: Decision workflow for selecting a cell viability assay with Ferutinin.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 15. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Ferutinin Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting Ferutinin concentration for various cell lines. Ferutinin, a natural sesquiterpene, exhibits a dual, dose-dependent effect on cells, acting as an antioxidant at low concentrations and inducing cytotoxicity at higher concentrations.[1][2][3] This characteristic makes precise concentration determination a critical step for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for Ferutinin?
A1: Based on published data, a broad starting range of 0.1 µM to 200 µM is recommended for initial range-finding experiments.[4] The optimal concentration is highly cell-line dependent. For instance, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be between 16.7 µM and 81 µM for various cancer cell lines, while normal cell lines show higher IC50 values, ranging from 98 µM to 136 µM.[4]
Q2: How does the effect of Ferutinin differ at low versus high concentrations?
A2: Ferutinin displays a biphasic, dose-dependent activity. At low concentrations, it is associated with antioxidant and anti-inflammatory effects.[3][5] Conversely, at high concentrations, it acts as a pro-oxidant, inducing mitochondrial dysfunction, increasing reactive oxygen species (ROS) production, and ultimately leading to apoptosis (programmed cell death).[2][4][6]
Q3: Which signaling pathways are known to be modulated by Ferutinin?
A3: Ferutinin has been shown to influence several key cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell differentiation.[5][7] It also affects the MEK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.[8]
Q4: What should I do if I don't observe any effect on my cells?
A4: If you do not observe the expected cellular response, consider the following troubleshooting steps:
-
Verify Drug Integrity: Ensure the Ferutinin stock solution is correctly prepared and has not degraded.
-
Increase Concentration: The cell line you are using may be less sensitive. Gradually increase the concentration in your next experiment.
-
Extend Incubation Time: The effect of Ferutinin may be time-dependent. Consider extending the treatment duration.
-
Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Q5: Can Ferutinin be used in combination with other drugs?
A5: Yes, research suggests that Ferutinin may be used in combination with other chemotherapeutic agents.[4] However, combination studies require careful dose-response matrix experiments to determine synergistic, additive, or antagonistic effects.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal Ferutinin concentration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with media only. |
| No cytotoxic effect observed at high concentrations | - Cell line is resistant to Ferutinin.- Insufficient incubation time.- Incorrect drug concentration calculation. | - Test a wider and higher concentration range.- Increase the treatment duration (e.g., from 24h to 48h or 72h).- Double-check all calculations for stock and working solutions. |
| Excessive cell death even at low concentrations | - Cell line is highly sensitive.- Initial seeding density was too low.- Solvent (e.g., DMSO) toxicity. | - Test a lower concentration range.- Optimize cell seeding density to ensure they are not too sparse at the time of treatment.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Precipitation of Ferutinin in culture medium | - Poor solubility of Ferutinin at the tested concentration. | - Prepare a fresh, lower concentration stock solution.- Gently warm the media and vortex the drug solution before adding to the cells. |
Experimental Protocols
Determining the Optimal Ferutinin Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of Ferutinin in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferutinin
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Preparation of Ferutinin Dilutions:
-
Prepare a stock solution of Ferutinin in DMSO.
-
Perform a serial dilution of the Ferutinin stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).[9]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Ferutinin concentration) and a no-treatment control (medium only).[9]
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the prepared Ferutinin dilutions or control solutions to the respective wells.
-
Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the Ferutinin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of Ferutinin for various cell lines.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 67 - 81 |
| TCC | Human Urothelial Carcinoma | 67 - 81 |
| HT29 | Human Colon Adenocarcinoma | 67 - 81 |
| CT26 | Murine Colon Carcinoma | 67 - 81 |
| PC-3 | Human Prostate Cancer | 16.7 |
| NTERA2 | Human Teratocarcinoma | 39 |
| KYSE30 | Human Esophageal Cancer | 58 |
| HFF3 | Normal Human Fibroblast | 98 |
| NIH/3T3 | Normal Murine Fibroblast | 136 |
Data compiled from multiple sources.[4]
Visualizations
Caption: Experimental workflow for determining the optimal Ferutinin concentration.
Caption: Simplified diagram of signaling pathways affected by Ferutinin.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Mitigating Ferutinin-induced oxidative stress in control groups
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers studying ferutinin-induced oxidative stress. It focuses on establishing reliable experimental models and testing potential mitigating agents.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between ferutinin and oxidative stress?
Ferutinin, a natural sesquiterpene, has a dual, dose-dependent relationship with oxidative stress.[1][2]
-
At low concentrations (e.g., ≤ 1.0 µM), ferutinin exhibits antioxidant properties. It can reduce the production of free radicals and protect cells against oxidative damage induced by other agents like hydrogen peroxide (H₂O₂) or doxorubicin.[1][3][4]
-
At high concentrations (e.g., > 2.5 µM), ferutinin acts as a pro-oxidant . It induces significant intracellular oxidative stress by triggering the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[1][5]
This biphasic effect is critical for experimental design. Researchers must carefully titrate concentrations to either harness its protective effects or to use it as a reliable inducer of oxidative stress.
Q2: What is the molecular mechanism of high-dose ferutinin-induced oxidative stress?
High concentrations of ferutinin induce cytotoxicity primarily through mechanisms targeting the mitochondria.[1] The process involves several key steps:
-
Mitochondrial Permeabilization : Ferutinin acts as an ionophore, increasing the permeability of the mitochondrial membrane.[1][5]
-
Calcium (Ca²⁺) Influx : It disrupts calcium homeostasis, leading to an influx of Ca²⁺ into the cell and mitochondria.[6]
-
ROS Overproduction : This disruption of mitochondrial membrane potential and ion gradients leads to the excessive generation of ROS, particularly superoxide anions, at respiratory chain complexes I and III.[1]
-
Apoptosis Induction : The accumulation of ROS and mitochondrial damage activates the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]
Q3: Why am I observing antioxidant effects when I expect ferutinin to induce oxidative stress?
This is a common issue and is almost always related to the concentration of ferutinin being used. If you observe antioxidant effects—such as a decrease in baseline ROS or protection against another stressor—it indicates your ferutinin concentration is in the low, protective range.[1][8] To induce oxidative stress, you must increase the concentration to a level that is cytotoxic for your specific cell line.
Q4: What are the key biomarkers to measure when assessing ferutinin-induced oxidative stress?
To quantify the effects of ferutinin, a panel of biomarkers should be assessed:
-
Intracellular ROS Levels : Directly measures the primary driver of oxidative stress. Commonly assayed using fluorescent probes like H2DCF-DA.[3][4]
-
Lipid Peroxidation : Measures damage to lipids. Malondialdehyde (MDA) is a common byproduct measured.[5][7]
-
Antioxidant Enzyme Activity : High oxidative stress often alters the activity of endogenous antioxidant enzymes. Key enzymes to measure include Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][9]
-
Cell Viability/Apoptosis : Assesses the ultimate outcome of oxidative stress. This can be measured via MTT assays for metabolic activity or flow cytometry for apoptotic markers (e.g., Annexin V/PI staining).[7][9]
Troubleshooting Guide
Issue: My high-dose ferutinin treatment does not significantly increase ROS levels in my control group.
-
Possible Cause 1: Sub-optimal Concentration. The pro-oxidant threshold for ferutinin is cell-type dependent.[2][3] Your "high dose" may still be insufficient for the cell line you are using.
-
Solution: Perform a dose-response curve. Test a wide range of ferutinin concentrations (e.g., 1 µM to 40 µM) and measure both ROS production and cell viability at a fixed time point (e.g., 24 hours) to identify the optimal concentration for inducing stress without causing immediate, widespread cell death.
-
-
Possible Cause 2: Incorrect Incubation Time. The peak of ROS production can be transient.
-
Solution: Conduct a time-course experiment. Using a fixed, high concentration of ferutinin, measure ROS levels at multiple time points (e.g., 1, 3, 6, 12, and 24 hours) to determine the point of maximum ROS accumulation.
-
-
Possible Cause 3: Assay Sensitivity. The chosen assay for ROS detection may not be sensitive enough.
-
Solution: Ensure your ROS detection reagent (e.g., H2DCF-DA) is fresh and properly loaded. Use a positive control, such as H₂O₂ (50-250 µM), to confirm that the assay is working correctly.[4] Consider using alternative, more sensitive probes if necessary.
-
Issue: How do I design an experiment to test a mitigating agent against ferutinin-induced stress?
-
Answer: A standard approach involves pre-treatment with the antioxidant agent before inducing stress with high-dose ferutinin. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, is a common agent used to mitigate oxidative stress.[10][11]
-
Establish the Model: First, determine the optimal concentration and incubation time of ferutinin that reliably induces a significant (e.g., 2-3 fold) increase in ROS without killing more than 50% of the cells. This will be your "Ferutinin Control" group.
-
Determine Agent's Dose: Perform a dose-response experiment for your mitigating agent (e.g., NAC) to ensure it is not toxic to the cells on its own.
-
Pre-treatment Protocol: Plate cells and allow them to adhere. Pre-treat the cells with the mitigating agent for a specified time (e.g., 1-3 hours).
-
Induce Stress: Without washing out the agent, add the pre-determined high concentration of ferutinin to the media.
-
Incubate and Measure: Co-incubate for the time determined in Step 1. Measure your chosen biomarkers (ROS, cell viability, etc.) across all control and experimental groups.
-
Quantitative Data Summary
The following tables summarize typical quantitative results from in vitro studies. Note that absolute values are cell-type and assay-dependent.
Table 1: Dose-Dependent Effect of Ferutinin on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
|---|---|---|
| Untreated Control | 0 | 100% |
| Ferutinin | 0.25 | ~98% |
| Ferutinin | 1.0 | ~95% |
| Ferutinin | 2.5 | ~85% |
| Ferutinin | 10.0 | ~60% |
| Ferutinin | 20.0 | ~40% |
Data synthesized from studies on H9C2 and other cell lines.[2][3]
Table 2: Protective Effect of Low-Dose Ferutinin Against H₂O₂-Induced ROS
| Group | Treatment | Relative ROS Levels (RFU) |
|---|---|---|
| 1. Control | Untreated | 100 |
| 2. Stressor | 250 µM H₂O₂ | 450 |
| 3. Protective Agent | 0.25 µM Ferutinin | 95 |
| 4. Combination | 0.25 µM Ferutinin (pre-treat) + 250 µM H₂O₂ | 210 |
RFU: Relative Fluorescence Units. Data adapted from experiments on H9C2 cells.[4]
Table 3: Hypothetical Mitigation of High-Dose Ferutinin Stress by N-Acetylcysteine (NAC)
| Group | Treatment | Relative ROS Levels (RFU) | Cell Viability (% of Control) |
|---|---|---|---|
| 1. Control | Untreated | 100 | 100% |
| 2. Mitigator Control | 5 mM NAC | 90 | 98% |
| 3. Stressor Control | 20 µM Ferutinin | 350 | 45% |
| 4. Mitigation Test | 5 mM NAC (pre-treat) + 20 µM Ferutinin | 150 | 85% |
This table presents a hypothetical but expected outcome based on the known mechanisms of NAC and ferutinin.[1][10][11]
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCF-DA
This protocol is adapted from methodologies used in studies on drug-induced cardiotoxicity and oxidative stress.[3][4]
-
Cell Plating: Seed cells (e.g., H9C2) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Pre-treatment (for mitigation studies): Remove media and add fresh media containing the desired concentration of the mitigating agent (e.g., 5 mM NAC). Incubate for 3 hours.
-
Treatment: Add ferutinin (and/or other stressors like H₂O₂) directly to the wells at the final desired concentration. Include untreated and vehicle-only controls. Incubate for the predetermined time (e.g., 24 hours).
-
Probe Loading: Remove treatment media and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCF-DA solution in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Wash cells once with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell metabolic activity, which is correlated with viability.[4][9]
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1, typically using a 96-well clear plate.
-
MTT Addition: After the treatment incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the untreated control group.
Visualizations
Caption: Dose-dependent dual role of ferutinin.
Caption: Signaling pathway of ferutinin-induced oxidative stress.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferutinin induces in vitro eryptosis/erythroptosis in human erythrocytes through membrane permeabilization and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 11. Oxidative Stress and Inflammation in Hepatic Diseases: Therapeutic Possibilities of N-Acetylcysteine [mdpi.com]
Technical Support Center: Synthesis of Ferutinin Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ferutinin analogues.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Ferutinin analogues, particularly those derived from the esterification of jaeschkenadiol.
Issue 1: Low or No Yield of the Desired Ferutinin Analogue
-
Question: I am following the general esterification protocol but obtaining a very low yield, or none at all, of my target Ferutinin analogue. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of Ferutinin analogues via esterification of jaeschkenadiol can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent Quality:
-
Jaeschkenadiol Purity: Ensure the starting jaeschkenadiol is pure. Impurities can interfere with the reaction. Consider purifying the jaeschkenadiol extract by flash chromatography if necessary.
-
Acid Anhydride/Chloride and Other Reagents: Use freshly opened or properly stored reagents. Acid anhydrides and chlorides can hydrolyze over time. Ensure solvents like pyridine and CH2Cl2 are anhydrous.
-
-
Reaction Conditions:
-
Temperature Control: For reactions involving pivaloyl chloride, it is crucial to maintain a low temperature (below 5°C) during the initial addition to prevent side reactions.[1] For DCC-mediated couplings, the reaction is typically run at room temperature.[1]
-
Stirring: Ensure efficient stirring throughout the reaction to ensure proper mixing of the reagents.[1]
-
Reaction Time: While some reactions are complete within a few hours, others may require overnight stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Precipitation of Dicyclohexylurea (DCU): In DCC-mediated reactions, the DCU byproduct must be effectively removed. After concentrating the reaction mixture, adding a solvent like acetonitrile (CH3CN) helps to precipitate the DCU, which can then be filtered off.[1] Incomplete removal can complicate purification.
-
Aqueous Wash: When washing with acidic solutions (e.g., 3M H2SO4), ensure it is done at a low temperature (0°C) to minimize potential degradation of the product.[1]
-
Extraction: Use the appropriate solvent (e.g., CH2Cl2 or diethyl ether) for extraction and ensure complete phase separation to maximize the recovery of the organic layer.[1]
-
-
Purification:
-
Flash Chromatography: This is a critical step for isolating the final product. The choice of solvent system for the mobile phase is crucial for good separation. Experiment with different solvent polarities to achieve optimal separation of your target analogue from unreacted starting materials and byproducts.
-
-
A troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low yield synthesis.
Issue 2: Difficulty in Purifying the Final Product
-
Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of my Ferutinin analogue using flash chromatography. What can I do?
-
Answer: Purification challenges are common when dealing with products that have similar polarities to byproducts or starting materials.
-
TLC Analysis: Before attempting column chromatography, optimize the solvent system using TLC. The ideal solvent system should give a good separation between your product spot and other spots, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Chromatography Technique:
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling.
-
Loading: Load the crude product onto the column in a minimal amount of solvent. Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) can often improve resolution.
-
-
Alternative Purification Methods: If flash chromatography is insufficient, consider other techniques such as preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.
-
Byproduct Identification: Try to identify the major impurities. If it is unreacted jaeschkenadiol or the acid, you can adjust the stoichiometry of your next reaction to consume the limiting reagent more completely.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the general synthetic strategy for creating Ferutinin analogues?
-
Answer 1: The most common strategy for synthesizing Ferutinin analogues is the hemisynthesis from jaeschkenadiol, which is a daucane sesquiterpene that can be isolated from plants of the Ferula species.[1][2] This involves the esterification of the hydroxyl group of jaeschkenadiol with various carboxylic acids or their derivatives.[1][2] This method allows for the creation of a library of analogues by varying the acid used in the esterification step.
-
Question 2: What are the key reagents used in the esterification of jaeschkenadiol?
-
Answer 2: The choice of reagents depends on the specific protocol. Common methods include:
-
DCC/DMAP Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent like dichloromethane (CH2Cl2).[1]
-
Acid Anhydride Method: Reacting jaeschkenadiol with an acid anhydride in the presence of a base like pyridine.[1]
-
Pivaloyl Chloride Method: Activating a carboxylic acid with pivaloyl chloride in the presence of pyridine and DMAP, followed by reaction with jaeschkenadiol.[1]
-
-
Question 3: How can I confirm the structure of my synthesized Ferutinin analogue?
-
Answer 3: Structural confirmation of novel compounds is crucial. The following analytical techniques are typically used:
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl group (around 1685-1723 cm⁻¹) and hydroxyl groups (around 3337-3385 cm⁻¹).[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and confirm the successful esterification.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures for Ferutinin analogues.
Table 1: Reagent Quantities for DCC/DMAP Mediated Synthesis of Ferutinin [1]
| Reagent | Molar Equivalent | Example Quantity |
| Jaeschkenadiol | 1.0 | 50 mg (0.209 mmol) |
| 4-hydroxybenzoic acid | 1.4 | 65 mg (0.293 mmol) |
| DCC | 3.6 | 755.1 mmol (relative to a larger scale reaction) |
| DMAP | 0.6 | 125.9 mmol (relative to a larger scale reaction) |
Table 2: Yields of Selected Ferutinin Analogues [1]
| Compound | Synthetic Method | Yield |
| Ferutinin (1) | DCC/DMAP | 62% |
| Jaeschkenadiol pivaloate | Pivaloyl Chloride | 41% |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Ferutinin Analogues using DCC and DMAP [1]
-
Dissolve jaeschkenadiol (1 equivalent) in CH2Cl2 at room temperature under stirring.
-
Add the corresponding carboxylic acid (1.4 equivalents) and DMAP (0.6 equivalents).
-
Stir the solution for 10 minutes to allow for complete dissolution of the reagents.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3.6 equivalents) to the solution.
-
Allow the reaction to proceed for 2 hours.
-
Concentrate the solution to approximately one-third of its original volume.
-
Add acetonitrile (CH3CN) to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU precipitate and wash the solid with additional CH3CN.
-
Combine the filtrates and evaporate the solvent to dryness.
-
Purify the residue using flash chromatography to obtain the desired Ferutinin analogue.
Protocol 2: General Procedure for Synthesis of Acid Esters using Pivaloyl Chloride [1]
-
Dissolve the desired carboxylic acid (1 equivalent) in pyridine under stirring.
-
Cool the solution to below 5°C in an ice bath.
-
Add DMAP (0.3 equivalents) and pivaloyl chloride (3 equivalents).
-
Allow the solution to warm to room temperature and stir for 2 hours.
-
Add water and continue stirring for an additional 3 hours.
-
This procedure prepares an activated acid intermediate, which can then be reacted with jaeschkenadiol.
Visualizations
A general workflow for the synthesis of Ferutinin analogues is depicted below.
Caption: General workflow for Ferutinin analogue synthesis.
References
Ferutinin Experimental Technical Support Center
Welcome to the technical support center for ferutinin-related experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address common sources of inconsistent results in their studies involving ferutinin.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing significant variability in the IC50 values of ferutinin in my cancer cell line experiments?
Answer: Inconsistent IC50 values for ferutinin are a common issue and can stem from several key factors related to its chemical nature and the experimental setup.
Possible Causes & Solutions:
-
Phytoestrogenic Activity: Ferutinin is a potent phytoestrogen that primarily acts as an agonist for Estrogen Receptor α (ERα).[1][2] If you are using estrogen-sensitive cell lines like MCF-7, the presence of other estrogenic compounds in your culture medium can compete with or mask the effects of ferutinin.
-
Solution: Use phenol red-free media, as phenol red is a known weak estrogen. Additionally, use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones.
-
-
Dose-Dependent Dual Effects: Ferutinin exhibits a biphasic, dose-dependent activity. At low concentrations, it can act as an antioxidant, which may even promote cell survival.[3][4][5] At higher concentrations, it induces cytotoxicity and apoptosis through mechanisms like increasing mitochondrial permeability to calcium ions.[3][4][5][6]
-
Solution: Perform a wide-range dose-response curve (e.g., from nanomolar to high micromolar) to fully characterize its effect on your specific cell line. Ensure precise and consistent preparation of serial dilutions.
-
-
Solvent and Stability: Ferutinin is soluble in DMSO.[7] Improperly prepared or stored stock solutions can lead to precipitation or degradation, altering the effective concentration.
-
Solution: Prepare fresh dilutions from a validated, high-concentration stock for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Visually inspect for precipitation before use.
-
Below is a troubleshooting workflow to diagnose the source of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The phytoestrogen ferutinin affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Validating the Purity of a Ferutinin Sample
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of a Ferutinin sample. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Ferutinin and why is purity validation important?
A1: Ferutinin is a natural sesquiterpenoid ester found in plants of the Ferula genus. It has garnered significant interest for its potential therapeutic properties, including anticancer and phytoestrogenic activities.[1][2] Validating the purity of a Ferutinin sample is crucial to ensure that the observed biological effects are attributable to Ferutinin itself and not to the presence of impurities. Impurities can affect the sample's potency, toxicity, and overall experimental reproducibility.
Q2: What are the common analytical techniques for determining Ferutinin purity?
A2: The most common analytical techniques for assessing the purity of a Ferutinin sample are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4]
Q3: What are the potential impurities I should be aware of in a Ferutinin sample?
A3: Potential impurities in a Ferutinin sample can originate from several sources:
-
Co-extracted natural products: Other structurally similar sesquiterpenes or compounds from the Ferula plant extract may be present.[5][6][7]
-
Synthesis-related impurities: If the Ferutinin is semi-synthetic, unreacted starting materials (e.g., jaeschkenadiol) or byproducts from the synthesis process could be present.[8][9]
-
Degradation products: Ferutinin, being an ester, may be susceptible to hydrolysis under acidic or basic conditions. As a sesquiterpene, it may also be prone to oxidation. Forced degradation studies can help identify potential degradation products.[10][11][12]
Q4: What is the expected UV absorbance maximum for Ferutinin?
A4: The expected UV absorbance maximum (λmax) for Ferutinin is approximately 260 nm. This makes UV detection a suitable method for HPLC analysis.
Q5: In what solvents is Ferutinin soluble?
A5: Ferutinin is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and acetonitrile. When preparing samples for analysis, it is essential to use a solvent in which Ferutinin is fully soluble to ensure accurate quantification.
Troubleshooting Guides
HPLC-UV Analysis
Q: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?
A: Unexpected peaks can be due to several factors. Consider the following troubleshooting steps:
-
Workflow for Investigating Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q: My Ferutinin peak is broad or tailing. How can I improve the peak shape?
A: Poor peak shape can be caused by several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the concentration of the injected sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Ferutinin is in a single ionic state. |
| Secondary Interactions with Column | Use a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to minimize interactions with residual silanols. |
| Column Degradation | Replace the HPLC column with a new one of the same type. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
qNMR Analysis
Q: The calculated purity of my Ferutinin sample is above 100%. What could be the reason?
A: A purity value exceeding 100% in qNMR analysis is usually indicative of a systematic error.
-
Decision Tree for Purity > 100% in qNMR
Caption: Decision tree for troubleshooting qNMR purity results over 100%.
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol provides a general method for the purity assessment of a Ferutinin sample using reversed-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
Ferutinin reference standard.
-
Ferutinin sample for analysis.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 5 mg of Ferutinin reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the Ferutinin sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
5. Data Analysis:
-
Identify the peak corresponding to Ferutinin in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the Ferutinin sample using the area normalization method:
-
% Purity = (Area of Ferutinin peak / Total area of all peaks) x 100
-
Protocol 2: Purity Determination by qNMR
This protocol outlines a general procedure for determining the purity of a Ferutinin sample using quantitative ¹H-NMR.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Ferutinin sample for analysis.
-
Analytical balance.
-
NMR tubes.
2. Sample Preparation:
-
Accurately weigh a specific amount of the Ferutinin sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
| Parameter | Recommendation |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | Sufficient for a good signal-to-noise ratio (e.g., 16 or 32) |
| Acquisition Time | At least 3 seconds |
4. Data Processing and Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for Ferutinin and a signal for the internal standard.
-
Calculate the purity of the Ferutinin sample using the following formula:
-
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to Ferutinin
-
IS refers to the Internal Standard
-
Signaling Pathways and Workflows
-
General Workflow for Ferutinin Purity Validation
Caption: A logical workflow for the comprehensive purity validation of a Ferutinin sample.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferutinin, an apoptosis inducing terpenoid from Ferula ovina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qNMR--a versatile concept for the validation of natural product reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Sesquiterpenes: natural products that decrease cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Hemisynthesis, Antitumoral Effect, and Molecular Docking Studies of Ferutinin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Ferutinin and Doxorubicin: A Comparative Analysis of Their Effects on Cancer Cells
A detailed examination of the cytotoxic and apoptotic effects of the natural terpenoid Ferutinin in comparison to the established chemotherapeutic agent Doxorubicin reveals promising, yet distinct, anticancer properties. This guide provides a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Ferutinin, a sesquiterpene lactone derived from plants of the Ferula genus, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. In direct comparison, it has shown a potent ability to induce cell death, in some cases surpassing the efficacy of the widely used chemotherapy drug, Doxorubicin. This guide synthesizes the available experimental data to provide a clear, evidence-based comparison of these two compounds.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the comparative IC50 values of Ferutinin and Doxorubicin in different cancer cell lines as determined by MTT assay.
| Cell Line | Drug | Concentration (µg/mL) | Incubation Time (hours) |
| MCF-7 (Breast Cancer) | Ferutinin | 37[1] | 24 |
| Doxorubicin | ~64 (inferred from comparative study)[2] | 24 | |
| TCC (Bladder Cancer) | Ferutinin | 33[1] | 24 |
| Doxorubicin | Not explicitly compared in the same study | - | |
| HFF3 (Normal Fibroblast) | Ferutinin | 46[1] | 24 |
Note: The IC50 value for Doxorubicin in MCF-7 cells is inferred from a study that directly compared its apoptotic effect to a specific concentration of Ferutinin. Other studies have reported a wide range of IC50 values for Doxorubicin in MCF-7 cells (e.g., 2.50 µM, which is approximately 1.44 µg/mL, after 24h treatment) depending on the specific experimental conditions[3].
Mechanisms of Action: A Tale of Two Pathways
Both Ferutinin and Doxorubicin induce apoptosis, or programmed cell death, in cancer cells, but through different primary mechanisms.
Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, leading to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Ferutinin , on the other hand, appears to induce apoptosis through:
-
Induction of Oxidative Stress: It has been shown to increase the production of ROS within cancer cells, leading to cellular damage.
-
Mitochondrial Permeabilization: This increase in oxidative stress can lead to the permeabilization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. This releases pro-apoptotic factors into the cytoplasm, triggering the caspase cascade and eventual cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies of Ferutinin and Doxorubicin.
Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7), bladder transitional cell carcinoma (TCC), and human foreskin fibroblasts (HFF3) were used.
-
Culture Medium: Cells were grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of Ferutinin or Doxorubicin for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis Assays
1. DAPI Staining for Nuclear Morphology:
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Cells were grown on coverslips and treated with Ferutinin or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Fixation: Cells were fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: Cells were stained with DAPI solution (1 µg/mL) for 10 minutes in the dark.
-
Visualization: Coverslips were mounted on slides, and the nuclear morphology was observed under a fluorescence microscope.
2. Propidium Iodide (PI) Staining for DNA Content (Sub-G1 Peak Analysis):
Propidium Iodide is a fluorescent intercalating agent that stains DNA. In apoptotic cells, DNA is fragmented, and these small fragments leak out of the cell upon permeabilization, resulting in a population of cells with less than 2n DNA content (the sub-G1 peak) when analyzed by flow cytometry.
-
Cell Harvesting: Both adherent and floating cells were collected after treatment with Ferutinin or Doxorubicin.
-
Fixation: Cells were fixed in ice-cold 70% ethanol overnight.
-
Staining: Cells were washed with PBS and then stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content was analyzed using a flow cytometer. The percentage of cells in the sub-G1 peak was quantified as an indicator of apoptosis.
3. DNA Laddering Assay:
This assay detects the characteristic fragmentation of DNA into multiples of 180-200 base pairs that occurs during apoptosis.
-
DNA Extraction: DNA was extracted from treated and untreated cells.
-
Agarose Gel Electrophoresis: The extracted DNA was run on a 1.5% agarose gel.
-
Visualization: The DNA fragments were visualized under UV light after staining with ethidium bromide. A "ladder-like" pattern of DNA fragments is indicative of apoptosis.
Cell Cycle Analysis
Cell cycle distribution is analyzed by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells using a flow cytometer.
-
Cell Preparation: Cells were treated with Ferutinin or Doxorubicin for a specified time.
-
Fixation: Cells were harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.
-
Flow Cytometry: The DNA content of individual cells was measured by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was analyzed.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide, generated using Graphviz.
Caption: Workflow for evaluating the cytotoxic and apoptotic effects of Ferutinin and Doxorubicin.
Caption: Contrasting mechanisms of apoptosis induction by Doxorubicin and Ferutinin.
References
Ferutinin: A Comparative Efficacy Analysis Against Other Phytoestrogens
Ferutinin, a sesquiterpene ester isolated from plants of the Ferula genus, has garnered significant attention within the scientific community for its potent phytoestrogenic activity.[1][2] This guide provides a comparative analysis of ferutinin's efficacy against other well-characterized phytoestrogens, with a focus on its estrogenic, anti-proliferative, and osteoprotective effects. The information is intended for researchers, scientists, and professionals in drug development, presenting experimental data, detailed protocols, and signaling pathway visualizations to facilitate an objective evaluation.
Estrogenic Activity and Receptor Binding
Ferutinin exhibits a unique profile in its interaction with estrogen receptors (ERs). Unlike many other phytoestrogens that show a higher affinity for ERβ, ferutinin demonstrates a greater affinity for ERα.[1] It acts as an agonist for ERα and an agonist/antagonist for ERβ.[3][4] This differential activity is crucial as the tissue-specific expression of ER subtypes often dictates the physiological response. Ferutinin also interacts with the G protein-coupled estrogen receptor (GPER).[1]
| Compound | Receptor | IC50 (nM) | Primary Action |
| Ferutinin | ERα | 33.1 | Agonist |
| ERβ | 180.5 | Agonist/Antagonist | |
| Genistein | ERα | - | Agonist |
| ERβ | Higher affinity for ERβ | Agonist | |
| Daidzein | ERα | - | Agonist |
| ERβ | 5-fold higher affinity for ERβ | Agonist | |
| Table 1: Comparative Estrogen Receptor Binding Affinity and Action. Data for ferutinin IC50 from MedchemExpress.com[3]. Genistein and daidzein affinity information is qualitative based on available literature.[5][6] |
The estrogenic activity of ferutinin has been demonstrated in vivo, where it was shown to increase the expression of ERα in the hypothalamus of ovariectomized rats, an effect similar to estradiol.[1][7] However, when co-administered with estradiol, ferutinin can exhibit anti-estrogenic effects by decreasing the response to estradiol.[7] This dual activity suggests a potential role as a selective estrogen receptor modulator (SERM).
Anti-proliferative Efficacy
Ferutinin has demonstrated dose-dependent anti-proliferative and cytotoxic effects on various cancer cell lines, including estrogen-dependent (MCF-7) and estrogen-independent breast cancer cells.[1][3] This is a key area of comparison with other phytoestrogens like genistein and daidzein, which are known to have biphasic effects on breast cancer cells—stimulatory at low concentrations and inhibitory at higher concentrations.[5][8]
A study comparing ferutinin with a synthetic analogue on MCF-7 cells showed that ferutinin at a concentration of 30 µM induced significant cell accumulation in the pre-G0/G1 phase and triggered apoptosis.[4][9] In another study, both genistein and daidzein exhibited biphasic effects on MCF-7 cell proliferation, with stimulation observed at concentrations around 1 µM and inhibition at higher concentrations (10-100 µM).[4][8]
| Compound | Cell Line | Concentration | Effect |
| Ferutinin | MCF-7 | 30 µM | Apoptosis, cell cycle arrest |
| Genistein | MCF-7 | <10 µM | Proliferation |
| >10 µM | Inhibition | ||
| Daidzein | MCF-7 | ~1 µM | Proliferation |
| >10 µM | Inhibition | ||
| Table 2: Comparative Anti-proliferative Effects on MCF-7 Breast Cancer Cells.[4][8][9] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of ferutinin, genistein, or daidzein (e.g., 1-200 µM) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Osteoprotective Effects
Ferutinin has shown significant promise as an anti-osteoporotic agent. In vivo studies using ovariectomized (OVX) rats, a well-established animal model for postmenopausal osteoporosis, have demonstrated that ferutinin can prevent bone loss and, in some cases, is as effective or even more effective than estradiol benzoate.[2][10]
Oral administration of ferutinin (2 mg/kg/day) to OVX rats for 60 days resulted in bone mass values comparable to those of rats treated with estradiol benzoate.[1] Histomorphometric analysis of lumbar vertebrae and femurs confirmed the anti-osteoporotic effect of ferutinin on both trabecular and cortical bone.[2] Further studies have indicated that ferutinin's osteoprotective role is primarily through the inhibition of bone resorption.[11][12]
While direct comparative studies between ferutinin and other phytoestrogens like genistein and daidzein on bone metabolism are limited, the latter are also known to have bone-protective effects, largely attributed to their estrogenic activity.
| Treatment | Animal Model | Duration | Key Findings |
| Ferutinin (2 mg/kg/day) | Ovariectomized Rats | 60 days | - Prevents bone loss comparable to estradiol benzoate.- Effective on trabecular and cortical bone. |
| Estradiol Benzoate (1.5 µ g/rat twice weekly) | Ovariectomized Rats | 60 days | - Standard positive control for preventing osteoporosis. |
| Table 3: Comparative Bone Protective Effects in Ovariectomized Rats.[2] |
Experimental Protocol: In Vivo Assessment of Anti-osteoporotic Effects
Conclusion
Ferutinin presents a compelling profile as a phytoestrogen with significant therapeutic potential. Its unique estrogen receptor affinity, demonstrating a preference for ERα, distinguishes it from many other phytoestrogens. The dual estrogenic/anti-estrogenic activity, dependent on the hormonal environment, suggests a SERM-like action that could be advantageous in various clinical applications.[1][7]
In terms of anti-proliferative effects, ferutinin demonstrates clear cytotoxic and apoptotic activity at higher concentrations, a property shared with other phytoestrogens like genistein and daidzein. However, the biphasic nature of the latter, with proliferative effects at low concentrations, warrants careful consideration.
The most robust evidence for ferutinin's efficacy lies in its osteoprotective effects, where it has shown comparable or even superior activity to estradiol benzoate in preclinical models of postmenopausal osteoporosis.[2][10] This positions ferutinin as a strong candidate for further investigation as an alternative to conventional hormone replacement therapy for the prevention and treatment of osteoporosis.
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of ferutinin against other phytoestrogens in managing menopausal symptoms, cancer prevention, and bone health.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of ferutinin on bone metabolism in ovariectomized rats. I: role in preventing osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impacts of Genistein and Daidzein on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy | MDPI [mdpi.com]
- 7. The phytoestrogen ferutinin affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of daidzein and genistein may be related to ERα/c-erbB-2 expression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A ferutinin analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of ferutinin on bone metabolism in ovariectomized rats. II: Role in recovering osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of different doses of ferutinin on bone formation/resorption in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ferutinin Demonstrates Potent In Vivo Anticancer Effects Comparable to Cisplatin with a Favorable Safety Profile
For Immediate Release
[City, State] – [Date] – New research highlights the significant in vivo anticancer properties of Ferutinin, a natural sesquiterpene, positioning it as a promising candidate for future preclinical and clinical development. Studies demonstrate that Ferutinin exhibits antitumor effects comparable to the established chemotherapeutic agent cisplatin, while notably showing fewer toxic side effects. The primary mechanism of action for Ferutinin's anticancer activity has been identified as the induction of apoptosis through the modulation of the Bax/Bcl-2 signaling pathway.
A key in vivo study utilizing a colon carcinoma model in BALB/c mice revealed a substantial 67% reduction in tumor size in Ferutinin-treated subjects. This effect was nearly as potent as the 72% tumor reduction observed with cisplatin treatment.[1] Crucially, the study also indicated that Ferutinin was less toxic than cisplatin, suggesting a superior safety profile.[1] Another investigation in BALB/c mice further supports the in vivo efficacy of Ferutinin, where it was administered in drinking water at doses of 500 and 1000 µg/kg of body weight.[2]
This comparative guide provides an objective overview of the in vivo anticancer effects of Ferutinin, with a direct comparison to cisplatin, supported by available experimental data.
Comparative Efficacy and Safety of Ferutinin versus Cisplatin
The following table summarizes the key quantitative findings from a comparative in vivo study of Ferutinin and cisplatin in a colon carcinoma mouse model.
| Treatment Group | Tumor Reduction | Key Observations |
| Ferutinin | 67% | Significant regression in tumor size. Less toxic effects observed compared to the cisplatin group.[1] |
| Cisplatin | 72% | Potent antitumor effects.[1] |
| Control | - | Uninhibited tumor growth. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments cited in the evaluation of Ferutinin's in vivo anticancer effects.
In Vivo Tumor Model in BALB/c Mice
This protocol outlines the establishment of a colon carcinoma model in BALB/c mice to evaluate the in vivo efficacy of anticancer compounds.
-
Animal Model: Male BALB/c mice are used for this model.
-
Cell Line: CT26 colon carcinoma cells are cultured and prepared for injection.
-
Tumor Induction: A suspension of CT26 cells is injected subcutaneously into the flank of each mouse to induce tumor formation.
-
Treatment Groups:
-
Control Group: Receives a vehicle control.
-
Ferutinin Group: Administered Ferutinin at specified dosages (e.g., 500 and 1000 µg/kg body weight via supplemented water).[2]
-
Cisplatin Group: Administered cisplatin at a standard therapeutic dose as a positive control.
-
-
Monitoring and Data Collection:
-
Tumor volume is measured at regular intervals using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
-
Histological Analysis: Tumor tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tumor morphology and the extent of apoptosis.
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental processes, the following diagrams have been generated.
Caption: Experimental workflow for assessing the in vivo anticancer efficacy of Ferutinin.
Caption: Simplified signaling pathway of Ferutinin-induced apoptosis.
Conclusion
The available in vivo data strongly suggest that Ferutinin is a potent anticancer agent with efficacy comparable to cisplatin in a colon cancer model.[1] Its favorable safety profile, characterized by lower toxicity, makes it a compelling candidate for further investigation. The mechanism of action, primarily through the induction of apoptosis via the Bax/Bcl-2 pathway, provides a solid foundation for its therapeutic potential. Future studies should focus on elucidating the detailed molecular interactions and expanding the evaluation of Ferutinin in a broader range of cancer models to pave the way for potential clinical applications.
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferutinin vs. Cisplatin: A Comparative Analysis of Cytotoxicity and Systemic Toxicity
A detailed examination of the natural compound ferutinin as a potentially less toxic alternative to the conventional chemotherapeutic agent cisplatin reveals a promising profile for future anticancer drug development. While both agents demonstrate efficacy in tumor reduction, emerging evidence suggests ferutinin may circumvent the severe organ toxicity associated with cisplatin.
This guide provides a comprehensive comparison of the toxicological profiles of ferutinin, a sesquiterpene daucane ester derived from plants of the Ferula genus, and cisplatin, a cornerstone platinum-based chemotherapy drug. The following sections present quantitative data on their cytotoxic effects, detailed experimental methodologies for key toxicity assays, and a visual representation of their distinct signaling pathways.
Data Presentation: In Vitro and In Vivo Toxicity
A critical aspect of anticancer drug evaluation is its therapeutic index – the balance between its efficacy against cancer cells and its toxicity to healthy tissues. The following tables summarize the available data comparing ferutinin and cisplatin in this regard.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, shows the IC50 values of ferutinin and cisplatin on various cancer and normal cell lines. It is important to note that direct comparisons are most valid when conducted within the same study on the same cell line.
| Cell Line | Compound | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MCF-7 (Breast) | Ferutinin | 67 - 81 | |
| TCC (Urothelial) | Ferutinin | 67 - 81 | |
| HT29 (Colon) | Ferutinin | 67 - 81 | |
| CT26 (Colon) | Ferutinin | 67 - 81 | |
| NTERA2 (Teratocarcinoma) | Ferutinin | 39 | |
| KYSE30 (Esophageal) | Ferutinin | 58 | |
| PC-3 (Prostate) | Ferutinin | 16.7 | |
| A2780 (Ovarian) | Cisplatin | ~5 - 10 | |
| OVCAR-3 (Ovarian) | Cisplatin | ~10 - 20 | |
| HepG2 (Liver) | Cisplatin | ~45 | |
| Normal Cell Lines | |||
| HFF3 (Fibroblast) | Ferutinin | 98 | |
| NIH/3T3 (Fibroblast) | Ferutinin | 136 |
Note: IC50 values for cisplatin can vary significantly between studies and cell lines.
In Vivo Efficacy and Systemic Toxicity in BALB/c Mice
An in vivo study on tumor-bearing hybrid BALB/c mice provided a direct comparison of the anti-tumor activity and systemic toxicity of ferutinin and cisplatin.
| Parameter | Ferutinin | Cisplatin | Key Observation | Reference |
| Tumor Reduction | 67% | 72% | Both compounds show significant anti-tumor activity. | |
| Liver Toxicity | Not observed | Significant alteration | Cisplatin treatment resulted in noticeable damage to liver tissues. | |
| Spleen Toxicity | Not observed | Significant alteration | Cisplatin treatment led to significant changes in the spleen. |
These findings suggest that while cisplatin is slightly more effective in tumor reduction in this model, it comes at the cost of significant organ toxicity, a side effect not observed with ferutinin treatment.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for two key experiments used to assess cytotoxicity and genotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of ferutinin or cisplatin for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.
Procedure:
-
Cell Preparation: After treatment with ferutinin or cisplatin, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify on ice.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail relative to the head.
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity profiles of ferutinin and cisplatin can be attributed to their distinct mechanisms of action at the molecular level.
Ferutinin-Induced Apoptosis: The Intrinsic Pathway
Ferutinin primarily induces apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This process is initiated by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Caption: Ferutinin-induced intrinsic apoptosis pathway.
Cisplatin-Induced Toxicity: A Multi-faceted Mechanism
Cisplatin's toxicity is more complex, involving the generation of reactive oxygen species (ROS), DNA damage, and the induction of both apoptosis and other forms of cell death, which contribute to its efficacy as well as its side effects.
Caption: Overview of cisplatin-induced toxicity pathways.
A Comparative Guide to the Ionophoretic Activity of Ferutinin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ionophoretic activity of Ferutinin, a natural sesquiterpene lactone, and its analogues. Ferutinin is a known Ca2+ ionophore that has garnered significant interest for its diverse biological activities, including anticancer and phytoestrogenic effects.[1][2] Understanding the structure-activity relationship of its ionophoretic properties is crucial for the development of novel therapeutic agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways affected by Ferutinin.
Quantitative Comparison of Ionophoretic Activity
While several analogues of Ferutinin have been synthesized to explore their therapeutic potential, particularly as anticancer and estrogen receptor modulating agents, there is a notable lack of publicly available quantitative data directly comparing their ionophoretic activities to that of the parent compound. The majority of studies on Ferutinin analogues have focused on their cytotoxic and anti-proliferative effects.
This guide, therefore, focuses on the well-documented ionophoretic properties of Ferutinin. The following table summarizes key quantitative parameters of Ferutinin's activity as a Ca2+ ionophore.
| Parameter | Value | Experimental System | Reference |
| Stoichiometry (Ferutinin:Ca²⁺) | 2:1 | Bilayer Lipid Membrane (BLM) | [3] |
| Concentration Range for Ca²⁺ Permeability Increase | 1-50 µM | Thymocytes, mitochondria, sarcoplasmic reticulum, liposomes, BLM | [3] |
| Effect on Mitochondrial Respiration (State 3) | Decrease | Isolated rat liver mitochondria | |
| Membrane Depolarization Concentration | 10-60 µM | Isolated rat liver mitochondria |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ionophoretic activity. Below are protocols for two common experimental approaches used to characterize ionophores like Ferutinin.
Planar Lipid Bilayer (BLM) Electrophysiology for Single-Channel Recording
This method allows for the direct measurement of ion transport across an artificial membrane, providing insights into the ionophore's channel-forming properties and ion selectivity.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin septum with a small aperture (50-250 µm).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier.
-
Data acquisition system and analysis software.
-
Phospholipid solution (e.g., diphytanoylphosphatidylcholine in n-decane).
-
Electrolyte solution (e.g., KCl or CaCl2 in a buffered solution like HEPES or Tris-HCl).
-
Ferutinin or analogue solution in a suitable solvent (e.g., DMSO).
Procedure:
-
Chamber Preparation: Clean the BLM chamber thoroughly.
-
Membrane Formation:
-
Fill both the cis and trans compartments with the electrolyte solution.
-
"Paint" the phospholipid solution across the aperture to form a thin lipid film.
-
Monitor the membrane formation by measuring its capacitance until a stable bilayer is formed (typically >0.7 µF/cm²).
-
-
Ionophore Incorporation:
-
Add a small aliquot of the Ferutinin or analogue solution to the cis compartment while stirring to facilitate incorporation into the bilayer.
-
-
Electrophysiological Recording:
-
Apply a transmembrane voltage using the voltage-clamp amplifier.
-
Record the resulting ion currents across the membrane. Single-channel events will appear as discrete steps in the current trace.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine parameters such as channel conductance, open probability, and ion selectivity.
-
Measurement of Intracellular Ca²⁺ Flux using Fura-2 AM Fluorescent Probe
This cell-based assay measures the ability of an ionophore to transport Ca²⁺ across the cell membrane, leading to an increase in intracellular Ca²⁺ concentration.
Materials:
-
Cultured cells (e.g., HEK293, HeLa).
-
Fura-2 AM fluorescent Ca²⁺ indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm).
-
Ferutinin or analogue solution in DMSO.
-
Ionomycin (positive control).
-
EGTA (negative control).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or in a microplate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the dish on the microscope or place the plate in the reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Compound Addition and Data Acquisition:
-
Add the Ferutinin or analogue solution to the cells.
-
Immediately begin recording the fluorescence changes at both excitation wavelengths over time.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Ferutinin's ionophoretic activity is intrinsically linked to its ability to induce apoptosis, primarily through the disruption of mitochondrial calcium homeostasis.
Ferutinin-Induced Apoptosis Pathway
Ferutinin acts as a Ca²⁺ ionophore, transporting Ca²⁺ into the mitochondrial matrix. This influx of Ca²⁺ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8][9][10]
Caption: Ferutinin-induced mitochondrial apoptosis pathway.
Experimental Workflow for Assessing Ionophoretic Activity
The following diagram illustrates a typical workflow for comparing the ionophoretic activity of Ferutinin and its analogues.
Caption: Workflow for comparing ionophoretic activity.
Conclusion
Ferutinin is a well-characterized Ca²⁺ ionophore with significant effects on mitochondrial function and apoptosis. While numerous analogues have been developed, their ionophoretic properties remain largely unexplored in comparative studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research aimed at elucidating the structure-activity relationships of Ferutinin and its derivatives as ionophores. Such studies are essential for the rational design of new therapeutic agents that can selectively modulate ion transport across biological membranes. Further investigation into the ionophoretic activity of Ferutinin analogues is warranted to fully understand their therapeutic potential.
References
- 1. A ferutinin analogue with enhanced potency and selectivity against ER-positive breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Ferutinin Rich- Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioconductor.org [bioconductor.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. moleculardevices.com [moleculardevices.com]
- 6. hellobio.com [hellobio.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. sm.unife.it [sm.unife.it]
Unveiling the Apoptotic Potential of Ferutinin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the apoptotic effects of Ferutinin, a natural sesquiterpene derivative, in comparison to established chemotherapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to be an objective resource for evaluating Ferutinin's potential as an anticancer agent.
Quantitative Comparison of Cytotoxicity and Apoptosis Induction
The efficacy of an anticancer compound is often initially assessed by its cytotoxicity (IC50 values) and its ability to induce apoptosis in cancer cells. The following tables summarize the performance of Ferutinin against several conventional chemotherapeutic drugs across various cancer cell lines.
Table 1: Comparative IC50 Values of Ferutinin and Other Chemotherapeutic Agents
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Ferutinin | MCF-7 | Breast | ~49.3 | 72 |
| TCC | Bladder | ~40.8 | 72 | |
| HT-29 | Colon | ~81 | Not Specified | |
| CT26 | Colon | ~67 | Not Specified | |
| Doxorubicin | MCF-7 | Breast | 0.133 - 8.3 | 48 - 72 |
| MDA-MB-231 | Breast | ~6.6 | 48 | |
| Vincristine | TCC | Bladder | ~50 | 72 |
| Paclitaxel | MCF-7 | Breast | 3.5 | Not Specified |
| MDA-MB-231 | Breast | 0.3 | Not Specified | |
| Etoposide | A549 | Lung | 139.54 | Not Specified |
| HeLa | Cervical | 209.9 | Not Specified |
Table 2: Comparative Analysis of Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration | Apoptosis (%) | Method |
| Ferutinin | 37 µg/mL (~63 µM) | ~10% (Sub-G1) | PI Staining |
| 74 µg/mL (~126 µM) | ~45% (Sub-G1) | PI Staining | |
| Doxorubicin | 200 nM | ~15% | Annexin V/PI |
| 800 nM | ~13.75% | Annexin V/PI | |
| 20 nM | ~25% | Acridine Orange/Ethidium Bromide |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are step-by-step protocols for key assays used to evaluate apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with Ferutinin or a control compound for the desired time and concentration. Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1][2]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides. After treatment, wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Staining and Visualization:
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[4]
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression levels between different treatment groups.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the apoptotic signaling pathway induced by Ferutinin and the workflows of the key experimental protocols.
Caption: Ferutinin-induced intrinsic apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Western blot workflow for apoptosis protein analysis.
Conclusion
Ferutinin demonstrates significant pro-apoptotic activity in various cancer cell lines, with a mechanism that appears to involve the intrinsic mitochondrial pathway.[9][10][11] Its cytotoxicity is comparable to, and in some cases potentially greater than, established chemotherapeutic agents, although this is dependent on the specific cell line and experimental conditions. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further investigation into the therapeutic potential of Ferutinin. Future studies should focus on in vivo models to validate these in vitro findings and to further elucidate the molecular mechanisms underlying Ferutinin-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Ferutinin's potency against a panel of cancer cell lines
For Immediate Release
A comprehensive review of the cytotoxic effects of ferutinin, a natural sesquiterpene, reveals its potent and selective anticancer activity against a diverse panel of human cancer cell lines. This guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of its efficacy and a deeper understanding of its mechanism of action.
Ferutinin has demonstrated significant promise as an anticancer agent, exhibiting cytotoxic effects across a range of cancer types. This document presents a consolidated overview of its in vitro potency, detailed experimental methodologies for assessing its activity, and a visual representation of its proposed signaling pathway.
Comparative Efficacy of Ferutinin Across Cancer Cell Lines
The cytotoxic activity of ferutinin, quantified by the half-maximal inhibitory concentration (IC50), has been evaluated in numerous studies. The following table summarizes the IC50 values of ferutinin against various human cancer cell lines and, for comparison, against normal human and murine fibroblast cell lines. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 67 - 81 |
| TCC | Urothelial Carcinoma | 67 - 81 |
| HT29 | Colon Adenocarcinoma | 67 - 81 |
| CT26 | Murine Colon Carcinoma | 67 - 81 |
| PC-3 | Prostate Cancer | 16.7 |
| NTERA2 | Teratocarcinoma | 39 |
| KYSE30 | Esophageal Cancer | 58 |
| Normal Cell Lines | ||
| HFF3 | Human Fibroblast | 98 |
| NIH/3T3 | Murine Fibroblast | 136 |
Note: The data presented is a synthesis of findings from multiple research articles. The range of IC50 values for some cell lines reflects variations in experimental conditions across different studies.
The data clearly indicates that ferutinin exhibits a preferential cytotoxic effect against cancer cells compared to normal cells, a desirable characteristic for a potential chemotherapeutic agent.
Experimental Protocols
The determination of ferutinin's cytotoxic activity is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed Methodology for MTT Assay
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of ferutinin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions of ferutinin are then made in complete cell culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of ferutinin. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow ferutinin to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, a sterile-filtered MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated as the concentration of ferutinin that causes a 50% reduction in cell viability.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Ferutinin is understood to induce cancer cell death primarily through the intrinsic pathway of apoptosis. Its mechanism centers on its ability to increase the permeability of the inner mitochondrial membrane, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event is a critical step in initiating the apoptotic cascade.
Caption: Ferutinin-induced apoptotic signaling pathway.
The diagram illustrates that ferutinin promotes the activation of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2. This imbalance leads to the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c into the cytosol. Cytochrome c then triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death. This targeted mechanism of action, coupled with its selectivity for cancer cells, positions ferutinin as a compelling candidate for further preclinical and clinical investigation in cancer therapy.
The Synergistic Potential of Ferutinin in Chemotherapy: A Guide for Future Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to enhance the efficacy of conventional chemotherapy is a paramount objective. Ferutinin, a natural sesquiterpene lactone, has demonstrated significant anticancer properties in preclinical studies. While its potential as a standalone agent is under investigation, its synergistic effects when combined with standard chemotherapy drugs remain a promising yet underexplored frontier. This guide provides a comprehensive overview of the current landscape, outlines a framework for future investigation, and presents the necessary experimental protocols to quantitatively assess the synergistic potential of Ferutinin.
Currently, there is a notable gap in the scientific literature providing direct quantitative data, such as Combination Index (CI) values, for the synergistic effects of Ferutinin with common chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel in cancer cell lines. However, the known mechanisms of Ferutinin's anticancer activity suggest a strong theoretical basis for such synergistic interactions. This guide will, therefore, serve as a foundational resource for researchers aiming to explore this promising area.
Postulated Synergistic Mechanisms of Action
Ferutinin is known to induce apoptosis in cancer cells through the intrinsic pathway, primarily by causing mitochondrial dysfunction. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
The potential for synergy with conventional chemotherapeutics lies in the complementary and potentially overlapping mechanisms of action:
-
With Doxorubicin: Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). Ferutinin's ability to induce mitochondrial dysfunction could amplify the cellular stress initiated by doxorubicin, leading to a more potent apoptotic response. A study on a Ferutinin-rich extract has shown a dose-dependent interaction with doxorubicin in cardiac cells, suggesting that at certain concentrations, it could enhance doxorubicin's cytotoxic effects.
-
With Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and cell cycle arrest. By promoting apoptosis through a mitochondrial-dependent pathway, Ferutinin could lower the threshold for cisplatin-induced cell death, potentially overcoming resistance mechanisms.
-
With Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis. The addition of Ferutinin could provide a secondary apoptotic signal, independent of the cell cycle, thereby enhancing the overall cytotoxic effect.
Quantitative Analysis of Synergism: A Framework for Investigation
To rigorously evaluate the synergistic potential of Ferutinin with chemotherapy drugs, a quantitative approach is essential. The following tables are presented as a template for organizing and comparing experimental data. At present, specific data for these combinations are not available in the published literature.
Table 1: Synergistic Effects of Ferutinin and Doxorubicin on Cancer Cell Viability
| Cancer Cell Line | IC50 (Ferutinin) | IC50 (Doxorubicin) | Combination Index (CI) | Dose Reduction Index (DRI) for Doxorubicin |
| MCF-7 (Breast) | Data not available | Data not available | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available | Data not available | Data not available |
| PC-3 (Prostate) | Data not available | Data not available | Data not available | Data not available |
Table 2: Synergistic Effects of Ferutinin and Cisplatin on Cancer Cell Viability
| Cancer Cell Line | IC50 (Ferutinin) | IC50 (Cisplatin) | Combination Index (CI) | Dose Reduction Index (DRI) for Cisplatin |
| A549 (Lung) | Data not available | Data not available | Data not available | Data not available |
| HeLa (Cervical) | Data not available | Data not available | Data not available | Data not available |
| OVCAR-3 (Ovarian) | Data not available | Data not available | Data not available | Data not available |
Table 3: Synergistic Effects of Ferutinin and Paclitaxel on Cancer Cell Viability
| Cancer Cell Line | IC50 (Ferutinin) | IC50 (Paclitaxel) | Combination Index (CI) | Dose Reduction Index (DRI) for Paclitaxel |
| MDA-MB-231 (Breast) | Data not available | Data not available | Data not available | Data not available |
| HCT116 (Colon) | Data not available | Data not available | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments required to generate the data for the tables above and to elucidate the mechanisms of synergy.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Culture: Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of Ferutinin and the selected chemotherapy drug (doxorubicin, cisplatin, or paclitaxel) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the cell culture medium.
-
MTT Assay:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Ferutinin alone, the chemotherapy drug alone, and in combination at a constant ratio.
-
After a 48 or 72-hour incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug used alone.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Ferutinin, the chemotherapy drug, and their combination at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the apoptosis pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and other relevant signaling pathways. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Workflows and Postulated Pathways
To facilitate the design and interpretation of experiments, the following diagrams illustrate a general workflow for synergy screening and the postulated signaling pathways involved in the synergistic action of Ferutinin.
Caption: Experimental workflow for assessing the synergistic effects of Ferutinin.
Caption: Known apoptotic signaling pathway of Ferutinin.
Caption: Postulated points of synergistic interaction.
Ferutinin's Activity: A Comparative Guide to In Vitro and In Vivo Correlation
Ferutinin, a natural sesquiterpene lactone primarily isolated from plants of the Ferula genus, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental data on Ferutinin's activity, offering researchers, scientists, and drug development professionals a critical overview of its dose-dependent antioxidant, anti-inflammatory, cytotoxic, and phytoestrogenic effects.[1][2][3]
Quantitative Data Summary
The biological effects of Ferutinin are notably dose-dependent, with low concentrations often exhibiting protective antioxidant properties and higher concentrations inducing cytotoxicity.[3][4] The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Ferutinin
| Cell Line | Concentration | Observed Effect | Reference |
| H9c2 Cardiomyocytes | 0.25 µM | Significant reduction in H₂O₂-induced ROS production; protected against Doxorubicin-induced cell mortality.[5][6] | [5][6] |
| H9c2 Cardiomyocytes | 20 µM | Significant reduction in cell viability and metabolic activity.[5] | [5] |
| MCF-7 (ER-positive breast cancer) | 1 µM | Induction of cell proliferation. | [7] |
| MCF-7 (ER-positive breast cancer) | 10-100 µM | Antiproliferative dose-response effect; induction of apoptosis.[7][8] | [7][8] |
| MDA-MB-231 (ER-negative breast cancer) | 1-100 µM | Dose-related inhibition of cell growth and invasion. | [7] |
| Human Dental Pulp-Derived Stem Cells (DPSCs) | 10 µg/mL | Activation of Wnt/β-catenin signaling pathway; increased expression of osteogenic markers (osteocalcin, collagen 1A1).[9] | [9] |
| Human Amniotic Fluid Stem Cells (hAFSCs) | 10⁻⁸ M | Enhancement of osteoblastic differentiation. | [10] |
Table 2: In Vivo Activity of Ferutinin
| Animal Model | Dosage | Observed Effect | Reference |
| Hybrid BALB/c mice with tumors | Not specified | 67% tumor reduction (compared to 72% for cisplatin) without significant liver or spleen tissue alteration.[1] | [1] |
| Ovariectomized rats | 2 mg/Kg/day for 60 days | Prevention of bone loss, with bone mass values similar to estradiol benzoate-treated rats; prevention of excessive weight gain.[1] | [1] |
| Aged Laying Hens | 100 mg/kg feed | Increased serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). | [11] |
Signaling Pathways and Experimental Workflows
Ferutinin exerts its biological effects by modulating several key signaling pathways. The Wnt/β-catenin pathway is crucial for its osteogenic effects, while the MEK/ERK and PI3K/Akt pathways are implicated in its regulation of cell differentiation and survival.
A typical experimental workflow to assess and compare the in vitro and in vivo activities of Ferutinin is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in Ferutinin research.
Cell Viability and Metabolic Activity Assays (In Vitro)
-
Cell Culture: H9c2 rat embryonic cardiomyocytes are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO₂ at 37°C.[5]
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are treated with various concentrations of Ferutinin (e.g., 0.15 µM to 20 µM) for a specified period, typically 24 hours. A vehicle control (e.g., DMSO) is run in parallel.[5]
-
MTT Assay (Metabolic Activity): Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Trypan Blue Exclusion Assay (Viability): Cells are detached, stained with trypan blue, and counted using a hemocytometer or an automated cell counter. The percentage of viable (unstained) versus non-viable (blue) cells is calculated.
Western Blot Analysis for Protein Expression (In Vitro)
-
Cell Lysis: After treatment with Ferutinin, cells (e.g., DPSCs) are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., β-catenin, GSK3β, GAPDH) overnight at 4°C. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using imaging software, with a loading control like GAPDH used for normalization.[9]
Tumor Xenograft Model (In Vivo)
-
Animal Model: Immunocompromised mice, such as BALB/c nude mice, are typically used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ MCF-7 cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, Ferutinin, positive control like cisplatin). Ferutinin is administered, for example, via intraperitoneal injection or oral gavage at a predetermined dose and schedule.[1]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Animal body weight is monitored throughout the study. At necropsy, major organs (liver, spleen, kidneys) are collected for histopathological examination to assess any treatment-related toxicity.[1]
Correlation and Conclusion
The experimental evidence demonstrates a consistent, dose-dependent activity of Ferutinin in both in vitro and in vivo settings. In vitro studies are crucial for elucidating the molecular mechanisms, identifying target signaling pathways like Wnt/β-catenin, and determining effective concentration ranges.[9] For instance, the antiproliferative effects observed in cancer cell lines at micromolar concentrations in vitro correlate with the tumor reduction seen in mouse models.[1][7] Similarly, the in vitro induction of osteogenic differentiation in stem cells provides a mechanistic basis for the in vivo findings of increased bone mass in rats.[1][9]
However, discrepancies can arise. The complexity of a whole-organism system, including metabolism, pharmacokinetics, and bioavailability, can influence the in vivo efficacy of Ferutinin. The phytoestrogenic activity, for example, shows receptor subtype preferences in vitro, which translates to specific physiological responses in vivo, such as the modulation of estrogen receptor expression.[1][12]
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Ferutinin Rich- Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro toxicity and efficacy of ferutinin, a natural promising chemopreventive compound [cris.unibo.it]
- 8. researchgate.net [researchgate.net]
- 9. Ferutinin directs dental pulp-derived stem cells towards the osteogenic lineage by epigenetically regulating canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling in the ferutinin-induced osteoblastic differentiation of human amniotic fluid stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
Ferutinin and Genistein: A Head-to-Head Comparison of Biological Activities
In the landscape of natural compounds with therapeutic potential, the phytoestrogens ferutinin and genistein have garnered significant attention from the scientific community. Ferutinin, a sesquiterpene derivative from plants of the Ferula genus, and genistein, a well-known isoflavone abundant in soy products, exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive head-to-head comparison of these two compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.
Anticancer Activity: A Comparative Analysis
Both ferutinin and genistein have demonstrated cytotoxic effects against various cancer cell lines. However, their potencies and mechanisms of action appear to differ.
Ferutinin has been shown to induce apoptosis in cancer cells through mechanisms that are not yet fully elucidated but are suggested to involve the induction of DNA damage.[1] Studies have reported its efficacy against breast and bladder cancer cells, with a degree of selectivity for cancer cells over normal fibroblasts.[1]
Genistein , on the other hand, has been extensively studied and is known to inhibit the proliferation of a wide array of cancer cell lines, including those of the breast, prostate, and colon.[2][3][4][5] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[6][7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ferutinin and genistein in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ferutinin | MCF-7 | Breast Cancer | Not explicitly stated, but showed significant reduction in viability at 10, 20, 30 µg/ml | [1] |
| TCC | Bladder Cancer | Not explicitly stated, but showed significant reduction in viability | [1] | |
| Genistein | MCF-7 | Breast Cancer | ~47.5 | [3] |
| A431 | Skin Cancer | Not explicitly stated | [2] | |
| B16 | Melanoma | >100 | [8] | |
| SW480 | Colorectal Cancer | Selective effect observed | [4] | |
| SW620 | Colorectal Cancer | Selective effect observed | [4] | |
| PC3 | Prostate Cancer | 480 (in 3D culture) | [9] |
Anti-inflammatory Properties: Mechanistic Insights
Ferutinin and genistein both possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Ferutinin has been reported to exhibit anti-inflammatory effects in animal models of inflammation.[10] Its mechanism is thought to involve the inhibition of pro-inflammatory mediators, although detailed molecular studies are limited.[10][11]
Genistein has a well-documented anti-inflammatory profile, acting through the inhibition of signaling pathways such as NF-κB and STAT-1.[12][13] It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[14][15]
Antioxidant Capacity: A Chemical Perspective
Both compounds exhibit antioxidant activities, which contribute to their overall therapeutic effects by mitigating oxidative stress.
Ferutinin demonstrates antioxidant potential, with low doses being associated with a reduction in cellular oxidative status.[5] It has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vivo.[1][16] The DPPH radical scavenging assay has been used to quantify its antioxidant activity, with a reported IC50 of 90.41 ± 5.50 μM.[17]
Genistein is also a potent antioxidant.[18] Its antioxidant activity has been evaluated using various assays, including DPPH and ABTS.[19][20][21] One study reported an IC50 of approximately 43.17 µg/ml in the ABTS assay.[22]
The following table provides a comparative overview of the antioxidant activities of ferutinin and genistein.
| Compound | Assay | IC50 | Reference |
| Ferutinin | DPPH | 90.41 ± 5.50 µM | [17] |
| Genistein | ABTS | ~43.17 µg/ml | [22] |
Signaling Pathways and Experimental Workflows
The biological effects of ferutinin and genistein are mediated by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways modulated by these compounds and a typical experimental workflow for assessing their anticancer activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of ferutinin or genistein for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound (ferutinin or genistein) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[23]
Conclusion
Both ferutinin and genistein exhibit promising anticancer, anti-inflammatory, and antioxidant properties. Genistein's mechanisms of action are more extensively characterized, with a known impact on multiple key signaling pathways. Ferutinin, while less studied, shows potential as a selective anticancer agent. The provided data and experimental protocols offer a foundation for further comparative studies to fully elucidate their therapeutic potential and guide future drug development efforts. Further research is warranted to directly compare these compounds in the same experimental systems to obtain more conclusive head-to-head data.
References
- 1. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Effects of Genistein In Vitro as a Chemopreventive Agent for Colorectal Cancer—Strategy to Improve Its Efficiency When Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genistein and Cancer: Current Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of genistein on non-alcoholic steatohepatitis rats induced by high fat diet and its potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Genistein: A Review on its Anti-Inflammatory Properties [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of flavonoids and isoflavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Comparison of Antioxidant and Anti-collagenase Activity of Genistein a" by Geeta, Wahyu Setia Widodo et al. [scholarhub.ui.ac.id]
- 23. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
Ferutinin's Selective Strike: A Comparative Guide to its Efficacy in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Ferutinin's selectivity for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Ferutinin, a natural sesquiterpene lactone, has emerged as a promising candidate in cancer therapy due to its demonstrated cytotoxic effects. A critical aspect of any potential anticancer agent is its ability to selectively target malignant cells while sparing healthy ones, thereby minimizing side effects. This guide delves into the experimental evidence of Ferutinin's selectivity, comparing its impact on cancer cell lines versus normal cell lines.
Data Presentation: Cytotoxicity Profile of Ferutinin
The in vitro cytotoxicity of Ferutinin has been evaluated against various human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Treatment Duration | IC50 (µg/mL) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 72 hours | 29 | [1] |
| TCC | Human Bladder Carcinoma | 72 hours | 24 | [1] |
| HFF3 | Human Foreskin Fibroblast (Normal) | 72 hours | 36 | [1] |
The data clearly indicates that Ferutinin exhibits a higher cytotoxic effect on the tested cancer cell lines (MCF-7 and TCC) compared to the normal fibroblast cell line (HFF3), as evidenced by the lower IC50 values for the cancer cells.[1] This suggests a degree of selectivity of Ferutinin towards cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Ferutinin's selectivity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells (e.g., MCF-7, TCC, HFF3) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ferutinin. A control group with no Ferutinin treatment is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Ferutinin.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay is used to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Cells are treated with Ferutinin at the desired concentrations for the specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA and washed with cold PBS. Suspension cells are collected by centrifugation.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.
Mandatory Visualizations
Experimental Workflow for Evaluating Ferutinin's Selectivity
Caption: Workflow for assessing Ferutinin's selective cytotoxicity.
Signaling Pathway of Ferutinin-Induced Apoptosis
Research suggests that Ferutinin induces apoptosis in cancer cells through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Ferutinin's proposed apoptotic signaling pathway.
References
Replicating Published Findings on Ferutinin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ferutinin's bioactive properties, drawing from published experimental data. It is designed to assist researchers in replicating and building upon existing findings related to this natural compound's anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of Ferutinin's mechanisms of action.
Quantitative Bioactivity Data
To provide a clear and concise overview of Ferutinin's efficacy, the following tables summarize key quantitative data from various studies.
Anticancer Activity
Ferutinin has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are presented below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 29 | - | |
| TCC | Bladder Cancer | 24 | - | |
| HFF3 | Normal Fibroblast | 36 | 98 | |
| PC-3 | Prostate Cancer | - | 19.7 | |
| NTERA2 | Teratocarcinoma | - | 39 | |
| KYSE30 | Esophageal Cancer | - | 58 | |
| NIH/3T3 | Mouse Embryo Fibroblast | - | 136 |
Anti-inflammatory Activity
The anti-inflammatory potential of Ferutinin has been evaluated using the carrageenan-induced paw edema model in mice.
| Treatment | Dosage | Inhibition of Edema (%) | Time Point |
| Ferulic Acid | 100 mg/kg | 28 | 6 hours |
| Ferulic Acid | 200 mg/kg | 37.5 | 6 hours |
Note: Data for Ferutinin was not explicitly found in the initial search, so data for the related compound Ferulic Acid is provided as a reference.
Antimicrobial Activity
Ferutinin has shown inhibitory effects against pathogenic bacteria, particularly Staphylococcus aureus.
| Microorganism | MIC (µM) | Reference |
| Staphylococcus aureus | 25 |
Key Experimental Protocols
To aid in the replication of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Ferutinin on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7, TCC, HFF3) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Ferutinin (e.g., 1, 5, 10, 25, 50, 75, 100, and 200 µg/mL) and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
DNA Damage (Comet) Assay
This assay is employed to evaluate the genotoxic effects of Ferutinin.
-
Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (pH 10) for at least one hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Wash the slides with an alkaline electrophoresis buffer (pH >13) to allow for DNA denaturation.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 20 V) for a set time (e.g., 25 minutes) to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as propidium iodide or DAPI.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the extent of DNA damage using appropriate software. The tail length and intensity are proportional to the amount of DNA damage.
Apoptosis Analysis (Flow Cytometry)
This protocol is used to quantify the induction of apoptosis by Ferutinin.
-
Cell Treatment: Treat cells (e.g., MCF-7) with different concentrations of Ferutinin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Ferutinin exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing Ferutinin's bioactivity.
Wnt/β-catenin Signaling Pathway in Osteogenic Differentiation
Ferutinin has been shown to promote osteogenic differentiation by activating the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its modulation by Ferutinin is an area of active research.
MEK/ERK (MAPK) Signaling Pathway
The MEK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation that may be influenced by Ferutinin.
General Experimental Workflow for Bioactivity Assessment
The following diagram outlines a general workflow for investigating the bioactivity of Ferutinin.
Ferutinin's Preclinical Performance in Osteoporosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferutinin's performance in preclinical models of osteoporosis against established treatments, alendronate and raloxifene. The information is compiled from various preclinical studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action to assist in evaluating its potential as a therapeutic agent.
Introduction to Osteoporosis and Investigated Compounds
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The ovariectomized (OVX) rat is a widely accepted preclinical model that mimics postmenopausal osteoporosis, providing a robust platform for evaluating the efficacy of new therapeutic agents.
-
Ferutinin: A daucane sesquiterpenoid phytoestrogen found in plants of the Ferula genus. It has garnered interest for its potential bone-protective effects.
-
Alendronate: A bisphosphonate drug widely used for the treatment of osteoporosis. It primarily acts by inhibiting osteoclast-mediated bone resorption.
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. It mimics the effects of estrogen on bone.
Comparative Performance in Ovariectomized (OVX) Rat Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of ferutinin, alendronate, and raloxifene on bone health in the OVX rat model.
Ferutinin: Effects on Bone Microarchitecture
Studies on ferutinin have demonstrated its efficacy in both preventing and rescuing bone loss in ovariectomized rats.
| Study Reference | Treatment Group | Dose & Duration | Bone Mineral Density (BMD) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) | Cortical Thickness (Ct.Th) (µm) |
| Palumbo et al. | Sham | Vehicle | - | 25.3 ± 1.8 | 3.9 ± 0.3 | 0.20 ± 0.02 | - |
| OVX | Vehicle | - | 15.1 ± 1.5 | 2.8 ± 0.4 | 0.35 ± 0.05 | - | |
| OVX + Ferutinin | 2 mg/kg/day (60 days) | - | 21.8 ± 1.7# | 3.5 ± 0.3# | 0.24 ± 0.03# | - | |
| OVX + Estradiol | 1.5 µ g/rat twice weekly (60 days) | - | 22.5 ± 1.9# | 3.6 ± 0.4# | 0.23 ± 0.03# | - | |
| Cavani et al. | Sham | Vehicle | - | 28.7 ± 2.1 | 4.1 ± 0.4 | 0.18 ± 0.02 | 350 ± 25 |
| OVX | Vehicle | - | 18.2 ± 2.0 | 3.1 ± 0.5 | 0.31 ± 0.06 | 280 ± 30* | |
| OVX + Ferutinin | 2 mg/kg/day (30 days) | - | 24.5 ± 2.3# | 3.8 ± 0.4# | 0.21 ± 0.04# | 330 ± 28# |
*p < 0.05 vs. Sham; #p < 0.05 vs. OVX
Alendronate: Effects on Bone Microarchitecture
Alendronate consistently shows a strong anti-resorptive effect, leading to significant improvements in bone microarchitecture in the OVX rat model.
| Study Reference | Treatment Group | Dose & Duration | Bone Mineral Density (BMD) (g/cm²) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) | Cortical Thickness (Ct.Th) (µm) |
| da Paz et al.[1] | Sham | Vehicle | 0.245 ± 0.012 | 24.8 ± 7.2 | 3.5 ± 0.8 | 181.1 ± 79.3 | - |
| OVX | Vehicle | 0.218 ± 0.011 | 19.4 ± 5.8 | 2.9 ± 0.6 | 262.8 ± 87.1 | - | |
| OVX + Alendronate | 0.1 mg/kg (6 weeks) | 0.261 ± 0.015# | 40.0 ± 7.3# | 4.8 ± 0.7# | 80.5 ± 21.1# | - | |
| Aytac et al.[2] | Sham | Vehicle | 0.212 ± 0.018 | 35.1 ± 3.2 | 3.1 ± 0.4 | 0.16 ± 0.03 | - |
| OVX | Saline | 0.178 ± 0.015 | 24.7 ± 2.9 | 2.2 ± 0.3 | 0.25 ± 0.04 | - | |
| OVX + Alendronate | 1 mg/kg/day (56 days) | 0.225 ± 0.021# | 38.9 ± 4.1# | 3.5 ± 0.5# | 0.14 ± 0.02# | - |
*p < 0.05 vs. Sham; #p < 0.05 vs. OVX
Raloxifene: Effects on Bone Microarchitecture
Raloxifene demonstrates a clear bone-protective effect in the OVX rat model, consistent with its role as a SERM.
| Study Reference | Treatment Group | Dose & Duration | Bone Mineral Density (BMD) (g/cm²) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) | Cortical Thickness (Ct.Th) (µm) |
| Evans et al. | Sham | Vehicle | - | 30.2 ± 1.5 | 4.5 ± 0.3 | 0.15 ± 0.02 | - |
| OVX | Vehicle | - | 19.8 ± 2.1 | 3.2 ± 0.4 | 0.28 ± 0.04 | - | |
| OVX + Raloxifene | 3 mg/kg/day | - | 27.5 ± 1.9# | 4.1 ± 0.3# | 0.18 ± 0.03# | - | |
| Black et al. | Sham | Vehicle | 0.258 ± 0.007 | - | - | - | - |
| OVX | Vehicle | 0.221 ± 0.006 | - | - | - | - | |
| OVX + Raloxifene | 3 mg/kg/day (6 months) | 0.249 ± 0.008# | - | - | - | - |
*p < 0.05 vs. Sham; #p < 0.05 vs. OVX
Experimental Protocols
In Vivo Ovariectomized (OVX) Rat Model
-
Animal Model: Typically, adult female Sprague-Dawley or Wistar rats (3-6 months old) are used.[3]
-
Ovariectomy: Animals undergo bilateral ovariectomy under anesthesia. A sham operation (laparotomy without removal of ovaries) is performed on the control group. A period of 2-8 weeks is often allowed for the establishment of osteoporosis before treatment initiation.[3][4]
-
Treatment Administration:
-
Duration: Treatment duration in these studies typically ranges from 30 to 180 days.
-
Bone Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) on the femur and lumbar vertebrae.
-
Micro-computed Tomography (µCT): Provides high-resolution 3D images of bone microarchitecture, allowing for quantification of BV/TV, Tb.N, Tb.Sp, and Ct.Th.
-
Histomorphometry: Involves embedding undecalcified bone in plastic, sectioning, and staining to visualize and quantify cellular and structural parameters of bone.
-
In Vitro Osteoblast and Osteoclast Assays
-
Osteoblast Differentiation:
-
Cell Culture: Primary osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.
-
Treatment: Cells are treated with various concentrations of ferutinin.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.
-
Mineralization Assays: Alizarin Red S staining to visualize calcium deposition, a late marker of osteoblast function.
-
Gene Expression Analysis: qRT-PCR to measure the expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin).
-
Western Blotting: To assess the protein levels of key signaling molecules.
-
-
-
Osteoclastogenesis Assay:
-
Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Treatment: Cells are co-treated with various concentrations of ferutinin.
-
Analysis:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify multinucleated osteoclasts.
-
Pit Formation Assay: Osteoclasts are cultured on dentin slices or calcium phosphate-coated plates to assess their resorptive activity.
-
Gene Expression Analysis: qRT-PCR for osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.
-
-
Mechanism of Action of Ferutinin
Stimulation of Osteoblast Differentiation via the Wnt/β-catenin Pathway
In vitro studies have elucidated that ferutinin promotes osteoblast differentiation primarily through the activation of the canonical Wnt/β-catenin signaling pathway.
-
Activation of Wnt Signaling: Ferutinin upregulates the expression of key components of the Wnt pathway, including Wnt3a and the co-receptor LRP6.
-
Inhibition of the Destruction Complex: By activating the Wnt pathway, ferutinin leads to the inhibition of glycogen synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex.
-
β-catenin Accumulation and Nuclear Translocation: The inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.
-
Gene Transcription: In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors and initiating the transcription of target genes essential for osteoblast differentiation and function, such as Runx2 and Sp7.
Inhibition of Osteoclast Activity
Preclinical evidence suggests that ferutinin also exerts an inhibitory effect on bone resorption. Studies in OVX rats have shown a decrease in osteoclast numbers in ferutinin-treated animals.[5] While the exact molecular mechanism of ferutinin's action on osteoclasts is not as extensively characterized as its effect on osteoblasts, it is hypothesized to involve the modulation of the RANKL/RANK/OPG signaling pathway, a critical regulator of osteoclast differentiation and activity. Further in vitro studies are needed to fully elucidate this aspect of ferutinin's function.
Conclusion
The preclinical data presented in this guide demonstrate that ferutinin is a promising agent for the treatment of osteoporosis. Its performance in the ovariectomized rat model is comparable to that of estradiol and shows significant improvements in bone microarchitecture. Ferutinin's dual action of promoting osteoblast differentiation through the Wnt/β-catenin pathway and potentially inhibiting osteoclast activity makes it an attractive candidate for further investigation.
Compared to alendronate, which is a potent anti-resorptive agent, ferutinin offers the additional benefit of stimulating bone formation. In comparison to the SERM raloxifene, ferutinin appears to have a similarly beneficial effect on bone. Further research, including more direct comparative studies and elucidation of its full mechanism of action on osteoclasts, is warranted to fully establish the therapeutic potential of ferutinin in the management of osteoporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of ovariectomized rat model of osteoporosis [bio-protocol.org]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
A Comparative Analysis of Natural vs. Synthetic Ferutinin: Efficacy, Mechanisms, and Methodologies
Ferutinin, a natural sesquiterpene ester, has garnered significant attention within the scientific community for its diverse, dose-dependent biological activities. Primarily extracted from plants of the Ferula genus, it is recognized for its potent phytoestrogenic, cytotoxic, and antioxidant properties[1][2][3]. While natural Ferutinin is the subject of most research, synthetic chemistry has paved the way for the creation of Ferutinin analogues, aiming to enhance specific therapeutic activities, such as its anticancer effects[4][5]. This guide provides a comparative overview of Ferutinin from these different sources, focusing on their biological performance supported by experimental data.
I. Source and Preparation
Natural Ferutinin: Natural Ferutinin is isolated from various parts of Ferula species, including Ferula communis, Ferula hermonis, and Ferula ovina[1]. The extraction process typically involves maceration and percolation of the plant material (e.g., roots, rhizomes) with solvents like methanol or acetone. Further purification is achieved through chromatographic techniques to isolate pure Ferutinin[6].
Synthetic Ferutinin Analogues: The synthesis of Ferutinin analogues, often termed hemisynthesis, starts with jaeschkeanadiol, the terpenoid core of Ferutinin, which is also extracted from Ferula plants. This natural precursor is then esterified with various synthetic acids to produce novel analogues with modified properties. This approach allows for the systematic modification of the molecule to improve its activity and selectivity against therapeutic targets[4][5].
II. Comparative Biological Activity: Anticancer Effects
A primary focus of Ferutinin research is its potential as an anticancer agent. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, such as cancer cell proliferation.
Natural Ferutinin has demonstrated selective cytotoxicity, effectively inducing apoptosis in cancer cells while being less harmful to normal cells[7][8][9]. Studies have reported its activity against various cancer cell lines. For instance, a recent study confirmed the cytotoxic activity of natural Ferutinin on prostate cancer (PC-3) cells, with an IC50 value of 16.7 µM[1].
To enhance this anticancer potential, synthetic analogues have been developed. One study synthesized a series of analogues and found that compound 3c' exhibited a potent and selective inhibitory activity against the estrogen-dependent MCF-7 breast cancer cell line, with an IC50 value of just 1 µM, indicating a significant improvement over the natural form in this specific context[4][5].
Below is a summary of reported IC50 values for natural Ferutinin and a potent synthetic analogue.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Natural Ferutinin | PC-3 | Prostate Cancer | 16.7 | [1] |
| Natural Ferutinin | MCF-7 | Breast Cancer (Estrogen-Dependent) | (Variable, generally higher than analogues) | [4][5] |
| Natural Ferutinin | TCC | Bladder Cancer | (Activity confirmed, specific IC50 not provided) | [8] |
| Synthetic Analogue (3c') | MCF-7 | Breast Cancer (Estrogen-Dependent) | 1.0 | [4][5] |
| Synthetic Analogue (3c') | MDA-MB-231 | Breast Cancer (Estrogen-Independent) | > 50 | [4] |
III. Mechanism of Action: Signaling Pathways
Ferutinin exerts its biological effects through multiple signaling pathways. Its phytoestrogenic nature means it can interact with estrogen receptors (ERα and ERβ), leading to varied downstream effects depending on the cellular context[4][10][11].
Estrogenic and Anticancer Signaling: In some contexts, Ferutinin acts as an ERα agonist, which can be beneficial for preventing post-menopausal symptoms[1][12]. However, in estrogen-dependent breast cancer cells, this agonistic activity can be undesirable. Synthetic analogues have been designed to act as ERα antagonists, thereby inhibiting cancer cell proliferation more effectively[4].
The anticancer activity of Ferutinin is also strongly linked to its ability to induce apoptosis (programmed cell death) through the mitochondrial pathway. It can cause a loss of transmembrane potential in mitochondria, leading to the release of pro-apoptotic molecules[1]. This process often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[7][9].
Diagram: Ferutinin-Induced Apoptosis Pathway
Caption: High doses of Ferutinin induce apoptosis via mitochondrial permeabilization and regulating Bax/Bcl-2.
Diagram: Comparative Action on Estrogen Receptor α (ERα)
Caption: Natural Ferutinin can act as an ERα agonist, while synthetic analogues can be designed as antagonists.
IV. Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate Ferutinin's activity.
1. Cell Viability and Cytotoxicity (MTT Assay)
-
Objective: To determine the concentration of Ferutinin that inhibits cell proliferation by 50% (IC50).
-
Protocol:
-
Cancer cells (e.g., MCF-7, PC-3) and normal control cells (e.g., HDF fibroblasts) are seeded in 96-well plates and cultured for 24 hours.
-
Cells are then treated with various concentrations of Ferutinin (natural or synthetic) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria reduce MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from dose-response curves[7][9].
-
2. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Ferutinin.
-
Protocol:
-
Cells are treated with Ferutinin as described above.
-
After treatment, both floating and attached cells are collected.
-
Cells are washed with PBS and then stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic or late apoptotic cells).
-
The stained cells are analyzed by a flow cytometer.
-
The resulting data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction[7][9].
-
Diagram: General Experimental Workflow for Cytotoxicity
References
- 1. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemisynthesis, Antitumoral Effect, and Molecular Docking Studies of Ferutinin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. A PROCESS FOR THE PREPARATION OF FERUTININE FROM FERULA GENUS PLANTS - Patent 1615651 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Ferutinin, an Apoptosis Inducing Terpenoid from Ferula ovina [journal.waocp.org]
- 9. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationships of the estrogenic sesquiterpene ester ferutinin. Modification of the terpenoid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Ferutinin Rich-Ferula communis L., ssp. glauca, Root Extract on Doxorubicin-Induced Cardiotoxicity: Antioxidant Properties and Cell Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phytoestrogen ferutinin affects female sexual behavior modulating ERalpha expression in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper Disposal of Ferutinin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ferutinin, a sesquiterpenoid ester with known cytotoxic and estrogenic properties, requires careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ferutinin, ensuring compliance with standard laboratory safety protocols.
Ferutinin is recognized for its cytotoxic effects on various cancer cell lines and its activity as an estrogen receptor agonist.[1] These biological activities necessitate that ferutinin be treated as a hazardous substance. Improper disposal can lead to environmental contamination and potential exposure risks. Therefore, it is imperative to follow established guidelines for cytotoxic and hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, a lab coat, and safety glasses. All handling of solid ferutinin and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of ferutinin must be carried out in accordance with local, regional, and national environmental regulations. The following procedure is a general guideline based on the hazardous nature of the compound.
-
Segregation of Waste: All materials contaminated with ferutinin, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (gloves, disposable lab coats), must be segregated from non-hazardous laboratory waste.
-
Waste Labeling: The segregated waste must be collected in a designated, leak-proof container clearly labeled as "Cytotoxic Waste" and "Hazardous Waste." The label should also include the name of the chemical (Ferutinin) and the date of accumulation.
-
Solid Waste Disposal:
-
Solid ferutinin and contaminated disposable labware should be placed directly into the designated cytotoxic waste container.
-
Avoid generating dust when handling solid ferutinin.
-
-
Liquid Waste Disposal:
-
Aqueous solutions containing ferutinin should not be disposed of down the drain.
-
Collect all liquid waste containing ferutinin in a sealed, labeled container designated for hazardous chemical waste.
-
If the ferutinin is in a solvent, the solvent's hazardous characteristics must also be considered for proper disposal.
-
-
Decontamination of Reusable Labware:
-
Reusable labware that has come into contact with ferutinin should be decontaminated. A common procedure involves rinsing with a suitable solvent in which ferutinin is soluble (e.g., DMSO, ethanol) and collecting the rinsate as hazardous waste.
-
Following the initial solvent rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills of solid ferutinin, carefully wipe with a damp paper towel to avoid creating dust and place the towel in the cytotoxic waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.
-
The spill area should then be decontaminated.
-
-
Final Disposal:
-
The sealed and labeled cytotoxic waste container must be disposed of through a licensed hazardous waste disposal service.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2]
-
Quantitative Data and Hazard Classification
| Parameter | Information | Source |
| Chemical Name | Ferutinin | [1] |
| CAS Number | 41743-44-6 | [1] |
| Primary Hazards | Cytotoxic, Estrogen Receptor Agonist | [1] |
| Waste Classification | Hazardous Waste, Cytotoxic Waste | General Chemical Safety Guidelines |
| Recommended Disposal Method | High-Temperature Incineration | [2] |
| Sewage Disposal | Prohibited | General Chemical Safety Guidelines |
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or degradation of ferutinin for disposal purposes are recommended due to its hazardous nature. The standard and safest method of disposal is through a certified hazardous waste management company.
Ferutinin Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of ferutinin in a laboratory setting.
References
Personal protective equipment for handling Ferutinin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ferutinin. As a bioactive compound with cytotoxic properties, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is designed to directly address operational questions for researchers working with Ferutinin.
Hazard Identification and Quantitative Toxicity Data
Ferutinin is a phytoestrogen derived from Ferula species that has demonstrated cytotoxic and apoptotic effects on various cell lines.[1][2] It is essential to treat Ferutinin as a potent and hazardous compound. While a specific Safety Data Sheet (SDS) from the manufacturer should always be the primary source of safety information, the following data summarizes its known cytotoxic effects.
Table 1: Cytotoxicity of Ferutinin (IC50 Values)
| Cell Line | Cell Type | IC50 Value | Reference |
| MCF-7 | Human Breast Cancer | 29 µg/mL | [3] |
| 37 µg/mL (for apoptosis induction) | [2] | ||
| TCC | Human Bladder Cancer | 24 µg/mL | [3] |
| 33 µg/mL (for apoptosis induction) | [2] | ||
| HFF3 | Human Foreskin Fibroblasts (Normal) | 36 µg/mL | [3] |
| 46 µg/mL (for apoptosis induction) | [2] | ||
| K562R | Imatinib-resistant Human Chronic Myeloid Leukemia | 25.3 µM | [4][5] |
| DA1-3b/M2BCR-ABL | Dasatinib-resistant Mouse Leukemia | 29.1 µM | [4][5] |
| NTERA2 | Human Teratocarcinoma | 39 µM | [4] |
| KYSE30 | Human Esophageal Cancer | 58 µM | [4] |
| PC-3 | Human Prostate Cancer | 16.7 µM | [4] |
| 19.7 µM | [5] |
Note: The cytotoxicity against normal cell lines (HFF3) indicates that Ferutinin is not completely selective for cancer cells and universal precautions are necessary.
Personal Protective Equipment (PPE) for Handling Ferutinin
Due to its cytotoxic nature, appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[6] The selection of PPE should be based on the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment for Ferutinin
| Activity | Recommended PPE | Rationale |
| Handling Solid/Powder Form | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric. - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles.[7] | To prevent skin contact and inhalation of the potent powdered compound. |
| Preparing Solutions (in a fume hood) | - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Gown: Disposable, solid-front, back-closing gown. - Eye Protection: Safety glasses with side shields or goggles. A face shield may be required for larger volumes. - Respiratory Protection: Generally not required if working within a certified chemical fume hood. | To protect against splashes and spills during reconstitution and dilution. |
| Cell Culture and In Vitro Assays | - Gloves: A single pair of nitrile gloves is the minimum. Double gloving is recommended when handling stock solutions. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses. | To protect against accidental contact with dilute solutions within a controlled environment like a biosafety cabinet. |
Operational and Disposal Plans
A clear and structured plan for handling and disposing of Ferutinin is critical to maintaining a safe laboratory.
All work with Ferutinin, especially with the solid form and concentrated solutions, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[6]
For decontaminating surfaces and equipment after working with Ferutinin, a standard laboratory disinfectant is generally not sufficient for chemical inactivation. A solution of sodium hypochlorite (bleach) followed by a neutralizer like sodium thiosulfate, or another validated chemical degradation procedure, should be considered. Always verify compatibility with the surfaces being decontaminated.
Ferutinin waste is considered hazardous chemical waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, gowns), plasticware, and any other materials contaminated with Ferutinin should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour Ferutinin waste down the drain.[8]
-
Final Disposal: All Ferutinin waste must be disposed of through an approved hazardous waste management service, typically involving high-temperature incineration.[8]
Experimental Methodologies Overview
Understanding the assays used to determine Ferutinin's toxicity is key to interpreting the safety data.
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of Ferutinin indicates a decrease in cell viability or proliferation. In these experiments, cells like MCF-7 and HDF are cultured and treated with various concentrations of Ferutinin.[1] The viability is then assessed to determine the IC50 value.[1]
-
Apoptosis Assays: To confirm that Ferutinin induces programmed cell death, several methods are used:
-
Flow Cytometry: Can be used to quantify the percentage of apoptotic cells in a population after staining with specific markers.[1]
-
Real-Time PCR for Bax and Bcl-2: The expression of pro-apoptotic genes like Bax and anti-apoptotic genes like Bcl-2 are measured. Ferutinin has been shown to increase the Bax/Bcl-2 ratio, indicating a shift towards apoptosis.[1]
-
DNA Laddering and Staining: Assays like DAPI or Propidium Iodide (PI) staining can visualize nuclear changes and DNA fragmentation characteristic of apoptosis.[2]
-
Signaling Pathway
Ferutinin has been shown to induce apoptosis, in part, by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.[1]
References
- 1. Ferutinin: A phytoestrogen from ferula and its anticancer, antioxidant, and toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. gerpac.eu [gerpac.eu]
- 7. benchchem.com [benchchem.com]
- 8. health.qld.gov.au [health.qld.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
